molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4

Spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B152902
CAS No.: 252882-61-4
M. Wt: 202.25 g/mol
InChI Key: SXOVJOBXZPCKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[indoline-3,4'-piperidin]-2-one is a privileged spirocyclic scaffold recognized for its significant value in medicinal chemistry and drug discovery research. The inherent three-dimensional structure and rigidity conferred by the spiro center enhance binding affinity to biomolecular targets, making this compound a versatile template for developing novel therapeutic agents . Research into this scaffold and its derivatives has demonstrated considerable potential in oncology, with studies showing potent antiproliferative properties against a variety of human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) . Some synthesized analogs exhibit higher efficacies than standard reference drugs like sunitinib and 5-fluorouracil, functioning through multi-targeted inhibitory properties against key enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Furthermore, flow cytometry studies indicate that these compounds can induce apoptosis and necrosis, supporting their role as promising candidates for anticancer research . Beyond oncology, this this compound core has also shown promise in infectious disease research. Derivatives have been investigated in Vero cell viral infection models, where they demonstrated anti-SARS-CoV-2 activity, with some compounds exhibiting potency greater than standard references like chloroquine and hydroxychloroquine . The scaffold's structural similarity to other bioactive spiro-indoles, such as the natural products spirotryprostatin A and B, further underscores its broad utility in probing biological pathways and developing new chemical entities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVJOBXZPCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593749
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252882-61-4
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Architectural Significance of the Spiro[indoline-3,4'-piperidin]-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of Spiro[indoline-3,4'-piperidin]-2-one

The this compound core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery.[1] Its unique three-dimensional architecture, which features a piperidine ring fused at a single quaternary carbon atom (the spiro center) to an indolin-2-one (oxindole) nucleus, provides a rigid framework ideal for creating structurally diverse molecules. Spiroindoline and spirooxindole motifs are present in a wide array of natural alkaloids and have been identified as key pharmacophores in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the fundamental properties of the parent this compound compound, offering foundational knowledge for researchers engaged in its synthesis, characterization, and application in drug development programs.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its application in chemical synthesis and pharmacology. This compound is a solid at room temperature, and its key computed and experimental properties are summarized below.[3] Understanding these properties is the first step in designing synthetic routes and predicting its behavior in biological systems.

Core Structure Visualization

The diagram below illustrates the IUPAC-named structure of spiro[1H-indole-3,4'-piperidine]-2-one, highlighting the fusion of the indolinone and piperidine rings through a common spirocyclic center.

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[3]
Molecular Weight 202.26 g/mol [3]
CAS Number 252882-61-4[3][4]
Physical Form Solid
Boiling Point 413.2 ± 45.0 °C at 760 mmHg
IUPAC Name spiro[1H-indole-3,4'-piperidine]-2-one[3]
InChI Key SXOVJOBXZPCKRA-UHFFFAOYSA-N[3]
Purity (Typical) ~97%

Synthesis and Purification: A Practical Workflow

The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions. The following protocol is adapted from established synthetic procedures and provides a reliable method for laboratory-scale preparation.[4] The causality behind this specific pathway lies in its two-stage approach: first, the construction of a protected piperidine-indoline conjugate, followed by a deprotection step to yield the final compound. This strategy prevents unwanted side reactions on the piperidine nitrogen.

Synthetic Workflow Diagram

This diagram outlines the key stages from starting materials to the final purified product.

G start Starting Materials: - Hydroxyindole - Benzylbis(2-chloroethyl)amine - Sodium Hydride (NaH) step1 Step 1: Cyclization Reaction (Formation of N-benzyl protected intermediate) - Solvent: Tetrahydrofuran (THF) - Conditions: 90°C, 12 hours start->step1 step2 Workup & Purification 1 - Quench with NH4Cl(aq) - Extraction with Ethyl Acetate - Silica Gel Chromatography step1->step2 intermediate Intermediate: 1'-Benzylthis compound step2->intermediate step3 Step 2: Debenzylation (Deprotection) - Reagent: 10% Palladium on Carbon (Pd/C) - Conditions: H2 atmosphere, Room Temp, 15 hours intermediate->step3 step4 Workup & Purification 2 - Filtration through Celite - Concentration under reduced pressure step3->step4 product Final Product: This compound (Colorless amorphous solid) step4->product

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 1'-Benzylthis compound (Intermediate) [4]

  • Reagent Preparation: In a suitable reaction vessel under an argon atmosphere, dissolve hydroxyindole (e.g., 3.00 g, 22.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Addition: Sequentially add a solution of benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) in THF (20 mL) to a larger volume of THF (100 mL).

  • Base Addition: At room temperature, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.60 g, 67.6 mmol) in portions. Stir the resulting mixture at room temperature for 1 hour. Rationale: NaH acts as a strong base to deprotonate the hydroxyindole, forming a nucleophile that initiates the cyclization cascade.

  • Heating: Heat the reaction mixture to 90°C and maintain stirring for 3 hours. A second portion of NaH (0.540 g, 22.5 mmol) in THF (10 mL) is then added, and stirring is continued at 90°C for an additional 12 hours.

  • Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10 minutes.

  • Extraction: Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and brine. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to yield the N-benzyl protected intermediate as a yellow amorphous solid.[4]

Part 2: Synthesis of this compound (Final Product) [4]

  • Catalyst Addition: Dissolve the 1'-benzylthis compound intermediate (e.g., 300 mg, 1.03 mmol) in methanol (5 mL). Add 10% palladium on carbon (Pd/C, 30.0 mg) to the solution. Rationale: Pd/C is a heterogeneous catalyst essential for the hydrogenolysis reaction, which cleaves the N-benzyl protecting group.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 15 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a colorless amorphous solid with a typical yield of around 90%.[4]

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of the synthesized compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the protons in the aromatic (indoline) and aliphatic (piperidine) portions of the molecule. The data presented here is for a sample analyzed in deuterated chloroform (CDCl₃) at 400 MHz.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.70br1HNH (Indoline Amide)
7.42d, J=7.7Hz1HAr-H
7.22t, J=7.7Hz1HAr-H
7.04t, J=7.7Hz1HAr-H
6.92d, J=7.7Hz1HAr-H
3.35 - 3.41m2HPiperidine CH₂
3.06 - 3.12m2HPiperidine CH₂
1.88 - 1.94m2HPiperidine CH₂
1.73 - 1.78m2HPiperidine CH₂

d = doublet, t = triplet, m = multiplet, br = broad signal

The downfield signal at 8.70 ppm is characteristic of the amide proton of the oxindole ring. The aromatic protons appear in the typical region of 6.9-7.5 ppm. The four multiplets in the upfield region (1.7-3.5 ppm) correspond to the eight protons of the piperidine ring.

Biological and Pharmacological Context

While extensive biological data on the unsubstituted parent this compound is limited in publicly accessible literature, the true value of this scaffold lies in its role as a versatile building block for creating pharmacologically active derivatives.[1][2] The spirooxindole framework is a cornerstone in the design of compounds targeting various diseases.

  • Anticancer Potential: Numerous derivatives incorporating the spiro-indolinone core have been synthesized and evaluated for antiproliferative properties against various human cancer cell lines.[5] For example, dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives have shown promising activity against breast cancer (MCF7) and colon cancer (HCT116) cells.[5]

  • Enzyme Inhibition: The rigid structure of the spiro scaffold is ideal for orienting functional groups to fit into the active sites of enzymes. Derivatives have been investigated as inhibitors of key kinases like EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[5]

  • Antiviral Activity: In the context of emerging infectious diseases, certain spiro-indolinone derivatives have been identified as having anti-SARS-CoV-2 properties in Vero cell models.[5]

  • CNS Applications: The piperidine moiety is a common feature in centrally active agents, suggesting that this compound derivatives could be explored for neurological targets.

The development of new synthetic methodologies, such as one-pot, multi-component reactions, allows for the rapid generation of libraries of functionalized spiro[indoline-3,4'-pyridine] and related structures, facilitating the exploration of their therapeutic potential.[6][7]

Conclusion and Future Outlook

This compound is a foundational scaffold with significant potential for drug discovery. Its well-defined physicochemical properties and established synthetic routes provide a solid starting point for medicinal chemists. The true power of this molecule is realized upon its functionalization, which has led to derivatives with potent biological activities spanning oncology and virology. Future research will undoubtedly continue to leverage this versatile core to develop next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

A-Z Guide to Structural Elucidation of Spiro[indoline-3,4'-piperidin]-2-one: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[indoline-3,4'-piperidin]-2-one core is a privileged heterocyclic scaffold, forming the foundation of numerous pharmacologically active agents.[1][2][3] Its rigid, three-dimensional structure provides a unique conformational framework that is attractive for drug design, enabling precise orientation of substituents to interact with biological targets.[4][5] However, the very feature that makes this scaffold so valuable—the quaternary spirocyclic carbon atom—presents a significant challenge for unambiguous structural verification. This in-depth guide provides a comprehensive, field-proven strategy for the complete chemical structure elucidation of this compound, integrating mass spectrometry, infrared spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The workflow culminates with the gold-standard validation by X-ray crystallography, ensuring the highest level of scientific integrity.

Introduction: The Challenge of the Spiro Center

Spirocyclic systems, where two rings share a single common atom, are of immense interest in medicinal chemistry.[1] The this compound scaffold (Figure 1) merges the pharmacologically significant oxindole and piperidine moieties. The central C3 atom of the indoline ring is a quaternary, sp³-hybridized carbon that acts as the pivot point for the piperidine ring. This spiro-fusion locks the molecule into a defined three-dimensional conformation, which can lead to improved binding affinity and selectivity for protein targets.[4]

The primary challenge in elucidating this structure lies in unequivocally proving the connectivity at this non-protonated spirocenter. While individual fragments (the aromatic ring, the lactam, and the piperidine) are readily identifiable, confirming their precise assembly around the C3 carbon requires a synergistic application of multiple analytical techniques. This guide details a logical, self-validating workflow designed for researchers and drug development professionals to achieve confident structural assignment.

Figure 1: Chemical Structure of this compound

Caption: this compound core structure.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Before delving into complex NMR analysis, foundational techniques provide the molecular formula and identify key functional groups, creating the initial framework for the structure.

Mass Spectrometry (MS)

The first step is to confirm the molecular weight and deduce the molecular formula. Electrospray Ionization (ESI), a "soft" ionization technique, is ideal as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, preserving the molecule's integrity.[6][7][8]

  • Expected Observation: For C₁₂H₁₄N₂O, High-Resolution Mass Spectrometry (HRMS) should yield an [M+H]⁺ ion with an m/z value that precisely matches the calculated theoretical mass (203.1184), confirming the elemental composition.

  • Causality: Obtaining an accurate mass is non-negotiable. It validates the elemental composition, ruling out isobaric impurities and confirming that the subsequent spectroscopic data corresponds to the correct molecule. Fragmentation patterns, if induced, can provide initial clues about the structure, such as the loss of parts of the piperidine ring.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method to verify the presence of key functional groups.

  • Expected Observations:

    • Amide C=O Stretch: A strong, sharp absorption band around 1710-1680 cm⁻¹ , characteristic of a cyclic amide (lactam).[12][13]

    • N-H Stretch: One or two medium-intensity bands in the 3400-3200 cm⁻¹ region. The indoline amide N-H and the piperidine secondary amine N-H will both absorb here.[14][15] Hydrogen bonding can cause these peaks to broaden.

    • C-N Stretch: Absorptions in the 1335-1250 cm⁻¹ (aromatic amine) and 1250–1020 cm⁻¹ (aliphatic amine) regions.[15]

    • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

  • Causality: The presence of a strong carbonyl peak in the lactam region and N-H stretching bands immediately confirms the core components of the spirooxindole and piperidine rings, respectively. This data provides a crucial cross-check for the structural fragments that will be assembled using NMR.

The Core of Elucidation: A Multi-dimensional NMR Strategy

NMR spectroscopy is the most powerful tool for elucidating the complete connectivity of the molecule. A combination of 1D and 2D experiments is essential to piece the puzzle together.

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR Spectrum: This spectrum provides the initial proton count and environment. For this compound, the expected signals are:

    • Aromatic Region (δ 6.9-7.5 ppm): Four protons corresponding to the ortho-disubstituted benzene ring of the indoline core. Their splitting patterns (doublets and triplets) will confirm this substitution.[16]

    • Amide/Amine N-H (variable): One or two broad singlets, often in the δ 8.0-9.0 ppm range for the amide and a broader, more variable signal for the piperidine N-H. Their chemical shift is concentration and solvent dependent.[16]

    • Piperidine CH₂ (δ 1.7-3.5 ppm): Four sets of methylene protons. The protons adjacent to the nitrogen (H-2'/H-6') will be the most downfield (deshielded). The protons at H-3' and H-5' will appear as complex multiplets.[16]

  • ¹³C NMR Spectrum: This spectrum identifies all unique carbon environments.

    • Carbonyl Carbon (C2): The most downfield signal, typically around δ 175-180 ppm .

    • Aromatic Carbons: Six signals in the δ 110-145 ppm range.

    • Spiro Carbon (C3): A key signal for a quaternary carbon, expected around δ 75-80 ppm . Its identification is crucial and will be confirmed by 2D NMR.[17]

    • Piperidine Carbons: Four aliphatic carbon signals between δ 20-50 ppm .[18][19]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Shift (ppm)[16] ¹³C Shift (ppm) (Predicted) Justification
NH (Indoline) ~8.70 (br s) - Amide proton, deshielded.
H4-H7 6.92-7.42 (m) 110-145 Standard aromatic protons.
C2 - ~178 Lactam carbonyl carbon.
C3 (Spiro) - ~78 Quaternary spirocenter.[17]
C3a, C7a - 125-145 Aromatic carbons attached to heteroatoms.
NH (Piperidine) Broad, variable - Secondary amine proton.
H2', H6' 3.35-3.41 (m) ~45-50 Protons alpha to piperidine nitrogen.

| H3', H5' | 1.73-1.94 (m) | ~25-30 | Piperidine methylene protons. |

2D NMR: Establishing Connectivity

2D NMR experiments are the key to connecting the fragments identified in the 1D spectra.

Caption: Workflow integrating 1D and 2D NMR for structural assembly.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • Purpose: To map out the spin systems within the molecule.

    • Expected Correlations:

      • Strong correlations between adjacent aromatic protons (e.g., H4↔H5, H5↔H6, H6↔H7).

      • A complete correlation network within the piperidine ring: H2'↔H3', H3'↔H(piperidine NH), H5'↔H6', etc. This confirms the integrity of the piperidine ring structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[20][21][22]

    • Purpose: To definitively assign each protonated carbon.

    • Expected Correlations: Each proton in the ¹H spectrum (except the N-H protons) will show a single cross-peak to its corresponding carbon in the ¹³C spectrum. For example, the aromatic proton at ~6.92 ppm will correlate with the aromatic carbon at ~110 ppm.

    • Key Insight: The spiro-carbon (C3) and the carbonyl carbon (C2) will be absent from the HSQC spectrum because they have no attached protons. This is a critical piece of evidence for identifying quaternary carbons.[23]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away.[21][24][25]

    • Purpose: To connect the different spin systems and definitively place the quaternary carbons.

    • The Decisive Correlations for the Spiro-Linkage:

      • Protons on the piperidine ring (H2', H6', H3', H5') should show correlations to the quaternary spiro-carbon (C3) .

      • Aromatic protons (especially H4 and H7a) should show correlations to the spiro-carbon (C3) .

      • Protons on the piperidine ring (H2', H6') should also show correlations to the carbonyl carbon (C2) of the indoline ring.

    • Causality: Observing these specific cross-peaks provides undeniable proof that the piperidine and indoline moieties are connected through the C3 spiro-center. No other arrangement of atoms would produce this unique set of long-range correlations.

Table 2: Key HMBC Correlations for Structural Confirmation

Proton(s) Correlates to Carbon(s) Significance
H4 C3, C5, C7a Connects aromatic ring to spiro-center and indoline core.
H7 C5, C3a Confirms aromatic ring structure.
H2'/H6' (piperidine) C3 (Spiro), C4' Crucially links piperidine ring to the spiro-carbon.

| H3'/H5' (piperidine) | C3 (Spiro), C2', C6' | Further confirms piperidine attachment to the spiro-center. |

The Gold Standard: Single-Crystal X-ray Crystallography

While the integrated NMR data provides an exceptionally strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[26][27][28]

  • Purpose: To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Methodology: This technique involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map allows for the precise placement of every atom.[28]

  • Outcome: It not only confirms the connectivity, including the spiro-junction, but also provides exact bond lengths, bond angles, and the stereochemistry of the molecule.[29][30] For chiral spirocycles, it is the most reliable method for determining the absolute configuration.

  • Trustworthiness: X-ray crystallography is a self-validating system. The quality of the final structure is judged by statistical indicators like the R-factor, providing a quantitative measure of confidence in the result.[29]

Integrated Elucidation Strategy: A Self-Validating System

A robust structural elucidation relies not on a single piece of data but on the convergence of evidence from multiple, independent techniques.

Integrated_Strategy MS Mass Spectrometry (HRMS) Hypothesis Hypothesis: Molecular Formula & Functional Groups MS->Hypothesis IR FTIR Spectroscopy IR->Hypothesis NMR_1D 1D NMR (¹H, ¹³C) Fragment Identification Hypothesis->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Map NMR_1D->NMR_2D Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure XRAY X-Ray Crystallography Proposed_Structure->XRAY Confirmation Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Concordance XRAY->Final_Structure Unambiguous Proof

Caption: A comprehensive workflow for structure elucidation.

Experimental Protocols

NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound for ¹H and 2D NMR, or 20-30 mg for a direct ¹³C NMR experiment.[31]

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[32][33]

  • Dissolve: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[31]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[34][35]

  • Run Experiments: Insert the sample into the spectrometer. Perform standard locking and shimming procedures. Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard instrument parameters. For HMBC, optimize the long-range coupling delay for an expected J-coupling of 7-10 Hz.[24]

High-Resolution Mass Spectrometry (ESI-MS)
  • Prepare Solution: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[8]

  • Infuse: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[36]

  • Acquire Data: Acquire the mass spectrum in positive ion mode. Ensure the instrument is calibrated to achieve high mass accuracy.[7]

Conclusion

The structural elucidation of this compound is a prime example of modern analytical chemistry, requiring a thoughtful and integrated approach. While initial mass spectrometry and IR data lay the groundwork, the definitive connectivity is established through a suite of 2D NMR experiments. The HMBC experiment, in particular, is indispensable for proving the crucial linkage at the quaternary spiro-carbon. Finally, single-crystal X-ray crystallography provides irrefutable confirmation, completing a robust, multi-faceted, and self-validating elucidation process that meets the highest standards of scientific rigor.

References

An In-Depth Technical Guide to the Spiro[indoline-3,4'-piperidin]-2-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance and Therapeutic Promise of a Unique Spirocyclic System

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer both structural rigidity and three-dimensional complexity is paramount for successful drug design. The spiro[indoline-3,4'-piperidin]-2-one scaffold, identified by its CAS number 252882-61-4, has emerged as a quintessential example of such a "privileged scaffold." Its inherent structural features—a rigid spirocyclic junction fusing an indolinone and a piperidine ring—create a well-defined spatial arrangement of substituents, making it an exceptional template for engineering potent and selective ligands for a diverse array of biological targets.

This guide provides a comprehensive technical overview of the this compound core. While extensive research has been conducted on its derivatives, this document will focus on the fundamental properties of the parent compound, its synthesis, and the therapeutic avenues that have been successfully explored through its chemical modification. We will delve into the causality behind its synthetic route and explore the mechanistic insights gleaned from the study of its more complex analogs, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery programs. These properties influence its solubility, membrane permeability, and potential for forming intermolecular interactions with biological targets.

PropertyValueSource
CAS Number 252882-61-4--INVALID-LINK--
Molecular Formula C₁₂H₁₄N₂O--INVALID-LINK--
Molecular Weight 202.26 g/mol --INVALID-LINK--
Boiling Point 413.2 ± 45.0 °C at 760 mmHg--INVALID-LINK--
Density 1.23 ± 0.1 g/cm³--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
InChI Key SXOVJOBXZPCKRA-UHFFFAOYSA-N--INVALID-LINK--

Synthesis of the this compound Core: A Step-by-Step Protocol

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve the desired spirocyclization. The following protocol is a validated method for the preparation of this foundational scaffold.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 1'-Benzylthis compound

  • Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve 3.00 g (22.5 mmol) of 2-oxindole in 20 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To a separate flask containing 100 mL of anhydrous THF, add a solution of 5.20 g (22.5 mmol) of N-benzylbis(2-chloroethyl)amine in 20 mL of anhydrous THF.

  • Base Addition and Initial Reaction: At room temperature, add 1.60 g (67.6 mmol) of sodium hydride (60% dispersion in mineral oil) to the 2-oxindole solution. Stir the resulting mixture at room temperature for 1 hour.

  • Heating and Cyclization: Heat the reaction mixture to 90 °C and continue stirring for 3 hours. After this period, cool the reaction to room temperature.

  • Second Base Addition and Extended Reaction: Add a solution of 0.540 g (22.5 mmol) of sodium hydride in 10 mL of anhydrous THF to the reaction mixture. Reheat the mixture to 90 °C and stir for an additional 12 hours.

  • Work-up and Extraction: After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Stir for 10 minutes. The mixture is then poured into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate solution and brine. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a chloroform:methanol (20:1) eluent to yield 1'-benzylthis compound as a yellow amorphous solid.[1]

Part 2: Debenzylation to Yield this compound

  • Reaction Setup: Dissolve 300 mg (1.03 mmol) of 1'-benzylthis compound in 5 mL of methanol.

  • Catalyst Addition: Add 30.0 mg of 10% palladium on carbon to the solution.

  • Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere for 15 hours.

  • Isolation of Product: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound as a colorless amorphous solid.[1]

Causality Behind Experimental Choices

The choice of a benzyl protecting group for the piperidine nitrogen is strategic. The benzyl group is stable under the basic conditions required for the spirocyclization reaction and can be readily removed under mild hydrogenolysis conditions, which do not affect the indolinone core. The use of a strong base like sodium hydride is necessary to deprotonate the 2-oxindole, rendering it nucleophilic for the subsequent intramolecular cyclization.

Biological Activities and Therapeutic Potential of this compound Derivatives

While biological data on the unsubstituted this compound is limited in publicly accessible literature, the scaffold has proven to be a remarkably fertile ground for the development of potent and selective inhibitors of various therapeutic targets. The following sections highlight key areas where derivatives of this core have shown significant promise.

As Kinase Inhibitors in Oncology

The this compound scaffold has been extensively explored as a template for the design of inhibitors of several receptor tyrosine kinases implicated in cancer progression.

  • c-Met and ALK Inhibition: A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidin]-2-ones have been developed as highly selective and orally efficacious dual inhibitors of c-Met and ALK.[2] One notable compound from this series, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, demonstrated single-digit nanomolar biochemical potency and significant tumor growth inhibition in in vivo models.[2] Molecular docking studies suggest that the indolinone moiety forms key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.[3]

  • EGFR and VEGFR-2 Inhibition: Derivatives of the related dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione scaffold have exhibited multi-targeted inhibitory properties against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Several of these compounds displayed potent antiproliferative activity against a panel of human cancer cell lines, with some exceeding the efficacy of standard-of-care drugs like sunitinib and 5-fluorouracil.[1][4]

Kinase_Inhibition_MOA cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Inhibits Hinge_Region Hinge Region Spiro_Derivative This compound Derivative Spiro_Derivative->ATP_Binding_Pocket Competitively Binds Spiro_Derivative->Hinge_Region Forms H-Bonds ATP ATP ATP->ATP_Binding_Pocket Blocked Cell_Proliferation Tumor Growth & Cell Proliferation Phosphorylation->Cell_Proliferation Prevents

General mechanism of kinase inhibition by this compound derivatives.
Antiviral Activity

Recent studies have also highlighted the potential of this scaffold in the development of antiviral agents. Certain dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione derivatives have demonstrated promising activity against SARS-CoV-2 in Vero cell viral infection models.[1][4] Notably, some of these compounds exhibited greater potency than the reference drugs chloroquine and hydroxychloroquine, suggesting that the this compound core could serve as a valuable starting point for the development of novel antiviral therapeutics.[1]

Central Nervous System (CNS) Applications

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive candidate for targeting receptors in the central nervous system. While direct studies on the parent compound are lacking, research on the closely related spiro[indoline-3,3'-pyrrolidin]-2-one scaffold has yielded potent and selective ligands for the 5-HT6 serotonin receptor, a target of interest for cognitive disorders.[5] This suggests that the this compound core may also possess utility in the design of novel CNS-active agents.

Structure-Activity Relationships (SAR) and Future Directions

The wealth of data on the derivatives of this compound allows for the elucidation of preliminary structure-activity relationships that can guide future drug discovery efforts.

SAR_Diagram cluster_core This compound Core Core_Structure R1 R1 (Indole N) R1->Core_Structure Modulation of physicochemical properties R2 R2 (Piperidine N) R2->Core_Structure Key for kinase selectivity and potency R3 R3 (Aromatic Ring) R3->Core_Structure Fine-tuning of binding interactions

References

IUPAC name of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Spiro[indoline-3,4'-piperidin]-2-one: From Synthesis to Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational frameworks for drug discovery. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a rich starting point for developing novel therapeutics. The spirooxindole core is a quintessential example of such a scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific and highly promising member of this family: This compound .

This molecule features a unique three-dimensional structure, rigidly connecting an indolin-2-one (oxindole) moiety with a piperidine ring through a single, shared carbon atom—the spirocenter. This structural rigidity is crucial, as it pre-organizes functional groups in a defined spatial orientation, enhancing their binding affinity and selectivity for specific biological targets. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the nomenclature, synthesis, physicochemical properties, and significant therapeutic potential of this compound and its derivatives.

Nomenclature and Structural Elucidation

The systematic name, this compound, precisely describes the molecule's architecture according to IUPAC nomenclature rules.

  • Spiro: This prefix indicates the presence of a single atom that is common to two rings.

  • [indoline-3,4'-piperidine]: This bracketed portion identifies the two ring systems and their points of fusion. The spiro-atom is carbon-3 of the indoline ring and carbon-4 of the piperidine ring. The prime symbol (') distinguishes the atoms of the second ring system.

  • -2-one: This suffix indicates a ketone functional group at position 2 of the indoline ring, defining it as an oxindole or indolin-2-one.

Key Structural Features

The molecule's biological activity is intrinsically linked to its structural features:

  • Spirocyclic Center (C3): A quaternary carbon that imparts significant three-dimensionality.

  • Oxindole Lactam: The amide within the five-membered ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are critical for forming interactions with protein targets.

  • Piperidine Ring: The six-membered nitrogen-containing ring often plays a key role in modulating solubility and can be functionalized to fine-tune activity. The secondary amine (N'-H) provides an additional site for hydrogen bonding or chemical modification.

cluster_indoline Indolin-2-one Ring cluster_piperidine Piperidine Ring C2 C2=O C3 C3 (Spiro) C2->C3 C3a C3a C3->C3a C4_prime C4' N1 N1-H N1->C2 C7a C7a C7 C7 C7a->C7 C3a->N1 C3a->C7a C4 C4 C4->C3a C5 C5 C5->C4 C6 C6 C6->C5 C7->C6 C5_prime C5' C4_prime->C5_prime N1_prime N1'-H C2_prime C2' N1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C3_prime->C4_prime C6_prime C6' C5_prime->C6_prime C6_prime->N1_prime cluster_pathway MDM2-p53 Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation p53 Degradation p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates Spiro This compound (Inhibitor) Spiro->MDM2 Blocks Binding Site

References

An In-Depth Technical Guide to Spiro[indoline-3,4'-piperidin]-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Spiro[indoline-3,4'-piperidin]-2-one, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic routes, and the expanding therapeutic applications of this privileged scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound core is a unique three-dimensional structure that has garnered considerable attention in the field of drug discovery. The inherent rigidity and defined spatial arrangement of atoms conferred by the spirocyclic center make it an attractive framework for designing potent and selective ligands for various biological targets. This structural motif is found in a range of biologically active molecules and natural products, highlighting its importance as a "privileged scaffold" in medicinal chemistry. Its derivatives have shown promise in oncology and infectious disease research, underscoring the therapeutic potential of this compound class.[1]

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Molecular Weight and Formula

The accurate determination of molecular weight is crucial for compound characterization and quantification.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[2][3]
Molecular Weight 202.25 g/mol [2][3]
Monoisotopic Mass 202.110613074 Da[2]
Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

IdentifierValueSource
CAS Number 252882-61-4[2][3][4]
IUPAC Name spiro[1H-indole-3,4'-piperidine]-2-one[2]
InChI InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15)[2]
InChIKey SXOVJOBXZPCKRA-UHFFFAOYSA-N[2]
SMILES C1CNCCC12C3=CC=CC=C3NC2=O[]
Physical and Chemical Properties
PropertyValueSource
Physical Form Solid
Boiling Point 413.2±45.0 °C (Predicted)[3]
Density 1.23±0.1 g/cm³ (Predicted)[3]
Storage Temperature Room temperature, protect from light; some sources recommend 2-8°C under inert gas[3]

Synthesis of this compound

The synthesis of the this compound scaffold is a critical aspect of its exploration for drug discovery. Several synthetic strategies have been developed, often involving multi-component reactions or cyclization strategies.

Illustrative Synthetic Pathway

A common approach involves the deprotection of a protected precursor, such as 1'-benzylthis compound.

Synthesis_Workflow Precursor 1'-Benzylthis compound Reagents Methanol (Solvent) 10% Palladium on Carbon (Catalyst) Hydrogen Atmosphere Precursor->Reagents Add Reaction Stir at Room Temperature 15 hours Reagents->Reaction Conditions Workup Filter through Diatomaceous Earth Concentrate under Reduced Pressure Reaction->Workup Process Product This compound Workup->Product Yields

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound:

  • Dissolution: Dissolve 1'-Benzylthis compound (300 mg, 1.03 mmol) in methanol (5 mL).[6]

  • Catalyst Addition: Add 10% palladium on carbon (30.0 mg) to the solution.[6]

  • Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere for 15 hours.[6]

  • Filtration: Filter the reaction mixture through diatomaceous earth to remove the catalyst.[6]

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a colorless amorphous solid (187 mg, 90.2% yield).[6]

Spectroscopic Characterization

Structural elucidation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H-NMR Data

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

  • ¹H-NMR (400 MHz, CDCl₃) δ: 8.70 (br, 1H), 7.42 (d, J=7.7Hz, 1H), 7.22 (t, J=7.7Hz, 1H), 7.04 (t, J=7.7Hz, 1H), 6.92 (d, J=7.7Hz, 1H), 3.35-3.41 (m, 2H), 3.06-3.12 (m, 2H), 1.88-1.94 (m, 2H), 1.73-1.78 (m, 2H).[6]

Applications in Drug Discovery and Development

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutics.

Anticancer Activity

Derivatives of this spiro compound have demonstrated significant potential as anticancer agents.

  • Mechanism of Action: Research has shown that some analogs exhibit potent antiproliferative properties against various human cancer cell lines, including MCF7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreatic).[1] These compounds can function as multi-targeted inhibitors against key enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1]

  • c-Met Inhibition: A series of spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized as novel inhibitors of the c-Met receptor tyrosine kinase, which is often deregulated in human cancers.[7] Many of these compounds showed significant inhibitory effects on c-Met in both biochemical and cell-based assays.[7]

Antiviral Potential

The versatility of the this compound core extends to infectious diseases.

  • Anti-SARS-CoV-2 Activity: Derivatives have been investigated in Vero cell viral infection models and have demonstrated activity against SARS-CoV-2.[1] Some of these compounds exhibited greater potency than the reference drugs chloroquine and hydroxychloroquine.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its derivatives.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

Conclusion

This compound represents a valuable and versatile scaffold in modern medicinal chemistry. Its unique structural features provide a solid foundation for the design of novel therapeutic agents with potential applications in oncology and virology. This guide has provided a comprehensive overview of its fundamental properties, synthetic methodologies, and biological significance, offering a valuable resource for researchers dedicated to advancing drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[indoline-3,4'-piperidin]-2-one is a heterocyclic compound featuring a spiro fusion of an indoline-2-one (oxindole) core and a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules.[1] The rigid, three-dimensional architecture imparted by the spirocyclic system offers a unique scaffold for the design of novel therapeutic agents with enhanced target affinity and selectivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior and potential applications in drug discovery and development.

Nomenclature and Structural Features

  • Systematic Name: this compound

  • CAS Number: 252882-61-4[2]

  • Molecular Formula: C₁₂H₁₄N₂O[2][3]

  • Molecular Weight: 202.25 g/mol [2][3]

The structure of this compound is characterized by a carbon atom (C3 of the indoline ring) that is a common vertex for both the five-membered indoline ring and the six-membered piperidine ring. This spirocyclic center introduces conformational rigidity and a defined spatial arrangement of the functionalities.

Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Appearance and Physical State

This compound is typically a solid at room temperature, often described as a white to off-white or colorless amorphous solid.[3]

Melting Point

While an experimentally determined melting point for the parent compound is not consistently reported in the readily available literature, analysis of related spiro-3-indolin-2-one derivatives suggests that these compounds generally possess high melting points, often exceeding 200°C, indicative of a stable crystal lattice. For instance, various functionalized spiro[indoline-3,5'-pyrroline]-2,2'-dione derivatives exhibit melting points in the range of 238-245°C.[4]

Boiling Point

The predicted boiling point of this compound is approximately 413.2 ± 45.0 °C at 760 mmHg. It is important to note that this is a computed value and experimental determination may be challenging due to potential decomposition at high temperatures.

Solubility

Qualitative information suggests that spiro-oxindole derivatives often exhibit limited solubility in water, a critical factor influencing oral bioavailability. Their solubility generally increases in organic solvents. While specific quantitative data for this compound is not widely available, related studies on similar scaffolds indicate that solubility can be enhanced through derivatization or formulation strategies.[5]

pKa

The predicted pKa of this compound is approximately 13.94 ± 0.20. This value primarily reflects the acidity of the N-H proton on the indoline ring. The piperidine nitrogen, being a secondary amine, will have a basic pKa, making the molecule amphiprotic. The ionization state of the molecule at physiological pH will significantly influence its absorption, distribution, and target engagement.

Summary of Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[2][3]
Molecular Weight 202.25 g/mol [2][3]
CAS Number 252882-61-4[2]
Physical Form Solid
Appearance White to off-white/colorless amorphous solid[3]
Predicted Boiling Point 413.2 ± 45.0 °C at 760 mmHg
Predicted pKa 13.94 ± 0.20

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on available data, the following characteristic signals can be expected for this compound in CDCl₃:[3]

  • Piperidine Protons: Multiplets in the range of δ 1.73-1.94 ppm (4H) and δ 3.06-3.41 ppm (4H) corresponding to the methylene protons of the piperidine ring.

  • Aromatic Protons: Signals in the aromatic region (δ 6.92-7.42 ppm) corresponding to the four protons on the benzene ring of the indoline core. These typically appear as a doublet, a triplet, another triplet, and a doublet, reflecting their respective couplings.

  • Indoline N-H Proton: A broad singlet around δ 8.70 ppm, which is characteristic of the amide proton.

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

  • N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the indoline and piperidine moieties.

  • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ due to the carbonyl group of the lactam.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

For example, the IR spectrum of a related dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione derivative shows carbonyl absorptions at 1705 and 1678 cm⁻¹.[5]

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of related spiro[indoline-3,3′-indolizine]s shows the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6] For this compound, the molecular ion peak would be expected at m/z 202.

Chemical Properties

The chemical reactivity of this compound is dictated by the functional groups present: the lactam, the secondary amine in the piperidine ring, and the aromatic ring.

Synthesis

This compound can be synthesized through various synthetic routes. One common approach involves the reaction of an appropriate isatin derivative with a suitable piperidine precursor. A reported synthesis involves the debenzylation of 1'-benzylthis compound using palladium on carbon as a catalyst under a hydrogen atmosphere.[3]

This protocol is adapted from a literature procedure for the debenzylation of a precursor.[3]

  • Dissolution: Dissolve 1'-benzylthis compound (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Add 10% palladium on carbon (10 mol%).

  • Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (balloon pressure) for 15 hours.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound as a colorless amorphous solid.

G start 1'-Benzylthis compound in Methanol reaction Stir at RT, 15h start->reaction catalyst 10% Pd/C catalyst->reaction hydrogen H₂ (balloon) hydrogen->reaction filtration Filter through Celite reaction->filtration concentration Concentrate under reduced pressure filtration->concentration product This compound concentration->product

Caption: Synthetic workflow for the debenzylation to form this compound.

Reactivity
  • N-Functionalization: The secondary amine of the piperidine ring and the nitrogen of the indoline ring are nucleophilic and can undergo various reactions such as N-alkylation and N-acylation to introduce diverse substituents. These modifications are crucial for modulating the compound's biological activity and physicochemical properties.

  • Reactions at the Lactam Carbonyl: The carbonyl group of the lactam can undergo reduction or reactions with organometallic reagents, although this may lead to ring-opening.

  • Electrophilic Aromatic Substitution: The benzene ring of the indoline core can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Stability

Spiro-oxindole scaffolds are generally considered to be chemically and thermally stable.[5] However, the lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. The stability of the compound under various pH and temperature conditions is a critical parameter to evaluate during drug development.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1] The rigid conformation of the spirocyclic system can lead to higher binding affinities and selectivities for protein targets. Further exploration and derivatization of this scaffold hold significant promise for the development of new therapeutic agents.

Conclusion

This compound is a fascinating molecule with a unique three-dimensional structure that makes it an attractive scaffold for drug discovery. This guide has provided a detailed overview of its known and predicted physical and chemical properties. While some experimental data, such as a definitive melting point and comprehensive solubility profile, require further investigation, the available information provides a solid foundation for researchers working with this compound. A thorough understanding of these properties is paramount for the rational design and development of novel drug candidates based on this promising spiro-oxindole core.

References

The Spiro[indoline-3,4'-piperidin]-2-one Scaffold: A Privileged Core in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a unique and rigid three-dimensional molecular architecture that has captured the attention of medicinal chemists and natural product scientists. This heterocyclic system is a prominent feature in a class of bioactive alkaloids, primarily isolated from plants of the Rubiaceae family, notably from the Uncaria and Mitragyna genera. These natural products exhibit a remarkable spectrum of pharmacological activities, including antihypertensive, neuroprotective, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the natural products containing the this compound core. We will delve into their isolation from natural sources, structural elucidation, diverse biological activities with a focus on their mechanisms of action, and the synthetic strategies developed for their preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development, offering insights into the therapeutic potential of this privileged scaffold.

Introduction: The Allure of the Spirooxindole Scaffold

Spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core, represent a significant family of natural products and synthetic molecules with profound biological implications. The inherent rigidity and three-dimensional topology of the spirocyclic framework provide a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. Among the various spirooxindole subclasses, those featuring a spiro-fused piperidine ring at the 3-position of the indolin-2-one core, forming the this compound scaffold, have emerged as particularly promising.

This guide will focus on the prominent natural products that feature this specific scaffold, namely rhynchophylline, isorhynchophylline, and mitraphylline. These alkaloids serve as compelling examples of how nature has utilized this structural motif to create molecules with potent and diverse pharmacological activities.

Key Natural Products Featuring the this compound Core

The primary sources of natural products containing the this compound scaffold are plants from the Uncaria and Mitragyna genera, which have a long history of use in traditional medicine systems across Asia and South America.

Rhynchophylline and Isorhynchophylline

Rhynchophylline and its stereoisomer, isorhynchophylline, are tetracyclic oxindole alkaloids that are predominantly found in various Uncaria species, commonly known as Cat's Claw.[1] These compounds are major contributors to the traditional medicinal uses of these plants for treating cardiovascular and central nervous system disorders.[2]

Chemical Structures:

  • Rhynchophylline:

    • IUPAC Name: methyl (E)-2-[(2R,3S,7R)-3-ethyl-1,2,3,4,6,7-hexahydro-2-oxo-spiro[indole-3,7'-[7H]indolo[2,3-a]quinolizine]-2'-yl]-3-methoxyacrylate

    • Molecular Formula: C₂₂H₂₈N₂O₄

    • Molecular Weight: 384.47 g/mol

  • Isorhynchophylline:

    • IUPAC Name: methyl (E)-2-[(2S,3S,7S)-3-ethyl-1,2,3,4,6,7-hexahydro-2-oxo-spiro[indole-3,7'-[7H]indolo[2,3-a]quinolizine]-2'-yl]-3-methoxyacrylate

    • Molecular Formula: C₂₂H₂₈N₂O₄

    • Molecular Weight: 384.47 g/mol

Mitraphylline

Mitraphylline is another significant pentacyclic oxindole alkaloid containing the this compound core. It is found in both Uncaria and Mitragyna species.[3][4] Mitraphylline has garnered considerable interest for its potent anti-inflammatory and anticancer activities.[5][6]

Chemical Structure:

  • Mitraphylline:

    • IUPAC Name: methyl (1S,2S,4S,11aS)-1-ethyl-1,2,3,4,5,6,11,11a-octahydro-2-oxo-spiro[indolo[2,3-a]quinolizine-2,3'-indoline]-4-carboxylate

    • Molecular Formula: C₂₁H₂₄N₂O₄

    • Molecular Weight: 368.43 g/mol

Isolation and Structural Elucidation

The isolation of these spiro-alkaloids from their natural sources typically involves a series of extraction and chromatographic steps. The structural elucidation relies on a combination of spectroscopic techniques.

General Isolation Protocol

The following protocol outlines a general procedure for the isolation of rhynchophylline, isorhynchophylline, and mitraphylline from Uncaria species.

Experimental Protocol: Isolation of this compound Alkaloids from Uncaria Species

  • Plant Material Collection and Preparation:

    • Collect the hooks and stems of the Uncaria plant.

    • Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal components.

    • Adjust the pH of the filtrate to approximately 9-10 with a base (e.g., ammonium hydroxide).

    • Extract the alkaline solution exhaustively with an organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure alkaloids.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of modern spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biological Activities and Mechanisms of Action

The this compound alkaloids exhibit a range of significant biological activities, which are summarized in the table below.

Table 1: Biological Activities of Key this compound Natural Products

Natural ProductBiological ActivityTarget/Mechanism of ActionIC₅₀ Values
Rhynchophylline Antihypertensive, NeuroprotectiveNon-competitive NMDA receptor antagonist, Calcium channel blocker.[2][7]NMDA receptor inhibition: 43.2 µM[7]
Isorhynchophylline Antihypertensive, Neuroprotective, AnticancerNon-competitive NMDA receptor antagonist, Inhibition of cancer cell viability.[7][8]NMDA receptor inhibition: 48.3 µM[7], Anticancer (HepG2, A549, etc.): 130-292 µM[8]
Mitraphylline Anticancer, Anti-inflammatoryInhibition of glioma and neuroblastoma cell growth, Suppression of epithelial-mesenchymal transition (EMT).[5][9]Anticancer (SKN-BE(2)): 12.3 µM, (GAMG): 20 µM[5]
Neuroprotective and Antihypertensive Mechanisms of Rhynchophylline and Isorhynchophylline

The neuroprotective effects of rhynchophylline and isorhynchophylline are primarily attributed to their ability to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7] Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a key event in excitotoxicity and neuronal cell death in various neurological disorders. By blocking this receptor, these alkaloids can mitigate neuronal damage.

Their antihypertensive effects are linked to their ability to block calcium channels in vascular smooth muscle cells.[1] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

Diagram: Proposed Neuroprotective Mechanism of Rhynchophylline/Isorhynchophylline

G Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Rhy_Iso Rhynchophylline/ Isorhynchophylline Rhy_Iso->NMDA_R Blocks (Non-competitive)

Caption: Rhynchophylline and Isorhynchophylline's neuroprotective action.

Anticancer Mechanism of Mitraphylline

Mitraphylline has demonstrated significant antiproliferative effects against various cancer cell lines, including glioma and neuroblastoma.[5] Its mechanism of action is multifaceted and includes the induction of apoptosis and the inhibition of cell migration and invasion. A key aspect of its anti-metastatic potential lies in its ability to suppress the epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination.[9]

Synthetic Strategies

The complex, stereochemically rich structure of the this compound alkaloids has made them challenging targets for total synthesis. Several elegant synthetic strategies have been developed to construct this core scaffold.

General Synthetic Workflow

A common approach to the synthesis of these alkaloids involves the construction of the tetracyclic spirooxindole core, followed by the introduction of the side chains.

Diagram: Generalized Synthetic Workflow

G Start Simple Starting Materials Piperidine Piperidine Ring Formation Start->Piperidine Spirocyclization Key Spirocyclization Step Piperidine->Spirocyclization Core This compound Core Spirocyclization->Core Functionalization Side Chain Functionalization Core->Functionalization NaturalProduct Target Natural Product Functionalization->NaturalProduct

Caption: A generalized workflow for the total synthesis of these alkaloids.

Enantioselective Total Synthesis of Rhynchophylline and Isorhynchophylline

One notable enantioselective total synthesis of rhynchophylline and isorhynchophylline was reported by Ip and coworkers.[3] Their strategy features a key Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity.

Experimental Protocol: Key Steps in the Asymmetric Total Synthesis of (-)-Rhynchophylline (Adapted from Ip et al., 2019)

  • Preparation of the Chiral Lactam: The synthesis commences with the gram-scale preparation of an enantiopure Bosch chiral lactam from commercially available starting materials.

  • Formation of the α,β-Unsaturated δ-Lactam: The chiral auxiliary is removed, and the resulting δ-lactam is protected and then subjected to a Sharpless α,β-unsaturation protocol.

  • Carreira Ring Expansion ([3+2] Cycloaddition): The α,β-unsaturated δ-lactam undergoes a highly diastereoselective [3+2] cycloaddition with a suitable 1,3-dipole to construct the key tetracyclic spirooxindole core as a single C7 spiroisomer.

  • Functional Group Manipulations and Side Chain Introduction: A series of functional group transformations are then carried out to introduce the ethyl and methoxyacrylate side chains, ultimately leading to the total synthesis of (-)-rhynchophylline.

Biosynthesis

The biosynthesis of this compound alkaloids is a branch of the intricate monoterpene indole alkaloid (MIA) pathway.

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Spirooxindoles Rhynchophylline, Isorhynchophylline, Mitraphylline Geissoschizine->Spirooxindoles Oxidative Rearrangement

References

Spiro[indoline-3,4'-piperidin]-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of Spiro[indoline-3,4'-piperidin]-2-one derivatives. This scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and the diverse pharmacological activities exhibited by its synthetic analogs. This guide provides a detailed overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

The this compound Core: A Privileged Scaffold

The this compound, or spirooxindole, core is characterized by an indolin-2-one moiety spiro-fused to a piperidine ring at the 3-position of the indoline. This rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets.[1] The versatility of this scaffold allows for substitutions at various positions on both the indoline and piperidine rings, leading to a vast chemical space for the development of novel therapeutic agents.[2][3]

Synthetic Strategies: Crafting Complexity

The synthesis of this compound derivatives often employs elegant and efficient chemical transformations, with one-pot multicomponent reactions being a particularly favored approach due to their atom economy and operational simplicity.[4][5] A common and powerful strategy involves the [3+2] cycloaddition reaction, where an in situ-generated azomethine ylide reacts with a dipolarophile.[6][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key multicomponent and cycloaddition strategies.

G Isatin Isatin Derivatives MCR One-Pot Multicomponent Reaction Isatin->MCR Cycloaddition [3+2] Cycloaddition (Azomethine Ylide) Isatin->Cycloaddition Amine Primary/Secondary Amines (e.g., Anilines, Amino Acids) Amine->MCR Amine->Cycloaddition Forms Azomethine Ylide Alkyne Activated Alkynes (e.g., Methyl Propiolate) Alkyne->MCR Methylene Active Methylene Compounds (e.g., Malononitrile) Methylene->MCR Spiro This compound Derivatives MCR->Spiro High Yield & Diversity Cycloaddition->Spiro

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: One-Pot Four-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyridine] Derivatives

This protocol is adapted from a reported procedure for the synthesis of functionalized spiro[indoline-3,4'-pyridine] derivatives, a subset of the broader this compound class.[8][9]

Materials:

  • Arylamine (2.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Isatin (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • Triethylamine (0.4 mmol)

  • Ethanol (5 mL)

Procedure:

  • A solution of arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight.

  • To this solution, isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol) are added.

  • The reaction mixture is heated under reflux for approximately 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solution is concentrated to approximately half its volume.

  • The resulting precipitate is collected by filtration and washed with ethanol to yield the pure product.

Pharmacological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of spirooxindole derivatives, with numerous compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[2][3][10]

Mechanistic studies have revealed that the anticancer effects of these derivatives are often multi-targeted.[3] A prominent mechanism involves the inhibition of the p53-MDM2 protein-protein interaction.[11][12] By disrupting this interaction, the tumor suppressor functions of p53 are restored, leading to cell cycle arrest and apoptosis in cancer cells. Another key pathway targeted by some derivatives is the JAK2/STAT3 signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[13]

Caption: Key anticancer mechanisms of action for this compound derivatives.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
SSSK17 MCF-7 (Breast)0.04[14][15]
SSSK16 MCF-7 (Breast)0.44[14][15]
6m MCF-7 (Breast)3.597[16]
6m HCT116 (Colon)3.236[16]
6a HepG2 (Liver)6.9[10]
6i HepG2 (Liver)6.3[10]
6a PC-3 (Prostate)11.8[10]
31 MDA-MB-231 (Breast)0.0018[11]
31 HepG-2 (Liver)0.0569[11]
31 Caco-2 (Colon)0.0028[11]
Various A431 (Skin), PaCa2 (Pancreatic)Potent Activity Reported[16][17]
Various SW620 (Colon)<0.08[12]
Antimicrobial Activity

Certain this compound derivatives have been investigated for their antimicrobial properties and have shown promising activity against various bacterial and fungal strains.[18][19]

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against pathogenic microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
4h Enterococcus faecalis375[1]
4b Enterococcus faecalis750[1][20]
4b Staphylococcus aureus750[1][20]
4h Staphylococcus aureus750[1]
3a Staphylococcus aureus20[21]
3g Staphylococcus aureus20[21]
3f Escherichia coli20[21]
Various Candida albicans375-3000[1][18]
Neuroprotective Activity

Emerging research indicates that this compound derivatives may possess neuroprotective properties, with some compounds acting as inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.[22][23][24]

Several derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDEnzymeIC50 (µM)Reference
5l AChE3.98[22]
8e AChE3.35[24]
8g AChE3.15[24]
8e BChE5.63[24]
8g BChE4.74[24]
8i AChE24.1[23]
8y AChE27.8[23]

Protocol for Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[25][26][27][28]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Detergent reagent/Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the spirooxindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[25]

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly privileged and versatile core in medicinal chemistry. The synthetic accessibility, coupled with the wide range of potent biological activities, underscores its potential for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and neuroprotective effects provide a strong rationale for continued research and development of this compound class. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their mechanisms of action in greater detail, and advancing promising candidates into preclinical and clinical studies.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Spiro[indoline-3,4'-piperidin]-2-one from Isatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[indoline-3,4'-piperidin]-2-one, also known as spirooxindole-piperidine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid three-dimensional structure is a core component of numerous natural alkaloids and synthetic molecules exhibiting a wide array of biological activities, including potential as anticancer, antiviral, and antimicrobial agents.[1][2] Isatin and its derivatives serve as versatile and readily available starting materials for constructing this complex spirocyclic system.[3][4] This document provides a detailed guide for researchers, outlining the strategic synthesis of the this compound core from isatin via a robust and efficient multi-component reaction strategy. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and present data to ensure reproducibility and successful implementation in a research setting.

Introduction: The Significance of the Spirooxindole-Piperidine Scaffold

The fusion of an oxindole ring with a piperidine ring at the C3 position creates a unique spirocyclic architecture. This structural motif is pivotal in the design of novel therapeutic agents. The spiro atom imparts a distinct conformational rigidity that allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets.[2] Molecules incorporating this framework have been investigated as growth hormone secretagogues, mimicking the action of ghrelin, and have shown promise in targeting various cellular pathways implicated in disease.[5][6] The accessibility of isatin as a precursor makes the synthesis of these valuable compounds a key focus in synthetic organic chemistry.[7]

Synthetic Strategy: A Multi-Component Approach

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, offering significant advantages such as operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.[3][4] The synthesis of the this compound core is particularly well-suited to an MCR approach, typically involving four components: an arylamine, an activated alkyne (e.g., methyl propiolate), isatin, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[8] This strategy allows for the convergent assembly of the piperidine ring onto the isatin scaffold.

G cluster_reactants Starting Materials Isatin Isatin MCR One-Pot Four-Component Reaction Isatin->MCR Arylamine Arylamine Arylamine->MCR Alkyne Activated Alkyne (e.g., Methyl Propiolate) Alkyne->MCR CH2_acid Active Methylene Cmpd. (e.g., Malononitrile) CH2_acid->MCR Product This compound Derivatives MCR->Product Base Catalyst (e.g., Et3N) Reflux

Figure 1: High-level workflow for the four-component synthesis of the this compound scaffold.

Plausible Reaction Mechanism

The elegance of this four-component reaction lies in a well-orchestrated sequence of classical organic reactions. While the exact mechanism can be influenced by specific substrates and conditions, a plausible pathway is generally accepted.[8]

  • Formation of β-Enamino Ester: The reaction initiates with a conjugate addition of the arylamine to the activated alkyne (methyl propiolate), forming a reactive β-enamino ester intermediate (Intermediate A).

  • Formation of Isatinylidene: Concurrently, the active methylene compound (e.g., malononitrile) undergoes a Knoevenagel condensation with the C3-carbonyl group of isatin, catalyzed by the base, to produce a highly electrophilic isatinylidene derivative (Intermediate B).

  • Michael Addition: The nucleophilic β-enamino ester (Intermediate A) attacks the electron-deficient isatinylidene derivative (Intermediate B) via a Michael addition, forming a new carbon-carbon bond and linking the two components into a linear adduct (Intermediate C).

  • Intramolecular Cyclization and Tautomerization: The final step involves an intramolecular nucleophilic attack from the secondary amine onto the nitrile group. This cyclization forges the piperidine ring. A subsequent tautomerization of the resulting imine to a more stable enamine yields the final, highly functionalized spiro[indoline-3,4'-pyridine] product.[8]

G start Arylamine + Methyl Propiolate interA Intermediate A (β-Enamino Ester) start->interA Conjugate Addition interC Intermediate C (Michael Adduct) interA->interC Michael Addition isatin Isatin + Malononitrile interB Intermediate B (Isatinylidene Malononitrile) isatin->interB Knoevenagel Condensation interB->interC product Final Spiro Product interC->product Intramolecular Cyclization & Tautomerization

Figure 2: Plausible mechanistic pathway for the four-component reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of functionalized spiro[indoline-3,4'-pyridine] derivatives via a one-pot, four-component reaction.[8]

4.1 Materials and Reagents

  • Substituted Isatin (1.0 mmol, 1.0 equiv)

  • Substituted Arylamine (1.0 mmol, 1.0 equiv)

  • Methyl Propiolate (1.0 mmol, 1.0 equiv)

  • Malononitrile (1.0 mmol, 1.0 equiv)

  • Triethylamine (Et3N) (0.2 mmol, 0.2 equiv)

  • Ethanol (5 mL), Reagent Grade

  • Ethyl Acetate, ACS Grade (for chromatography)

  • Hexane, ACS Grade (for chromatography)

  • Deionized Water

4.2 Equipment

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Equipment for column chromatography

4.3 Step-by-Step Procedure

G A 1. Reactant Mixing Combine arylamine and methyl propiolate in ethanol. Stir at RT. B 2. Addition of Components Add isatin, malononitrile, and triethylamine to the mixture. A->B C 3. Reaction (Reflux) Heat the mixture to reflux. Monitor progress with TLC (24h). B->C D 4. Work-up & Isolation Cool to RT, reduce volume. Collect precipitate via filtration. C->D E 5. Purification Wash precipitate with cold ethanol. Recrystallize or perform column chromatography if needed. D->E F 6. Characterization Confirm structure and purity (NMR, MS, IR). E->F

Figure 3: Step-by-step experimental workflow.

  • Enamine Formation: In a 50 mL round-bottom flask, dissolve the arylamine (1.0 mmol) and methyl propiolate (1.0 mmol) in 5 mL of ethanol. Stir the solution at room temperature for 4-6 hours.

    • Scientist's Note: This initial period allows for the formation of the crucial β-enamino ester intermediate. Pre-forming this intermediate can lead to cleaner reactions and higher yields compared to adding all components at once.

  • Addition of Isatin and Malononitrile: To the solution from Step 1, add the isatin (1.0 mmol), malononitrile (1.0 mmol), and triethylamine (0.2 mmol).

    • Scientist's Note: Triethylamine acts as a base catalyst, facilitating both the Knoevenagel condensation and the subsequent cyclization steps.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitoring the Reaction: Allow the reaction to proceed under reflux for 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The consumption of starting materials and the appearance of a new, major product spot indicate reaction progression.

  • Isolation of Crude Product: After the reaction is complete, allow the flask to cool to room temperature. Reduce the volume of the solvent to approximately half using a rotary evaporator. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove residual impurities.[8] If further purification is required, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Data Summary and Versatility

The described four-component reaction is highly versatile and accommodates a range of substituents on both the isatin and arylamine starting materials. This allows for the creation of diverse libraries of spirooxindole compounds for screening in drug discovery programs. The yields are generally good to excellent.

EntryIsatin Substituent (R¹)Arylamine Substituent (R²)CatalystConditionsYield (%)Reference
1HHTriethylamineEthanol, Reflux, 24h85[8]
25-Br4-CH₃TriethylamineEthanol, Reflux, 24h88[8]
35-Cl4-OCH₃TriethylamineEthanol, Reflux, 24h90[8]
4H4-ClTriethylamineEthanol, Reflux, 24h82[8]
5N-CH₃HTriethylamineEthanol, Reflux, 24h86[8]

Table 1: Representative examples of spiro[indoline-3,4'-pyridine] synthesis with varying substituents.

Conclusion

The one-pot, four-component synthesis of spiro[indoline-3,4'-piperidin]-2-ones from isatin is an efficient, robust, and versatile method for accessing this medicinally important scaffold. The protocol detailed herein provides a clear and reproducible pathway for researchers in organic synthesis and drug development. By understanding the underlying mechanism and the rationale for each experimental step, scientists can confidently apply and adapt this methodology to generate novel compounds for biological evaluation.

References

Application Note: A Robust One-Pot, Four-Component Protocol for the Synthesis of Spiro[indoline-3,4'-pyridines]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient, one-pot, four-component synthesis of highly functionalized spiro[indoline-3,4'-pyridines]. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the spirooxindole core in numerous biologically active molecules.[1][2] The described domino reaction utilizes readily available starting materials—arylamines, methyl propiolate, isatin derivatives, and an active methylene nitrile—under mild, base-catalyzed conditions. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and adaptable experimental protocol, and discuss the influence of substrate variation on reaction outcomes, thereby providing researchers with a robust framework for the synthesis of diverse molecular libraries.

Introduction: The Significance of Spirooxindoles

The spirooxindole scaffold is a privileged structural motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of complex molecular architectures, such as spirooxindoles, from simple precursors in a single synthetic operation.[2][3] The key advantages of MCRs include operational simplicity, high atom economy, and the ability to rapidly generate structural diversity, making them particularly well-suited for applications in drug discovery and combinatorial chemistry.[3][4] This note focuses on a specific and highly efficient four-component reaction (4CR) that provides access to the spiro[indoline-3,4'-pyridine] core.

Reaction Principle and Mechanism

The synthesis proceeds via a domino sequence initiated by the formation of a key intermediate, a β-enamino ester. This is followed by a series of intramolecular and intermolecular reactions, ultimately leading to the formation of the complex spirocyclic system. The entire process is a testament to the elegance and efficiency of cascade reactions in organic synthesis.

The proposed mechanism for this one-pot, four-component synthesis is as follows[5][6]:

  • Formation of the β-enamino ester: The reaction is initiated by the Michael addition of an arylamine to methyl propiolate. This addition is typically the slowest step and is often allowed to proceed for an extended period before the other components are introduced.[7] This step generates the key β-enamino ester intermediate.

  • Knoevenagel Condensation: Concurrently, isatin undergoes a Knoevenagel condensation with the active methylene nitrile (e.g., malononitrile), catalyzed by triethylamine, to form an isatylidene-malononitrile derivative.

  • Michael Addition: The β-enamino ester then acts as a nucleophile, attacking the electron-deficient olefin of the isatylidene-malononitrile in a Michael addition reaction.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable spiro[indoline-3,4'-pyridine] product.

The entire sequence is elegantly orchestrated in a single pot, highlighting the power of domino reactions in complex molecule synthesis.

Reaction_Mechanism cluster_0 Step 1: β-Enamino Ester Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3 & 4: Cascade Conclusion Arylamine Arylamine EnaminoEster β-Enamino Ester Arylamine->EnaminoEster Michael Addition MethylPropiolate Methyl Propiolate MethylPropiolate->EnaminoEster Isatin Isatin Isatylidene Isatylidene Intermediate Isatin->Isatylidene Knoevenagel Condensation (Et3N) Malononitrile Malononitrile Malononitrile->Isatylidene EnaminoEster_ref β-Enamino Ester MichaelAdduct Michael Adduct SpiroProduct Spiro[indoline-3,4'-pyridine] MichaelAdduct->SpiroProduct Intramolecular Cyclization & Tautomerization EnaminoEster_ref->MichaelAdduct Michael Addition Isatylidene_ref Isatylidene Intermediate Isatylidene_ref->MichaelAdduct

Figure 1: Proposed reaction mechanism for the four-component synthesis.

Experimental Protocol

This protocol is a generalized procedure that can be adapted based on the specific substrates used.

Materials and Reagents:
  • Arylamine (e.g., aniline, p-toluidine, p-anisidine) (1.0 mmol)

  • Methyl propiolate (1.0 mmol, 1.0 eq)

  • Isatin or N-substituted isatin (1.0 mmol, 1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol, 1.0 eq)

  • Triethylamine (Et3N) (0.2 mmol, 0.2 eq)

  • Ethanol (5-10 mL)

Equipment:
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus

Procedure:
  • Step 1: β-Enamino Ester Formation. To a 25 mL round-bottom flask, add the arylamine (1.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (5 mL). Stir the mixture at room temperature. The progress of the enamino ester formation can be monitored by Thin Layer Chromatography (TLC). This initial step may require several hours to overnight for optimal conversion.[7]

  • Step 2: Addition of Isatin, Active Methylene Nitrile, and Catalyst. Once the formation of the β-enamino ester is deemed sufficient, add the isatin (1.0 mmol), malononitrile (or ethyl cyanoacetate) (1.0 mmol), and triethylamine (0.2 mmol) to the reaction mixture.

  • Step 3: Reaction under Reflux. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). The reaction is typically monitored by TLC until the starting materials are consumed, which may take between 12 to 24 hours.[7]

  • Step 4: Product Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution. If so, collect the solid by filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.[1] If no precipitate forms, concentrate the solution under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental_Workflow A 1. Charge Flask - Arylamine - Methyl Propiolate - Ethanol B 2. Stir at RT (Formation of β-enamino ester) A->B C 3. Add Reagents - Isatin - Malononitrile - Triethylamine B->C D 4. Heat to Reflux (12-24 hours) C->D E 5. Monitor by TLC D->E Periodically E->D Incomplete F 6. Cool to RT E->F Complete G 7. Isolate Product F->G H Precipitation & Filtration G->H I Concentration & Purification G->I J 8. Characterization (NMR, IR, MS) H->J I->J

Figure 2: General experimental workflow for the synthesis.

Substrate Scope and Reaction Optimization

The versatility of this four-component reaction allows for the synthesis of a diverse library of spiro[indoline-3,4'-pyridines] by varying each of the four components.

ComponentVariationExpected Outcome/ConsiderationReference
Arylamine Electron-donating groups (e.g., -OCH3, -CH3)Generally proceed smoothly to give good yields.[7]
Electron-withdrawing groups (e.g., -Cl, -Br)Reactions are also successful, affording the corresponding spiro products in good yields. The nature of the substituent can influence the final product, in some cases favoring the formation of spiro[indoline-3,4'-pyridinones] when ethyl cyanoacetate is used.[6][6][7]
Isatin N-substitution (e.g., N-methyl, N-benzyl)N-substituted isatins are well-tolerated and can be used to introduce further diversity into the final molecule.[2]
Ring substitution (e.g., 5-chloro, 5-bromo)Halogenated isatins are suitable substrates, providing handles for further functionalization (e.g., cross-coupling reactions).[8]
Active Methylene Malononitrile vs. Ethyl CyanoacetateThe choice of the active methylene compound can influence the structure of the final product. While malononitrile typically leads to the formation of spiro[indoline-3,4'-pyridines], ethyl cyanoacetate can, depending on the arylamine used, result in the formation of spiro[indoline-3,4'-pyridinones].[5][6][5][6]
Catalyst TriethylamineA mild and effective base catalyst for this transformation. Other organic bases could potentially be used, but triethylamine is well-established for this reaction.[5][7]

Causality Behind Experimental Choices:

  • Catalyst: Triethylamine serves as a base to facilitate the Knoevenagel condensation between isatin and the active methylene nitrile. Its mild basicity is crucial to avoid unwanted side reactions.

  • Solvent: Ethanol is an excellent solvent for this reaction as it can dissolve the starting materials and the intermediates, while often allowing for the precipitation of the final product upon cooling, simplifying purification.

  • Two-Step, One-Pot Procedure: The initial reaction between the arylamine and methyl propiolate is often performed separately before the addition of the other components because the formation of the β-enamino ester can be slow.[7] Allowing this step to proceed first ensures a sufficient concentration of this key intermediate for the subsequent cascade reactions.

Conclusion

The one-pot, four-component synthesis of spiro[indoline-3,4'-pyridines] is a powerful and efficient method for the construction of this medicinally important scaffold. The reaction proceeds under mild conditions, utilizes readily available starting materials, and offers a high degree of molecular diversity. This application note provides a detailed protocol and mechanistic insights to enable researchers in drug discovery and organic synthesis to effectively utilize this elegant transformation for the generation of novel chemical entities.

References

Application Notes and Protocols for the Asymmetric Synthesis of Spiro[indoline-3,4'-piperidin]-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[indoline-3,4'-piperidin]-2-one Scaffold

The this compound core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents. This unique three-dimensional spirocyclic framework, which features a piperidine ring fused at the C3 position of an oxindole, has garnered significant attention from the medicinal chemistry community. The rigid structure of the spiro center imparts conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.[1] The critical importance of stereochemistry in drug action underscores the necessity for robust and efficient methods for the asymmetric synthesis of these complex molecules, enabling access to enantiomerically pure compounds for pharmacological evaluation. This guide provides a detailed exploration of contemporary strategies for the asymmetric synthesis of this compound analogs, with a focus on practical experimental protocols and the underlying mechanistic principles.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral quaternary spirocenter at the C3 position of the oxindole ring represents the key synthetic challenge. Over the years, two principal strategies have emerged as powerful tools for achieving high levels of enantioselectivity and diastereoselectivity: organocatalysis and metal-catalysis.

Organocatalysis: Chiral small organic molecules, acting as catalysts, have revolutionized asymmetric synthesis. For the construction of spiro[indoline-3,4'-piperidin]-2-ones, bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, have proven to be particularly effective. These catalysts often operate through a network of non-covalent interactions, including hydrogen bonding and Brønsted/Lewis acid-base interactions, to create a chiral environment that directs the stereochemical outcome of the reaction.

Metal-Catalysis: Transition metal complexes, featuring chiral ligands, offer a complementary approach. Lewis acidic metal centers can activate substrates towards nucleophilic attack, while the chiral ligand environment dictates the facial selectivity. A variety of metals, including copper, iron, and dysprosium, have been successfully employed in catalytic systems for the synthesis of spirooxindole derivatives.[2][3]

Reaction Mechanisms and Catalytic Systems: An In-Depth Look

A deep understanding of the reaction mechanism is paramount for rational catalyst design and reaction optimization. A prevalent and highly effective strategy for the asymmetric synthesis of this compound analogs is the organocatalytic domino or cascade reaction. This approach allows for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste.

A representative example is the three-component cascade reaction involving an isatin-derived ketimine, an enolizable C-H acid (such as a cyanoacetate), and an aminomaleimide, catalyzed by a chiral squaramide catalyst.[4][5] The proposed catalytic cycle for this transformation is illustrated below.

Organocatalytic Cascade Reaction cluster_0 Catalytic Cycle Catalyst Chiral Squaramide Catalyst (C*) Intermediate_A Activated Isatin-Catalyst Complex Catalyst->Intermediate_A Intermediate_B Enolate Intermediate Catalyst->Intermediate_B Isatin Isatin Derivative Isatin->Intermediate_A Coordination Cyanoacetate Cyanoacetate Cyanoacetate->Intermediate_B Deprotonation Aminomaleimide 3-Aminomaleimide Intermediate_D Cyclized Intermediate Aminomaleimide->Intermediate_D Addition Intermediate_C Michael Adduct Intermediate_A->Intermediate_C Knoevenagel Condensation Intermediate_B->Intermediate_C Michael Addition Intermediate_C->Intermediate_D Cyclization Product Spiro[indoline-3,4'-pyrrolo [3,4-b]pyridine] Derivative Intermediate_D->Product Tautomerization & Catalyst Release Catalyst_Regen Regenerated Catalyst (C*) Catalyst_Regen->Catalyst Re-entry into catalytic cycle

Figure 1: Proposed catalytic cycle for the organocatalytic cascade reaction.

In this cycle, the chiral squaramide catalyst activates the isatin derivative and the cyanoacetate through hydrogen bonding. This dual activation facilitates a Knoevenagel condensation followed by a stereoselective Michael addition. The resulting intermediate then undergoes a cyclization with the 3-aminomaleimide and subsequent tautomerization to afford the final spirocyclic product with high enantiopurity, while regenerating the catalyst.[5]

Experimental Protocols

Organocatalytic Asymmetric Synthesis of a Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridine] Derivative

This protocol is adapted from a reported organocatalysed three-component cascade reaction.[4][5]

Materials:

  • Isatin derivative (1.0 equiv)

  • Cyanoacetate (e.g., ethyl cyanoacetate) (1.1 equiv)

  • 3-Aminomaleimide derivative (1.0 equiv)

  • Quinidine-derived squaramide catalyst (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the isatin derivative (0.2 mmol, 1.0 equiv), the 3-aminomaleimide derivative (0.2 mmol, 1.0 equiv), and the quinidine-derived squaramide catalyst (0.02 mmol, 10 mol%).

  • Dissolve the solids in anhydrous dichloromethane (2.0 mL).

  • Add the cyanoacetate (0.22 mmol, 1.1 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spiro[indoline-3,4'-pyrrolo[3,4-b]pyridine] derivative.

  • Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral high-performance liquid chromatography (HPLC).

Data Presentation:

EntryIsatin DerivativeCyanoacetate3-AminomaleimideCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1N-Boc-isatinEthyl cyanoacetateN-phenyl-3-aminomaleimide10188595
25-Bromo-isatinMethyl cyanoacetateN-benzyl-3-aminomaleimide10247892
3N-Methyl-isatinEthyl cyanoacetateN-phenyl-3-aminomaleimide5248290

Table 1: Representative results for the organocatalytic synthesis of spiro[indoline-3,4'-pyrrolo[3,4-b]pyridine] derivatives.

Synthesis of the Parent this compound

This protocol describes a method for the synthesis of the foundational, unsubstituted this compound.[6]

Materials:

  • 1'-Benzylthis compound

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • Dissolve 1'-benzylthis compound (300 mg, 1.03 mmol) in methanol (5 mL) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (30.0 mg) to the solution.

  • Seal the flask and place it under a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 15 hours.

  • After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.[6]

  • Characterize the product by NMR spectroscopy. 1H-NMR (400 MHz, CDCl3) δ: 8.70 (br, 1H), 7.42 (d, J=7.7Hz, 1H), 7.22 (t, J=7.7Hz, 1H), 7.04 (t, J=7.7Hz, 1H), 6.92 (d, J=7.7Hz, 1H), 3.35-3.41 (m, 2H), 3.06-3.12 (m, 2H), 1.88-1.94 (m, 2H), 1.73-1.78 (m, 2H).[6]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase catalyst loading. - Ensure anhydrous conditions.
Decomposition of product- Lower the reaction temperature. - Use a milder workup procedure.
Low Enantioselectivity Inappropriate catalyst- Screen different chiral catalysts. - Optimize the catalyst structure.
Non-optimal reaction conditions- Vary the solvent. - Adjust the reaction temperature.
Difficult Purification Co-eluting impurities- Optimize the eluent system for column chromatography. - Consider recrystallization.

Table 2: Troubleshooting guide for the asymmetric synthesis of this compound analogs.

Conclusion

The asymmetric synthesis of this compound analogs is a vibrant and rapidly evolving field of research. The development of novel organocatalytic and metal-catalyzed methodologies has provided powerful tools for the stereoselective construction of these medicinally important scaffolds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the this compound framework. Continued innovation in catalyst design and reaction engineering will undoubtedly lead to even more efficient and versatile synthetic routes in the future.

References

Application Notes & Protocols: Characterization of Spiro[indoline-3,4'-piperidin]-2-one as a c-Met/ALK Dual Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Foundation: The Rationale for Dual c-Met and ALK Inhibition

Receptor Tyrosine Kinases (RTKs) are critical nodes in cellular signaling networks that govern fundamental processes such as growth, survival, and migration.[1] Their aberrant activation through mutation, amplification, or overexpression is a well-established driver of oncogenesis, making them prime targets for cancer therapy.[2] Among the numerous RTKs implicated in cancer, the Hepatocyte Growth Factor Receptor (HGFR), known as c-Met, and Anaplastic Lymphoma Kinase (ALK) have emerged as particularly significant.

Dysregulated c-Met signaling, often triggered by its ligand Hepatocyte Growth Factor (HGF), activates a cascade of downstream pathways including RAS/MAPK, PI3K/AKT, and STAT3, promoting proliferation, invasion, and metastasis.[3][4][5][6] Similarly, genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), mutations, or amplification lead to constitutive ALK activation, which also drives cancer cell survival and proliferation through similar downstream effectors.[7][8][9]

Interestingly, there is evidence of functional crosstalk and co-activation between these pathways in certain cancers.[10][11] Tumors can develop resistance to a single-pathway inhibitor by upregulating a parallel signaling cascade.[12] This creates a compelling scientific rationale for the development of dual inhibitors that can simultaneously block both c-Met and ALK, potentially offering a more durable therapeutic response and overcoming resistance mechanisms.

The spirooxindole scaffold, a unique three-dimensional heterocyclic framework, is considered a "privileged structure" in medicinal chemistry.[13] Its rigid structure allows for precise orientation of functional groups to interact with biological targets, and derivatives have shown potent inhibitory activity against various kinases.[14][15][16][17] Building on this, compounds based on the Spiro[indoline-3,4'-piperidin]-2-one core have been specifically designed and identified as potent and selective dual inhibitors of c-Met and ALK, demonstrating significant anti-tumor activity in preclinical models.[18][19][20]

This document provides a detailed guide for researchers to characterize and validate novel compounds based on this scaffold, outlining key protocols from initial biochemical screening to cellular and in vivo evaluation.

Mechanism of Action: Dual Pathway Interruption

This compound inhibitors are ATP-competitive small molecules. They are designed to fit into the ATP-binding pocket of the c-Met and ALK kinase domains, preventing the phosphorylation of the kinase itself and downstream substrates. This action effectively halts the signal transduction cascade, leading to the inhibition of cancer cell proliferation and survival.

Visualizing the Signaling Pathways and Point of Inhibition

The following diagrams illustrate the canonical c-Met and ALK signaling pathways and highlight the point of intervention by a dual inhibitor.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF Ligand HGF->cMet Binds Inhibitor This compound (Inhibitor) Inhibitor->cMet Blocks ATP Binding GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Motility AKT AKT PI3K->AKT AKT->Transcription Survival STAT3->Transcription Invasion

Caption: The c-Met signaling pathway and point of inhibition.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor (e.g., EML4-ALK fusion) SHC SHC ALK->SHC PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCy PLCγ ALK->PLCy Inhibitor This compound (Inhibitor) Inhibitor->ALK Blocks ATP Binding GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation AKT AKT PI3K->AKT AKT->Transcription Survival STAT3 STAT3 JAK->STAT3 STAT3->Transcription Survival, Transformation

Caption: The ALK signaling pathway and point of inhibition.[7][8][21]

Experimental Characterization Workflow

A logical, multi-stage approach is required to fully characterize a novel dual inhibitor. This workflow progresses from direct, purified enzyme assays to complex cellular and in vivo models to build a comprehensive profile of the compound's potency, selectivity, and efficacy.

Workflow cluster_1 cluster_2 cluster_3 A Stage 1: Biochemical Assays B Stage 2: Cellular Assays A->B Potent & Selective Hits C Stage 3: In Vivo Efficacy B->C Cell-Active Hits D Preclinical Candidate C->D Efficacious Candidates A1 In Vitro Kinase Assay (c-Met, ALK) A2 Kinase Selectivity Panel (>100 kinases) A1->A2 Determine IC50 B1 Phosphorylation Assay (Western Blot) B2 Cell Proliferation Assay (MTT / CTG) B1->B2 Confirm Target Engagement C1 Pharmacokinetics (PK) Study C2 Xenograft Tumor Model (e.g., GTL-16) C1->C2 C3 Pharmacodynamics (PD) (Tumor p-Met/p-ALK) C2->C3

Caption: Overall workflow for inhibitor characterization.

Protocols: In Vitro & Cellular Evaluation

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To quantify the direct inhibitory effect of the this compound compound on the enzymatic activity of purified c-Met and ALK kinases.

Causality & Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[22] A luciferase-based system is used, where lower kinase activity (due to inhibition) results in less ATP-to-ADP conversion, leaving more ATP available for the luciferase reaction and thus producing a higher luminescent signal.[22] It is a robust, non-radioactive method for determining IC50 values.[23]

Materials:

  • Recombinant human c-Met and ALK enzymes

  • Appropriate peptide substrates (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound derivative)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 10 mM. Then, create an intermediate dilution in the kinase reaction buffer.

  • Kinase Reaction Setup: In each well of the assay plate, add:

    • 5 µL of kinase reaction buffer containing the kinase and substrate.

    • 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader.

Data Analysis & Presentation:

  • Normalize the data using the "No Kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.

  • Plot the percent inhibition versus the log concentration of the inhibitor.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase TargetInhibitorIC50 (nM)
c-MetCompound 5b (SMU-B)3
ALKCompound 5b (SMU-B)< 0.5
VEGFR2Compound 5b (SMU-B)> 1000
EGFRCompound 5b (SMU-B)> 1000
Table 1: Example biochemical IC50 data for a selective this compound compound. Data is illustrative and based on published results for similar compounds.[18][19]
Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To verify that the compound inhibits the phosphorylation of c-Met, ALK, and their downstream effectors (AKT, ERK) in intact cancer cells.

Causality & Principle: While a biochemical assay confirms direct enzyme inhibition, a cellular assay is crucial to confirm that the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and produce a biological effect.[24][25] Western blotting allows for the specific detection and semi-quantification of phosphorylated (active) and total protein levels, providing direct evidence of target inhibition.[26] Choosing cell lines with known target dependency (oncogene addiction) is critical for clear results.[27][28]

Materials:

  • Cell Lines:

    • c-Met dependent: GTL-16 or Hs746T (gastric cancer, MET amplified)

    • ALK dependent: H3122 or H2228 (NSCLC, EML4-ALK fusion)[10]

    • Negative Control: A cell line lacking c-Met/ALK alterations.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Met (Tyr1234/1235), anti-total Met, anti-p-ALK (Tyr1604), anti-total ALK, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-Actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture & Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): For c-Met, serum starve cells for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Ligand Stimulation (for c-Met): For c-Met dependent cells, stimulate with HGF (50 ng/mL) for the final 15 minutes of compound incubation to induce robust c-Met phosphorylation. EML4-ALK cells do not require stimulation as the fusion protein is constitutively active.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and apply ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

Expected Results: A dose-dependent decrease in the phosphorylation levels of c-Met, ALK, AKT, and ERK should be observed, while total protein and loading control levels remain unchanged.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the anti-proliferative effect of the compound on cancer cell lines.

Causality & Principle: This assay quantifies cell viability by measuring intracellular ATP levels, which are directly proportional to the number of metabolically active cells. Inhibition of critical survival pathways like c-Met and ALK is expected to reduce cell proliferation and viability, resulting in a lower luminescent signal.

Materials:

  • Relevant cell lines (as in Protocol 4.2)

  • White, clear-bottom 96-well cell culture plates

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure luminescence using a plate reader.

Data Analysis & Presentation:

  • Calculate the percent viability relative to the DMSO control.

  • Plot the percent viability versus the log concentration of the inhibitor.

  • Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Cell LineTarget DependencyInhibitorCellular GI50 (nM)
GTL-16c-Met AmplifiedCompound 5b (SMU-B)50-100
H3122EML4-ALK FusionCompound 5b (SMU-B)20-50
A549WTCompound 5b (SMU-B)> 5000
Table 2: Example cellular GI50 data. Values are illustrative and demonstrate target-specific anti-proliferative activity.[12][18]

In Vivo Evaluation: A Conceptual Framework

Objective: To assess the anti-tumor efficacy and pharmacodynamic (PD) response of the lead compound in a preclinical animal model.

Causality & Principle: In vivo studies are essential to evaluate a compound's therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics (PK).[29][30][31] A xenograft model, where human cancer cells are implanted in immunocompromised mice, allows for the assessment of a compound's ability to inhibit tumor growth in a living system.[27] Correlating tumor growth inhibition with target modulation (PD biomarker analysis) in the tumor tissue provides strong evidence of on-target activity.[18][19]

Conceptual Protocol:

  • Model Selection: Use female athymic nude mice. Implant GTL-16 cells subcutaneously.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the this compound compound orally (via gavage) once or twice daily.

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic Study: At the end of the study (or in a satellite group), collect tumor tissue at a set time point post-final dose (e.g., 4 hours). Analyze tumor lysates by Western blot for p-Met and total Met to confirm in vivo target inhibition.

References

Application Notes and Protocols for the Evaluation of Spiro[indoline-3,4'-piperidin]-2-one Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of a Privileged Scaffold

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathophysiology, which often involves multiple interacting pathways. The spiro[indoline-3,4'-piperidin]-2-one scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets with high affinity.[1] This inherent versatility makes its derivatives compelling candidates for the development of multi-target-directed ligands aimed at combating the multifaceted nature of neurodegenerative disorders. Research has demonstrated the potential of this scaffold in oncology, and its structural analogues have shown bioactivity that encourages exploration in neurology.[1][2] This guide provides a comprehensive overview of the scientific rationale, key molecular targets, and detailed protocols for the preclinical evaluation of these promising compounds.

Scientific Rationale and Mechanism of Action

The therapeutic potential of this compound derivatives in the context of neurodegenerative diseases stems from their ability to modulate the activity of several key enzymes implicated in disease progression. The primary mechanisms of action revolve around the inhibition of cholinesterases and monoamine oxidases, with potential for other neuroprotective effects.

Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

A leading strategy in the development of therapeutics for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[4] Some spiroindolinone derivatives have been designed as potent cholinesterase inhibitors.[5][6][7]

Concurrently, the inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy, particularly in Parkinson's disease, as it prevents the degradation of dopamine. MAO-B inhibitors can help to restore dopaminergic neurotransmission.[8] Furthermore, MAO-B is involved in the generation of reactive oxygen species (ROS), and its inhibition can confer neuroprotective effects by reducing oxidative stress.[9] The development of dual inhibitors that can simultaneously target both AChE and MAO-B is a highly attractive approach for treating the complex pathologies of neurodegenerative diseases.[10][11][12]

Below is a diagram illustrating the proposed dual-target mechanism of action.

Spiroindolinone_MoA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Spiro_Derivative This compound Derivative AChE AChE Spiro_Derivative->AChE Inhibits MAO_B MAO-B Spiro_Derivative->MAO_B Inhibits ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Dopamine Dopamine Dopamine->MAO_B Degradation Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Cognitive_Function Improved Cognitive Function ACh_Receptor->Cognitive_Function Leads to Motor_Control Improved Motor Control Dopamine_Receptor->Motor_Control Leads to

Dual-target mechanism of this compound derivatives.

Experimental Protocols

The following section provides detailed protocols for the in vitro evaluation of this compound derivatives for their neuroprotective potential.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of test compounds.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be empirically determined, with a common starting point of 0.1-0.25 U/mL.[3]

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14-15 mM stock solution of ATCI in deionized water.

    • Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or positive control. For the negative control, add 25 µL of the buffer (with the same percentage of DMSO as the test compound wells).

    • Add 50 µL of the DTNB solution to each well.

    • Add 25 µL of the AChE solution to each well and incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[3]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for assessing the MAO inhibitory potential of the derivatives.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplate (black, for fluorescence-based assays)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of MAO-A and MAO-B in phosphate buffer.

    • Prepare a stock solution of the appropriate substrate.

    • Dissolve test compounds and positive controls in a suitable solvent and prepare serial dilutions.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the test compound or positive control at various concentrations.

    • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate to all wells.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths over time. The product of the enzymatic reaction is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and calculate the IC50 values as described in Protocol 1.

Protocol 3: Neuroprotection Assay using SH-SY5Y Cells

This protocol uses the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative disease research, to assess the neuroprotective effects of the compounds against an induced toxic insult.[13][14]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or amyloid-beta (Aβ) peptides for Alzheimer's model)[15]

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent (e.g., 6-OHDA or Aβ) to the wells containing the test compounds. Include control wells with cells only, cells with the neurotoxic agent only, and cells with the test compound only.

    • Incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.[14]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.

The following diagram outlines the general workflow for these in vitro assays.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Spiro Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solutions Preparation of Stock Solutions Purification->Stock_Solutions Enzyme_Assays Enzyme Inhibition Assays (AChE, MAO-B) Stock_Solutions->Enzyme_Assays Cell_Based_Assays Neuroprotection Assays (e.g., SH-SY5Y cells) Stock_Solutions->Cell_Based_Assays IC50 IC50 Determination Enzyme_Assays->IC50 EC50 EC50 Determination (Neuroprotection) Cell_Based_Assays->EC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR EC50->SAR

General experimental workflow for evaluating this compound derivatives.

Data Presentation

Quantitative data from the in vitro assays should be presented in a clear and organized manner to facilitate comparison between different derivatives.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDAChE IC50 (µM)MAO-B IC50 (µM)Selectivity Index (AChE/MAO-B)
Derivative 1 0.5 ± 0.055.2 ± 0.410.4
Derivative 2 1.2 ± 0.10.8 ± 0.070.67
Derivative 3 0.1 ± 0.0110.5 ± 0.9105
Donepezil 0.02 ± 0.002>100>5000
Selegiline >1000.01 ± 0.001<0.0001

Table 2: Neuroprotective Effects of this compound Derivatives against 6-OHDA-induced toxicity in SH-SY5Y cells

Compound IDEC50 (µM)Maximum Protection (%)Therapeutic Index (IC50/EC50)
Derivative 1 2.5 ± 0.385 ± 52.08
Derivative 2 5.1 ± 0.678 ± 60.16
Derivative 3 1.8 ± 0.292 ± 45.83
Quercetin 10.2 ± 1.165 ± 7N/A

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel, multi-target agents for the treatment of neurodegenerative diseases. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of these compounds, from initial enzyme inhibition screening to cell-based neuroprotection assays. By understanding their mechanism of action and carefully characterizing their biological activity, researchers can advance the most promising candidates towards further preclinical and clinical development.

References

Application Notes & Protocols: Molecular Docking of Spiro[indoline-3,4'-piperidin]-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic potential.[1] Its rigid, three-dimensional architecture makes it an ideal candidate for targeting well-defined binding pockets in proteins. This guide provides a detailed protocol for performing molecular docking studies of this scaffold with key protein targets implicated in cancer: MDM2, EGFR, and VEGFR-2. We will utilize AutoDock Vina, a widely used open-source docking program, to predict binding modes and affinities. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel therapeutics based on the spiro-oxindole framework.

Introduction: The Scientific Rationale

The this compound Scaffold: A Versatile Core

Spirooxindoles, the larger family to which our topic scaffold belongs, are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The spirocyclic nature of the this compound core imparts conformational rigidity, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.[4] Derivatives of this scaffold have been specifically investigated as inhibitors of critical cancer-related proteins such as the E3 ubiquitin ligase MDM2 and various receptor tyrosine kinases.[5][6]

Molecular Docking: A Powerful Predictive Tool

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6][7] The primary objectives of docking are to predict the binding mode and to estimate the binding affinity (strength of binding).[2] This process involves two main components: a search algorithm, which generates a large number of possible binding poses, and a scoring function, which ranks these poses based on their energetic favorability.[6][7] By providing atomic-level insights into ligand-protein interactions, docking serves as an invaluable tool in structure-based drug design, enabling the rapid screening of virtual libraries and guiding the rational optimization of lead compounds.

Target Proteins: Key Players in Oncogenesis
  • MDM2 (Mouse Double Minute 2 Homolog): A primary negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can restore p53 function, triggering apoptosis in cancer cells. Spiro-oxindoles have been identified as potent inhibitors of this protein-protein interaction.[5][8]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are established cancer therapies.[9]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of the pro-angiogenic signals of VEGF. Inhibiting VEGFR-2 is a key strategy in anti-angiogenic cancer therapy to cut off a tumor's blood supply.[10][11]

Experimental Workflow Overview

The molecular docking process can be systematically broken down into four main stages: Preparation, Grid Generation, Docking Simulation, and Analysis. Each stage is critical for the validity and reliability of the final results.

G cluster_prep 1. Preparation cluster_grid 2. Grid Generation cluster_dock 3. Docking Simulation cluster_analysis 4. Analysis P Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) G Define Search Space (Grid Box Centering & Sizing) P->G L Ligand Preparation (3D Structure, Charge Assignment) L->G D Run AutoDock Vina (Conformational Search & Scoring) G->D A Analyze Results (Binding Energy, Poses, Interactions) D->A

Caption: High-level workflow for molecular docking studies.

Detailed Protocols

This protocol utilizes AutoDockTools (ADT) for file preparation and AutoDock Vina for the docking calculations. ADT is a graphical user interface for the AutoDock suite.[1]

Required Software
  • AutoDockTools (MGLTools): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis.

  • PubChem: To retrieve the ligand structure.

Protocol 1: Receptor (Protein) Preparation

Causality: The crystal structures from the Protein Data Bank (PDB) are often incomplete or contain extraneous molecules (like water, co-factors) that are not relevant to the docking study. This protocol prepares the protein by adding missing atoms (hydrogens), assigning partial charges, and converting it to the required PDBQT file format.[9][11]

Target PDB IDs:

Target PDB ID Rationale
MDM2 3LBK Human MDM2 in complex with a spiro-oxindole inhibitor.
EGFR 1M17 EGFR kinase domain in complex with Erlotinib.

| VEGFR-2 | 3C7Q | VEGFR-2 kinase domain in complex with an indolinone derivative.[5] |

Step-by-Step Methodology:

  • Download PDB Structure: Download the desired protein structure from the RCSB PDB website (e.g., 3LBK.pdb).

  • Clean the PDB: Open the PDB file in a text editor or a molecular viewer like PyMOL. Remove all HETATM records corresponding to water molecules (HOH), co-factors, and any existing ligands. Save this cleaned file (e.g., 3LBK_protein.pdb).

  • Launch AutoDockTools (ADT): Open the ADT interface.

  • Load Protein: Go to File > Read Molecule and open the cleaned PDB file (3LBK_protein.pdb).

  • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK. This is crucial as polar hydrogens are needed to correctly identify hydrogen bond donors and acceptors.

  • Add Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein from the list. ADT will automatically merge non-polar hydrogens and perform other checks. A save dialog will appear. Save the file as 3LBK_protein.pdbqt. This PDBQT format includes charge (q) and atom type (t) information required by AutoDock Vina.

Protocol 2: Ligand Preparation

Causality: The ligand must be converted into a 3D structure with correct atom types, charges, and defined rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

Ligand Source:

Compound PubChem CID

| this compound | 18435788[12] |

Step-by-Step Methodology:

  • Download Ligand Structure: Go to the PubChem page for CID 18435788.[12] Download the 3D conformer in SDF format.

  • Convert to PDB (Optional but Recommended): Use a tool like Open Babel or PyMOL to convert the SDF file to a PDB file (ligand.pdb). This is often a more compatible starting format for ADT.

  • Launch ADT and Load Ligand: In ADT, go to Ligand > Input > Open and select ligand.pdb.

  • Assign Charges and Torsions: ADT will automatically compute Gasteiger charges and detect the root of the torsion tree. A dialog will appear confirming the number of rotatable bonds (torsions). For a rigid core like our scaffold, this number will be low. Click OK.

  • Save as PDBQT: Navigate to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 3: Grid Box Generation and Docking

Causality: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[13] The size and center of this box are critical parameters. For known binding sites, the box should be centered on the co-crystallized ligand's position. Its size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

Step-by-Step Methodology:

  • Load Molecules in ADT: Ensure both the protein PDBQT (3LBK_protein.pdbqt) and ligand PDBQT (ligand.pdbqt) are loaded into ADT.

  • Open Grid Box Tool: Go to Grid > Grid Box. A box will appear around the molecule.

  • Center the Grid: If you have a co-crystallized ligand, the easiest way to center the box is to select the ligand and go to Grid > Set Map Types > Centered on Ligand.

  • Adjust Grid Dimensions: Adjust the Number of points in each dimension (x, y, z) to ensure the box fully encompasses the binding site and provides enough room for the ligand to move. A good starting point is a box that extends 8-10 Å beyond the ligand atoms in each direction. Note the center coordinates and dimensions.

  • Prepare Configuration File: AutoDock Vina uses a simple text file (conf.txt) to define the input files and search parameters. Create this file with a text editor:

    • Causality for exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time. A value of 8 is a reasonable default.[14]

  • Run AutoDock Vina: Open a command line terminal, navigate to the directory containing your files, and run the following command: vina --config conf.txt

Data Presentation and Analysis

Interpreting Docking Output

AutoDock Vina will produce two primary output files:

  • results.pdbqt: Contains the coordinates of the predicted binding poses (usually 9 by default), ordered from best to worst.

  • results.log: A text file containing the binding affinity scores for each pose.

Binding Affinity Table: The primary quantitative result is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

PoseBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.50.0000.000
2-9.11.8522.431
3-8.82.1153.578
............
(Note: This is example data. Actual results will vary.)
  • RMSD l.b. (lower bound) and RMSD u.b. (upper bound): These values represent the root-mean-square deviation relative to the best pose (Pose 1). Low RMSD values between poses suggest they are part of the same binding cluster.

Visualizing and Validating Poses

Causality: Numerical scores alone are insufficient. Visual inspection is a mandatory self-validating step to ensure the predicted binding pose is chemically sensible. Key interactions (hydrogen bonds, hydrophobic contacts) should be analyzed to understand the structural basis of binding.[15]

Step-by-Step Visualization with PyMOL:

  • Open PyMOL.

  • Load the Receptor: File > Open > 3LBK_protein.pdbqt.

  • Load the Docking Results: File > Open > results.pdbqt. The different poses will load as separate states in a new object. You can toggle between them using the arrow keys at the bottom right of the viewer.

  • Prepare the View:

    • Show the protein as a cartoon or surface.

    • Show the ligand (from the results object) as sticks.

    • Color the ligand by element (C=green, O=red, N=blue).

  • Identify Interactions: Use the Wizard > Measurement tool to measure distances. To find hydrogen bonds, use the action menu (A) for the ligand object: find > polar contacts > to any atoms. This will display dashed lines for potential hydrogen bonds.[16]

G cluster_analysis Docking Result Analysis Workflow Start Open Receptor & Poses (e.g., in PyMOL) View Visualize Best Pose (Pose 1, Lowest Energy) Start->View HBond Identify H-Bonds (e.g., 'find polar contacts') View->HBond Hydro Analyze Hydrophobic Contacts (Residues near ligand) View->Hydro Validate Assess Chemical Sensibility (No clashes, good geometry) HBond->Validate Hydro->Validate End Formulate Structure-Activity Hypothesis Validate->End

Caption: Logical flow for analyzing and validating docking results.

Conclusion and Future Directions

This guide provides a foundational protocol for conducting molecular docking studies with this compound derivatives. The described workflow enables researchers to generate credible hypotheses about the binding modes of these compounds against key cancer targets. The results from such studies are instrumental in guiding the synthesis of new analogues with improved potency and selectivity. For more advanced studies, researchers may consider protocols that incorporate receptor flexibility or perform molecular dynamics simulations to validate the stability of the docked poses.

References

High-Throughput Screening of Spiro[indoline-3,4'-piperidin]-2-one Libraries: A Protocol for Identifying Novel MDM2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The Spiro[indoline-3,4'-piperidin]-2-one scaffold, a prominent member of the spirooxindole family, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] This application note provides a comprehensive, in-depth technical guide for the high-throughput screening (HTS) of this compound libraries to identify novel inhibitors of the MDM2-p53 protein-protein interaction (PPI), a critical therapeutic target in oncology.[4] We present a complete workflow, from initial assay development and primary screening using a Fluorescence Polarization (FP) assay to hit confirmation and validation with a cell-based reporter assay. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, step-by-step protocols to enable the successful execution of a screening campaign.

Introduction: The Scientific Rationale

1.1 The this compound Scaffold: A Privileged Chemotype

The spirooxindole core is a unique three-dimensional structural motif found in numerous natural products and synthetic bioactive molecules.[3][5] Its rigid, spirocyclic architecture provides a distinct spatial arrangement of functional groups, enabling it to interact with biological targets with high affinity and specificity.[6] The this compound variant, in particular, has garnered significant attention for its synthetic tractability and its demonstrated success in yielding compounds with potent anticancer, antiviral, and antimicrobial activities.[1][6][7] This established biological relevance makes libraries based on this scaffold a rich source for discovering novel therapeutic agents.

1.2 Therapeutic Target: The MDM2-p53 Protein-Protein Interaction

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis, often termed the "guardian of the genome".[8] In many cancers where p53 is not mutated, its function is abrogated by its negative regulator, the oncoprotein MDM2.[9] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[8] Overexpression of MDM2 is a common feature in various human tumors, effectively neutralizing the p53 pathway. Therefore, disrupting the MDM2-p53 interaction with a small molecule inhibitor is a highly validated therapeutic strategy to restore p53 function and trigger apoptosis in cancer cells.[4]

1.3 Screening Strategy: A Two-Tiered Approach

High-throughput screening (HTS) allows for the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target.[10][11] This guide employs a robust, two-tiered screening cascade:

  • Primary Screen: A biochemical, homogeneous Fluorescence Polarization (FP) assay to rapidly identify compounds that physically disrupt the MDM2-p53 interaction in a high-throughput format.[12]

  • Secondary Screen: An orthogonal, cell-based luciferase reporter assay to confirm the activity of primary hits in a physiologically relevant context and eliminate technology-specific artifacts.[9][13]

This strategy ensures that identified hits are not only biochemically active but also possess cellular activity, providing a solid foundation for progression into lead optimization.[14]

Pre-Screening: Library and Assay Preparation

Successful HTS campaigns begin with meticulous preparation.[15]

2.1 Library Management and Quality Control (QC)

The this compound library should be sourced from a reputable vendor or synthesized in-house with confirmed structural integrity and purity (typically >95% by LC-MS).

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Plating: The library is then arrayed into 384-well or 1536-well microplates, which serve as the source plates for the screening campaign.[10]

  • DMSO Tolerance: It is critical to determine the maximum DMSO concentration tolerated by the assay. Most biochemical and cell-based assays can tolerate a final DMSO concentration of up to 1%, but this must be empirically validated during assay development.

2.2 Reagent Sourcing and QC

  • Proteins: Recombinant human MDM2 and p53 peptide used in the FP assay must be of high purity (>95%) and functionally active.

  • Fluorescent Probe: The p53-derived peptide should be labeled with a red-shifted fluorophore (e.g., TAMRA, BODIPY) to minimize interference from autofluorescent library compounds.

  • Cell Lines: The cell line for the secondary assay (e.g., SJSA-1, which has MDM2 amplification and wild-type p53) should be authenticated and routinely tested for mycoplasma contamination.

Primary Screen: MDM2-p53 Fluorescence Polarization Assay

The FP assay is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] It is an ideal format for HTS due to its simplicity and homogeneous nature.[12]

3.1 Principle of the Assay

A small, fluorescently labeled p53 peptide (tracer) tumbles rapidly in solution, resulting in a low polarization value. When it binds to the much larger MDM2 protein, the complex tumbles slowly, leading to a high polarization value. A library compound that successfully competes with the tracer for binding to MDM2 will displace it, causing the tracer to tumble freely again and resulting in a decrease in the polarization signal.

3.2 Detailed Protocol: FP Assay Development and Optimization

Objective: To establish optimal concentrations of MDM2 and fluorescent tracer and to validate assay performance.

  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent p53 peptide tracer in FP assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Add dilutions to a 384-well, non-binding black microplate.

    • Measure fluorescence intensity (FI) and polarization (mP) on a suitable plate reader.

    • Causality: The goal is to select the lowest tracer concentration that provides a stable polarization signal and a fluorescence intensity at least 10-fold above the buffer-only control. This maximizes assay sensitivity while conserving reagents.

  • MDM2 Titration (Binding Curve):

    • Using the fixed optimal tracer concentration from Step 1, perform a serial dilution of the MDM2 protein.

    • Add the MDM2 dilutions to the wells containing the tracer.

    • Incubate for 60 minutes at room temperature to reach binding equilibrium.

    • Measure fluorescence polarization.

    • Plot the mP values against the MDM2 concentration and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd) and the EC50 concentration.

    • Causality: For the HTS, an MDM2 concentration that yields 50-80% of the maximal binding signal (typically the EC50 to EC80 value) is chosen.[12] This ensures the assay is sensitive to competitive inhibition by library compounds.

  • Z'-Factor Validation:

    • Prepare a plate with multiple wells of high and low controls.

      • Low Control (Max Signal): MDM2 (at EC80) + Fluorescent Tracer + DMSO.

      • High Control (Min Signal): Fluorescent Tracer + DMSO (no MDM2).

    • Incubate and read the plate.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.

    • Trustworthiness: An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[12][17]

ParameterRecommended ValueRationale
Plate Format384-well, non-binding, blackMinimizes reagent usage and non-specific binding.
Final Assay Volume20 µLStandard for 384-well HTS, balances miniaturization and signal.
Final DMSO Conc.≤ 1.0%Minimizes solvent effects on protein-protein interaction.
MDM2 Protein Conc.EC50 - EC80Provides a robust signal window sensitive to inhibition.[12]
Fluorescent Tracer Conc.~KdEnsures a significant portion is bound, allowing for displacement.
Z'-Factor> 0.5Indicates excellent assay quality and separation between controls.[12]
Table 1: Key Parameters for the MDM2-p53 FP HTS Assay.

HTS Execution and Data Analysis

Once the assay is optimized, the full library screen can be performed using automated liquid handlers and plate readers.[18]

HTS Automation Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_output Output Lib Library Source Plate (10 mM in DMSO) Assay Assay-Ready Plate (Low Concentration) Lib->Assay Acoustic Transfer (e.g., 20 nL) Reagent1 Add MDM2 Protein & Fluorescent Tracer Mix Assay->Reagent1 Incubate Incubate (60 min, RT) Reagent1->Incubate Read Read Plate (Fluorescence Polarization) Incubate->Read Data Raw Data (mP values per well) Read->Data

Data Analysis and Hit Identification Workflow

Raw data from the plate reader must be processed to identify statistically significant "hits".[19][20]

Data_Analysis_Workflow RawData Raw mP Data Normalization Normalization (% Inhibition Calculation) RawData->Normalization QC Plate QC (Calculate Z'-Factor) Normalization->QC HitCall Hit Identification (e.g., % Inhibition > 50%) QC->HitCall If Z' > 0.5 PrimaryHits Primary Hit List HitCall->PrimaryHits Confirmation Hit Confirmation (8-point Dose Response in FP Assay) PrimaryHits->Confirmation ConfirmedHits Confirmed Hits (with IC50) Confirmation->ConfirmedHits

  • Normalization: Raw mP values are converted to percent inhibition using the plate controls: % Inhibition = 100 * (Mean_Low_Control - Sample_Value) / (Mean_Low_Control - Mean_High_Control)

  • Hit Calling: A hit threshold is defined. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the sample wells, or a fixed cutoff (e.g., >50% inhibition).[20]

  • Hit Confirmation: Compounds identified as primary hits are repurchased or re-sourced and tested in an 8-point dose-response format in the primary FP assay to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

Secondary Screen: p53-Luciferase Reporter Assay

Primary hits must be validated in an orthogonal assay to eliminate false positives and confirm a cellular mechanism of action.[14][21] A p53-responsive luciferase reporter gene assay is an excellent choice.

5.1 Principle of the Assay

This assay uses a cancer cell line (e.g., SJSA-1) engineered to express the firefly luciferase gene under the control of a p53-responsive promoter. When a hit compound from the spiro-piperidine library enters the cell and inhibits the MDM2-p53 interaction, p53 levels stabilize. The stabilized p53 then acts as a transcription factor, driving the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the compound's activity.[9][13]

5.2 Detailed Protocol: Cell-Based Reporter Assay

Objective: To confirm the cellular activity of hits identified from the primary screen.

  • Cell Plating:

    • Seed SJSA-1 cells containing the p53-luciferase reporter construct into 384-well white, solid-bottom plates at an optimized density (e.g., 5,000 cells/well).

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare 8-point serial dilutions of the confirmed hits from the primary screen. A known MDM2 inhibitor (e.g., Nutlin-3a) should be included as a positive control.

    • Add the compound dilutions to the cells. The final DMSO concentration should be kept constant and below 0.5%.

    • Incubate for 18-24 hours.

    • Causality: This incubation period allows sufficient time for the compound to enter the cells, inhibit MDM2, stabilize p53, and for the subsequent transcription and translation of the luciferase reporter gene to occur.

  • Lysis and Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™) that lyses the cells and contains the luciferin substrate.

    • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).

    • A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to ensure that the observed activity is not due to non-specific toxicity.

ParameterRecommended SettingRationale
Cell LineSJSA-1 (MDM2-amplified, WT p53)Physiologically relevant model for MDM2 inhibition.[9]
Plate Format384-well, white, solid-bottomMaximizes luminescent signal and is HTS-compatible.
Incubation Time18-24 hoursAllows for biological response (transcription/translation).
ReadoutLuminescenceHighly sensitive and quantitative measure of reporter activity.
Counter-screenCytotoxicity AssayEssential to identify and discard cytotoxic compounds.[]
Table 2: Key Parameters for the Secondary Cell-Based Assay.

Conclusion

The workflow detailed in this application note provides a robust and validated pathway for the high-throughput screening of this compound libraries. By combining a sensitive biochemical primary assay with a physiologically relevant cell-based secondary assay, this strategy maximizes the potential for identifying potent, cell-active inhibitors of the MDM2-p53 interaction. The resulting validated hits serve as high-quality starting points for medicinal chemistry efforts, accelerating the journey from hit identification to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Spiro[indoline-3,4'-piperidin]-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[indoline-3,4'-piperidin]-2-one Scaffold as a Privileged Motif in Drug Discovery

The this compound core, a prominent member of the spirooxindole family, represents a unique and versatile scaffold in medicinal chemistry.[1][2][3] Its rigid, three-dimensional architecture provides a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to interact with biological targets.[2] This structural feature has led to the discovery of numerous spirooxindole-containing compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

A particularly significant application of this scaffold is in the development of inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.[4][5] The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis, and its function is often abrogated in cancer cells through interaction with its negative regulator, MDM2.[5] Small molecules that can disrupt this interaction can restore p53 function, leading to the selective elimination of cancer cells. Several spirooxindole-based MDM2 inhibitors have shown considerable promise, with some advancing into clinical trials.[1][4]

These application notes provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel this compound analogs. The protocols herein are designed to be robust and reproducible, and the accompanying explanations aim to provide a deeper understanding of the rationale behind the experimental choices, thereby facilitating the exploration of the structure-activity relationships (SAR) of this important class of compounds.

I. Synthesis of this compound Analog Libraries

The synthesis of a diverse library of analogs is the cornerstone of any SAR study. The following section details a general and adaptable synthetic strategy for the preparation of this compound derivatives, primarily based on the versatile 1,3-dipolar cycloaddition reaction.[6]

A. General Synthetic Workflow

The overall synthetic strategy involves the in situ generation of an azomethine ylide from an appropriate isatin and a secondary amino acid (e.g., sarcosine), which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. For the synthesis of the this compound core, a key intermediate is a piperidine-based dipolarophile.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_product Final Product Isatin Substituted Isatin Azomethine Azomethine Ylide (in situ) Isatin->Azomethine AminoAcid Secondary Amino Acid (e.g., Sarcosine) AminoAcid->Azomethine Piperidone N-Protected 4-Piperidone Derivative Dipolarophile Exocyclic Alkene of Piperidone Piperidone->Dipolarophile Cycloaddition [3+2] Cycloaddition Azomethine->Cycloaddition Dipolarophile->Cycloaddition Spiro This compound Analog Cycloaddition->Spiro

Caption: General workflow for the synthesis of this compound analogs.

B. Detailed Synthetic Protocol: Representative Synthesis of a 1'-Benzyl-spiro[indoline-3,4'-piperidin]-2-one Analog

This protocol describes a representative synthesis and is adapted from established methodologies.[7][8]

Materials:

  • Substituted isatin (1.0 eq)

  • 1-Benzyl-4-piperidone (1.1 eq)

  • Sarcosine (1.2 eq)

  • Methanol (anhydrous)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Standard glassware for reaction and workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted isatin (e.g., 1.0 mmol), 1-benzyl-4-piperidone (1.1 mmol), and sarcosine (1.2 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1'-benzyl-spiro[indoline-3,4'-piperidin]-2-one analog.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Note on Causality: The choice of a 1,3-dipolar cycloaddition reaction is advantageous due to its high efficiency and stereoselectivity, allowing for the construction of the complex spirocyclic system in a single step.[8] The use of sarcosine is common for the in situ generation of the azomethine ylide. The benzyl protecting group on the piperidine nitrogen can be readily removed by hydrogenolysis to allow for further diversification at this position.

II. Biological Evaluation of this compound Analogs

The biological evaluation of the synthesized analogs is critical to establishing a robust SAR. The following protocols are focused on assessing the anticancer activity of these compounds, particularly their ability to inhibit the MDM2-p53 interaction and induce cancer cell death.

A. MDM2-p53 Binding Assay (ELISA-based)

This protocol provides a general framework for an ELISA-based assay to quantify the inhibition of the MDM2-p53 interaction. Commercial kits are available and their specific instructions should be followed.[5][9][10]

Principle: This assay is a competitive enzyme-linked immunosorbent assay. Recombinant MDM2 protein is coated onto the wells of a microplate. A biotin-conjugated p53 peptide and the test compound are then added. The amount of p53 peptide that binds to MDM2 is inversely proportional to the inhibitory activity of the test compound. The bound p53 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

  • 96-well microplate pre-coated with recombinant human MDM2 protein

  • Biotin-conjugated p53 peptide

  • Test compounds (this compound analogs)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Nutlin-3a) in assay buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted test compounds or controls to the appropriate wells of the MDM2-coated plate.

    • Add 50 µL of the biotin-conjugated p53 peptide to all wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Measurement:

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the MDM2-p53 interaction).

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][2]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

C. In Vivo Efficacy Evaluation (Xenograft Model)

For promising lead compounds, in vivo efficacy is assessed using a tumor xenograft model.[11][12]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Procedure (General Outline):

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SJSA-1 cells) into the flank of athymic nude mice.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) daily for a specified period.[11][14]

  • Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor volumes between the treated and control groups to determine the efficacy of the compound.

III. Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the biological data from the synthesized analogs will reveal the structure-activity relationship. Key structural features to explore include:

  • Substituents on the Oxindole Ring: Halogen atoms (e.g., Cl, F) at the 5- and 6-positions of the oxindole ring have been shown to enhance binding affinity to MDM2.[7]

  • Substituents on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen can significantly impact potency and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry at the spirocenter and other chiral centers is often crucial for high-affinity binding to the target protein.[7]

G cluster_workflow SAR Workflow Design Analog Design Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Evaluation (in vitro & in vivo) Synthesis->BioAssay SAR SAR Analysis BioAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design

Caption: Iterative cycle of SAR-driven lead optimization.

Data Presentation: SAR Table

The following table provides a template for organizing SAR data.

Compound IDR¹ (Oxindole)R² (Piperidine-N)MDM2 Binding IC₅₀ (nM)[7]Cell Growth GI₅₀ (µM)[7]
1a HH>10,000>50
1b 6-ClH50015.2
1c 6-Cl, 5-FH1505.8
2a 6-Cl, 5-FBenzyl852.1
2b 6-Cl, 5-Fp-methoxybenzyl701.5

Note: The data in this table is illustrative and based on trends reported in the literature.

IV. Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly MDM2 inhibitors for cancer treatment. A systematic approach to SAR studies, involving the synthesis of diverse analog libraries and their evaluation in robust biological assays, is essential for the identification of potent and selective lead compounds. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers in this exciting field of drug discovery.

V. References

  • Al-Hujaily, E. M., & Al-Ghorbani, M. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. --INVALID-LINK--

  • El-Sayed, M. A. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health. --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem. --INVALID-LINK--

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Mdm2 p53 Binding Protein Homolog (MDM2). Cloud-Clone Corp. --INVALID-LINK--

  • Expert Review of Anticancer Therapy. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. --INVALID-LINK--

  • Girgis, A. S. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. --INVALID-LINK--

  • Hassan, A. E. A. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. National Institutes of Health. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. ACS Publications. --INVALID-LINK--

  • Shangary, S., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. National Institutes of Health. --INVALID-LINK--

  • MyBioSource. (n.d.). Human Mdm2 p53 Binding Protein Homolog (MDM2) ELISA Kit. MyBioSource. --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. --INVALID-LINK--

  • National Institutes of Health. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. National Institutes of Health. --INVALID-LINK--

  • National Institutes of Health. (2016). Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment. National Institutes of Health. --INVALID-LINK--

  • National Institutes of Health. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. National Institutes of Health. --INVALID-LINK--

  • The Carpizo Laboratory. (n.d.). Xenograft Tumor Assay Protocol. The Carpizo Laboratory. --INVALID-LINK--

  • Tovar, C., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth. PNAS. --INVALID-LINK--

  • Wang, S., et al. (2019). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. National Institutes of Health. --INVALID-LINK--

  • Wang, X., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(21), 8510–8527. --INVALID-LINK--

  • Bekheit, M. S., et al. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. National Institutes of Health. --INVALID-LINK--

  • Ramharter, J., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. National Institutes of Health. --INVALID-LINK--

  • ResearchGate. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of spirooxindole–piperidines 116–119. ResearchGate. --INVALID-LINK--

  • Scientific Reports. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Nature. --INVALID-LINK--

  • Semantic Scholar. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Semantic Scholar. --INVALID-LINK--

References

Application Note: Comprehensive Structural Elucidation of Spiro[indoline-3,4'-piperidin]-2-one using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer and antimalarial properties.[1][2] Spiro[indoline-3,4'-piperidin]-2-one is a foundational member of this class, combining the oxindole and piperidine rings through a shared quaternary spirocarbon atom. The precise and unambiguous characterization of this three-dimensional structure is paramount for drug discovery, development, and quality control.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive analysis of this compound (Molecular Formula: C₁₂H₁₄N₂O, Exact Mass: 202.1106) using high-resolution mass spectrometry (HRMS) and a suite of advanced 1D and 2D nuclear magnetic resonance (NMR) spectroscopy techniques.[3] We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

High-Resolution Mass Spectrometry (HRMS) Analysis

Principle & Rationale

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a sample. For a novel or synthesized compound like this compound, high-resolution mass spectrometry (HRMS) is superior to low-resolution methods.[4] HRMS provides mass measurements with high accuracy (typically to the third or fourth decimal place), which allows for the confident determination of the compound's elemental formula, a critical first step in structural validation.[5][6] We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

    • Vortex the solution until the sample is fully dissolved.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation & Parameters (Typical):

    • Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap mass analyzer.[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Gas Temperature: 300 – 350 °C.

    • Mass Range: m/z 50 – 500.

    • Data Acquisition: Profile mode for highest resolution.

Data Interpretation & Fragmentation Analysis

The primary goal is to observe the protonated molecular ion [M+H]⁺. For C₁₂H₁₄N₂O, the expected monoisotopic mass is 202.1106 Da. The HRMS spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 203.1184 (calculated for [C₁₂H₁₅N₂O]⁺).

To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. A plausible fragmentation pattern involves the cleavage of the piperidine ring, which is a common pathway for such structures.

Summary of Mass Spectrometry Data
ParameterExpected ValuePurpose
Molecular FormulaC₁₂H₁₄N₂ODefines the elemental makeup of the molecule.
Exact Mass202.1106 DaThe calculated monoisotopic mass of the neutral molecule.
[M+H]⁺ (Calculated)203.1184 m/zThe target ion for HRMS detection in positive mode.
Key Fragment Ion~133.0651 m/zCorresponds to the indolin-2-one core after piperidine ring cleavage.

Proposed MS/MS Fragmentation Pathway

G parent [M+H]⁺ m/z = 203.1184 loss1 - C₄H₈ (Butene) parent->loss1 frag1 Fragment Ion [C₈H₉N₂O]⁺ m/z = 149.0709 loss2 - NH₃ frag1->loss2 frag2 Fragment Ion [C₈H₇NO]⁺ m/z = 133.0522 loss1->frag1 loss2->frag2

Caption: Proposed fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Rationale

While HRMS confirms the elemental formula, NMR spectroscopy is the definitive technique for elucidating the precise atomic connectivity and stereochemistry of a molecule.[8] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals, which is essential for confirming the spirocyclic structure.

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation & Experiments:

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • 1D Experiments:

      • Proton (¹H) NMR: Standard pulse sequence.

      • Carbon-13 (¹³C) NMR: With proton decoupling.

    • 2D Experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.[9]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are critical for connecting different spin systems and identifying quaternary carbons.[9]

Data Interpretation: ¹H and ¹³C NMR Spectra

Based on published data and chemical principles, the following signals are expected.[10]

  • ¹H NMR Analysis:

    • Aromatic Region (δ 6.9-7.5 ppm): Four distinct signals corresponding to the four protons on the benzene ring of the oxindole moiety. Their splitting patterns (doublets and triplets) will be characteristic of an ortho-disubstituted benzene ring.

    • Piperidine Protons (δ 1.7-3.5 ppm): Four sets of signals, each integrating to 2H. These will appear as complex multiplets due to axial and equatorial environments and their coupling to each other.

    • NH Protons (δ ~8.7 ppm and ~1.5-2.0 ppm): Two signals are expected, one for the indoline amide (NH) and one for the piperidine amine (NH). These signals are often broad and their chemical shift can be concentration and solvent-dependent. The indoline NH is typically downfield.[10]

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (C=O): Expected downfield, around δ 175-180 ppm.

    • Spiro Carbon (C-3): A key quaternary signal, expected around δ 70-80 ppm.

    • Aromatic Carbons: Six signals between δ 110-145 ppm.

    • Piperidine Carbons: Four signals in the aliphatic region, typically between δ 30-55 ppm.

Summary of Expected NMR Data (in CDCl₃)
Atom Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm, Predicted)Key 2D Correlations (COSY, HMBC)
Indoline-NH~8.7 (br s, 1H)-HMBC to C=O, C-7a
Aromatic CHs6.9-7.5 (m, 4H)110-140COSY between adjacent aromatic protons
Piperidine-NH~1.8 (br s, 1H)-HMBC to C-2', C-6'
Piperidine CH₂ (x4)1.7-3.5 (m, 8H)30-55COSY correlations within the piperidine ring
Spiro C-3-~75HMBC from piperidine protons (H-2', H-6') and indoline protons
Carbonyl C-2-~178HMBC from Indoline-NH
2D NMR for Definitive Structural Confirmation

While 1D spectra provide the pieces of the puzzle, 2D NMR connects them.

  • COSY: Will confirm the connectivity of the four aromatic protons and, separately, the network of coupled protons within the piperidine ring.

  • HMBC: This is the most critical experiment. It will show correlations from the piperidine protons (at positions 2' and 6') to the quaternary spiro carbon (C-3). This long-range coupling definitively proves the connection between the two ring systems at the spiro center, confirming the molecular architecture.

NMR Analysis Workflow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Final Structure Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure This compound HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Summary and Conclusion

The structural characterization of this compound requires a multi-technique approach for complete and unambiguous validation. High-resolution mass spectrometry serves to confirm the elemental formula with high confidence, while a strategic combination of 1D and 2D NMR experiments provides definitive proof of the atomic connectivity and the unique spirocyclic framework. The HMBC experiment, in particular, is crucial for establishing the link between the indoline and piperidine moieties. Following the protocols and interpretative logic outlined in this note will enable researchers to confidently characterize this important class of molecules, ensuring data integrity for publications, patents, and regulatory submissions.

References

Application Note: Elucidating the Three-Dimensional Architecture of Novel Spiro[indoline-3,4'-piperidin]-2-one Derivatives via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive framework for designing potent and selective therapeutic agents targeting a range of diseases, including cancer and metabolic disorders.[1][2][3] Determining the precise atomic arrangement of novel derivatives of this scaffold is paramount for understanding structure-activity relationships (SAR) and for advancing structure-based drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this high-resolution structural information, providing unambiguous insights into molecular conformation, stereochemistry, and intermolecular interactions.[4][5] This guide provides a comprehensive overview and detailed protocols for the crystallization, data collection, structure solution, and validation of novel this compound derivatives.

Introduction: The Strategic Importance of the this compound Scaffold

Spirocyclic systems, particularly the this compound core, have emerged as a cornerstone in modern drug discovery.[6] The spirocyclic nature, where two rings share a single carbon atom, imparts a distinct conformational rigidity and three-dimensionality that is often beneficial for high-affinity binding to biological targets.[1] This scaffold is a key component in molecules designed as c-Met inhibitors for cancer therapy and has been explored for its potential as ghrelin mimetics.[2][3]

The power of X-ray crystallography lies in its ability to transform a chemical formula into a precise 3D model.[7] This technique is indispensable for:

  • Unambiguous Structure Verification: Confirming the outcome of complex synthetic routes.[8][9]

  • Absolute Stereochemistry Determination: Assigning the absolute configuration of chiral centers, which is critical for pharmacological activity.[5]

  • Conformational Analysis: Revealing the preferred spatial arrangement of the molecule in the solid state.

  • Informing Drug Design: Providing an experimental basis for computational modeling and the rational design of next-generation analogs with improved potency and selectivity.

This document serves as a practical guide for researchers navigating the crystallographic analysis of this important class of compounds.

Experimental Workflow Overview

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands careful execution and analysis at each stage. The overall workflow is designed to ensure the generation of high-quality, reliable data.

workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis & Purification of Derivative purity Purity Analysis (NMR, LC-MS) synthesis->purity screening Crystal Screening (HT Methods) purity->screening optimization Crystal Growth Optimization screening->optimization data_collection Data Collection (Diffractometer) optimization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (checkCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Overall workflow for X-ray crystallographic analysis.

Protocol 1: Crystallization of this compound Derivatives

The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[5][10] This requires a systematic screening of various conditions to find the precise thermodynamic environment that favors slow, ordered crystal growth over rapid precipitation.

Pre-Crystallization Essentials
  • Purity is Paramount: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solubility Assessment: A preliminary qualitative solubility test in a range of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water) is crucial for selecting appropriate solvent systems for screening.

Common Crystallization Techniques

The goal of each technique is to slowly bring a solution to a state of supersaturation, from which crystals can nucleate and grow.[11]

A. Slow Evaporation This is often the simplest and most successful method for organic molecules.[11][12]

  • Prepare a nearly saturated solution of the compound in a suitable solvent in which it is moderately soluble.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes dust particles that could act as unwanted nucleation sites.[12]

  • Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

B. Vapor Diffusion (Hanging or Sitting Drop) This technique is excellent for screening many conditions with minimal material.

  • Reservoir Solution: In the outer well of a crystallization plate, add 500 µL of a "precipitant" solvent—one in which the compound is poorly soluble.

  • Compound Solution: Prepare a concentrated solution of the compound in a "good" solvent.

  • Sitting Drop: Pipette 1-2 µL of the compound solution into the inner well.

  • Hanging Drop: Pipette 1-2 µL of the compound solution onto a siliconized glass coverslip and invert it over the reservoir.

  • Seal the well or plate. The vapor from the precipitant in the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.[13]

C. Liquid-Liquid Diffusion This method creates a slow diffusion gradient between a solvent and an anti-solvent.[12]

  • In a narrow tube (e.g., an NMR tube), add a solution of the compound.

  • Carefully layer a less dense, miscible anti-solvent (a solvent in which the compound is insoluble) on top of the solution.

  • Crystals often form at the interface between the two liquids over time.

Screening Strategy

A systematic approach is key. A primary screen should cover a broad range of solvent polarities and properties.

Screening Condition Solvent System (Solvent/Anti-solvent) Technique Rationale
1Dichloromethane / HexaneLiquid DiffusionA polar solvent layered with a non-polar anti-solvent.
2Ethyl AcetateSlow EvaporationA mid-polarity solvent with a moderate evaporation rate.
3Acetone / WaterVapor DiffusionA water-miscible organic solvent with water as the precipitant.
4MethanolSlow EvaporationA polar, protic solvent that can engage in hydrogen bonding.
5AcetonitrileSlow EvaporationA polar, aprotic solvent.
6Toluene / HeptaneLiquid DiffusionAn aromatic solvent layered with an aliphatic anti-solvent.

Protocol 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next step is to measure its diffraction pattern.[7]

  • Crystal Mounting: Carefully select a single crystal under a microscope. Using a cryo-loop, scoop the crystal along with a drop of cryoprotectant (e.g., Paratone-N oil) to prevent ice formation. Mount the loop on a goniometer head.

  • Cryo-Cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes atomic vibrations and reduces radiation damage, leading to higher quality data.[14]

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. Modern diffractometers use sensitive detectors (e.g., CCD or CMOS) to record the diffraction pattern.[7][15]

  • Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset. The data collection strategy aims to measure the intensity of as many unique reflections as possible with sufficient redundancy.[7][16] This typically involves rotating the crystal over a range of at least 180°.[7] The collected images are then processed.

Protocol 3: Structure Solution, Refinement, and Validation

This phase is entirely computational and transforms the raw diffraction intensities into a final, validated atomic model.[17]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of each reflection. The data is then scaled and merged to produce a final reflection file.[17]

  • Structure Solution: For small molecules like this compound derivatives, the "phase problem" is typically solved using direct methods.[7] This is an ab initio approach that uses statistical relationships between reflection intensities to determine initial phase estimates, leading to an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, where atomic positions, displacement parameters (B-factors), and occupancies are adjusted to improve the agreement between the calculated structure factors (|Fcalc|) and the observed structure factors (|Fobs|).[14][18] This iterative process continues until the model converges.

  • Validation: This is a critical, non-negotiable step. The final model must be rigorously validated to ensure it is chemically sensible and accurately represents the experimental data.[19]

    • checkCIF: The final Crystallographic Information File (CIF) should be submitted to the IUCr's checkCIF service. This automated tool flags potential issues related to the data, refinement, and geometry.[20][21]

    • R-factors: The R1 factor is a measure of the agreement between observed and calculated structure factor amplitudes. For a good small-molecule structure, R1 should typically be below 5-7%.

    • Goodness-of-Fit (GooF): This value should be close to 1.0, indicating a good fit of the model to the data.

    • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that could indicate missing atoms or incorrect assignments.

Table of Typical Crystallographic Data
Parameter Typical Value / Description Significance
Chemical FormulaC₁₂H₁₄N₂O (example)Defines the atomic composition.
Formula Weight202.25 g/mol (example)Molar mass of the compound.
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell.
Space GroupP2₁/c, P-1, etc.Describes the full symmetry of the crystal.
a, b, c (Å)Unit cell dimensionsDefines the size of the repeating unit.
α, β, γ (°)Unit cell anglesDefines the shape of the repeating unit.
V (ų)Unit cell volumeVolume of the repeating unit.
Z2, 4, etc.Number of molecules in the unit cell.
T (K)100(2) KTemperature of data collection.
R1 [I > 2σ(I)]< 0.05Measure of model accuracy.
wR2 (all data)< 0.15Weighted R-factor for all data.
Goodness-of-fit (S)~ 1.0Indicates a good refinement model.
CCDC Numbere.g., 2345678Deposition number for database retrieval.

Conclusion

The successful crystallographic analysis of novel this compound derivatives provides invaluable, high-resolution structural data that is fundamental to modern drug discovery. By following systematic protocols for crystallization, data collection, and structure refinement, researchers can confidently determine the three-dimensional architecture of their target molecules. This structural knowledge empowers the rational design of more effective and selective therapeutic agents, ultimately accelerating the drug development pipeline. The validation of these structures against established crystallographic metrics ensures the integrity and reliability of the scientific record.[19][20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[indoline-3,4'-piperidin]-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, diastereoselectivity, and overall efficiency. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the synthesis of spiro[indoline-3,4'-piperidin]-2-ones.

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The two most prevalent and versatile strategies are the Pictet-Spengler reaction and the [3+2] cycloaddition reaction .

  • Pictet-Spengler Reaction: This is a robust method that involves the condensation of a tryptamine derivative (or a related indole-ethylamine) with a piperidone-derived ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1][2] The reaction proceeds through an iminium ion intermediate, which is attacked by the electron-rich indole nucleus to form the spirocyclic system.[1] This method is particularly powerful for creating complex polyheterocyclic frameworks.[2]

  • [3+2] Cycloaddition: This strategy typically involves the reaction of an in situ generated azomethine ylide with a suitable dipolarophile.[3] For this specific scaffold, the azomethine ylide is often generated from the decarboxylative condensation of isatin with a secondary amino acid (like sarcosine or proline).[3][4] This ylide then reacts with a piperidine-derived dipolarophile to construct the five-membered pyrrolidine ring fused at the C3 position of the oxindole.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yield is a common issue that can stem from several factors. Systematically investigating the following is recommended:

  • Reaction Conditions: Temperature, reaction time, and solvent are critical. Some reactions require heating to overcome activation barriers, while others benefit from lower temperatures to minimize side product formation.[5]

  • Catalyst Choice and Loading: The type of acid catalyst (Lewis vs. Brønsted) in a Pictet-Spengler reaction, or the choice of metal salt or organocatalyst in a cycloaddition, can dramatically impact the yield.[5][6] Catalyst loading should also be optimized.

  • Starting Material Quality: Ensure the purity of your isatin and piperidine derivatives. Impurities can interfere with the reaction or lead to unwanted side products.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: I'm struggling with poor diastereoselectivity. How can I improve it?

A3: Achieving high diastereoselectivity is a frequent challenge, especially given the formation of a quaternary spirocenter. Key parameters to control include:

  • Catalyst: Chiral catalysts, such as chiral phosphoric acids in Pictet-Spengler reactions or chiral metal complexes in cycloadditions, are designed to influence the stereochemical outcome.[5][7]

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable diastereomer.[8]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting the diastereomeric ratio.[8] Screening different solvents is a crucial optimization step.

  • Substituents: The steric and electronic properties of substituents on both the indoline and piperidine rings can direct the approach of the reactants, influencing the stereochemical course of the reaction.[8]

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Low or No Product Formation in Pictet-Spengler Reaction

Possible Cause 1.1: Inefficient Iminium Ion Formation

  • Expertise & Experience: The Pictet-Spengler reaction hinges on the formation of a sufficiently electrophilic iminium ion from the condensation of the isatin carbonyl and the piperidine amine, which then undergoes intramolecular cyclization.[1] If the reaction conditions are not acidic enough, the equilibrium will favor the less reactive imine or the starting materials.

  • Troubleshooting & Optimization:

    • Catalyst Selection: While traditional conditions use strong protic acids like HCl or TFA, these can sometimes cause degradation of sensitive substrates.[1] Consider using a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) which can effectively activate the carbonyl group.[6][9] For substrates with acid-labile functional groups, milder Brønsted acids like chiral phosphoric acids can be both catalytic and stereodirecting.[5][10]

    • Water Scavenging: The condensation step produces water, which can hydrolyze the iminium ion back to the starting materials. The addition of molecular sieves (e.g., 4 Å) can drive the equilibrium towards product formation.[11]

Possible Cause 1.2: Deactivated Indole Nucleophile

  • Expertise & Experience: The final ring-closing step is an intramolecular Friedel-Crafts-type reaction. If the indole ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂), its nucleophilicity will be reduced, slowing down or preventing the cyclization.[12]

  • Troubleshooting & Optimization:

    • Harsher Conditions: For deactivated systems, increasing the temperature and using stronger acids may be necessary to force the cyclization.[1]

    • Protecting Group Strategy: If possible, consider a synthetic route where electron-withdrawing groups are introduced after the spirocyclization.

Problem 2: Multiple Products and Byproducts in [3+2] Cycloaddition

Possible Cause 2.1: Formation of Azomethine Ylide Dimers or Side Reactions

  • Expertise & Experience: Azomethine ylides are highly reactive intermediates. If the dipolarophile is not sufficiently reactive or is present in a low concentration, the ylide can react with itself or other species in the reaction mixture.[13]

  • Troubleshooting & Optimization:

    • Slow Addition: Add the isatin or amino acid slowly to the reaction mixture containing the dipolarophile. This maintains a low concentration of the transient ylide, favoring the desired bimolecular reaction over side reactions.

    • Optimize Stoichiometry: An excess of the dipolarophile can help to efficiently trap the azomethine ylide as it is formed.

Possible Cause 2.2: Isatin Ring-Opening

  • Expertise & Experience: Under certain conditions, particularly with strong nucleophiles or bases, the amide bond in the isatin ring can be cleaved. For instance, piperidine itself can act as a nucleophile and attack the C2-carbonyl of isatin, leading to a ring-opened product, 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, rather than the desired spirocycle.[14]

  • Troubleshooting & Optimization:

    • Protect the Isatin Nitrogen: N-alkylation or N-acylation of the isatin (e.g., with a methyl or benzyl group) can prevent side reactions related to the acidity of the N-H proton and can also improve solubility.[9]

    • Control Basicity: If a base is required, use a non-nucleophilic base (e.g., DBU, K₂CO₃) and carefully control the stoichiometry.

Problem 3: Difficulty in Product Purification and Isomer Separation

Possible Cause 3.1: Co-elution of Diastereomers

  • Expertise & Experience: Diastereomers of this compound can have very similar polarities, making their separation by standard silica gel chromatography challenging.

  • Troubleshooting & Optimization:

    • Chromatography System Optimization:

      • Solvent System: Systematically screen different solvent systems. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is a good starting point. Sometimes, adding a small amount of a third solvent, like methanol or acetonitrile, can improve separation.

      • Stationary Phase: If silica gel is ineffective, consider using other stationary phases like alumina or reversed-phase C18 silica.[15] Reversed-phase chromatography, which separates based on hydrophobicity, can often resolve isomers that are inseparable on normal phase.[15]

    • Recrystallization: If a solid product is obtained, recrystallization can be a powerful technique for purifying a single diastereomer. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where one diastereomer is significantly less soluble than the others.

Possible Cause 3.2: Product Instability

  • Expertise & Experience: Some spirooxindole derivatives can be unstable, particularly in the presence of acid or base on silica gel during chromatography.[16]

  • Troubleshooting & Optimization:

    • Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 1% in the eluent) to neutralize acidic sites and prevent product degradation on the column.

    • Rapid Purification: Minimize the time the product spends in solution and on the chromatography column.

Section 3: Data and Protocols

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes typical reaction conditions and reported yields for the synthesis of spirooxindoles, illustrating the impact of different catalysts and solvents.

Synthetic RouteReactantsCatalyst (mol%)SolventTemp. (°C)Yield (%)Reference(s)
Pictet-Spengler5-Methoxy tryptamine, 5-Bromo-N-methylisatin(R)-Phosphoric Acid 8b (10%)CH₂Cl₂RT99[5]
Pictet-Spengler5-Methoxy tryptamine, 5-Bromo-N-methylisatin(S)-TRIP 8d (10%)CH₂Cl₂/DMF (4:1)4099[5]
[3+2] CycloadditionIsatin, Sarcosine, (E)-ChalconeNoneEthanolReflux73[3]
[3+2] CycloadditionN-Methylisatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, PyridineSc(OTf)₃ (10%)Pyridine7092[9]
Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of Spiroindolones [5]

  • To a dry round-bottom flask under an inert atmosphere (Argon), add the isatin derivative (1.2 equiv) and the chiral phosphoric acid catalyst (0.1 equiv).

  • Add the appropriate solvent (e.g., CH₂Cl₂).

  • Add the tryptamine derivative (1.0 equiv) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) for 48-96 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiroindolone.

  • Characterize the product by NMR and Mass Spectrometry.

Protocol 2: General Procedure for [3+2] Cycloaddition [3]

  • In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (dipolarophile) (1.0 mmol) in ethanol.

  • Add the isatin derivative (1.3 mmol) and the secondary amino acid (e.g., L-proline or sarcosine) (1.3 mmol).

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-5 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Purify the crude solid by column chromatography (silica gel, e.g., ethyl acetate/hexane) or recrystallization to yield the pure spirooxindole derivative.

  • Confirm the structure and stereochemistry using NMR, Mass Spectrometry, and if possible, X-ray crystallography.

Section 4: Mechanistic and Workflow Diagrams

Diagram 1: Key Synthetic Pathways

This diagram illustrates the two primary synthetic routes discussed.

G cluster_0 Pictet-Spengler Reaction cluster_1 [3+2] Cycloaddition PS_Start Isatin + Piperidine Derivative PS_Iminium Iminium Ion Intermediate PS_Start->PS_Iminium Condensation (Acid Catalyst) PS_Cyclization Intramolecular Cyclization PS_Iminium->PS_Cyclization Electrophilic Attack PS_Product This compound PS_Cyclization->PS_Product Deprotonation Cyc_Start Isatin + Amino Acid Cyc_Ylide Azomethine Ylide Cyc_Start->Cyc_Ylide Decarboxylative Condensation Cyc_Product This compound Cyc_Ylide->Cyc_Product Cyc_Dipolarophile Piperidine-derived Dipolarophile Cyc_Dipolarophile->Cyc_Product Cycloaddition

Caption: Overview of Pictet-Spengler and [3+2] Cycloaddition pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

This diagram provides a logical decision-making process for addressing low reaction yields.

G Start Low Yield Observed Check_Reagents Assess Starting Material Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Side_Products Analyze for Side Products (TLC, LC-MS) Check_Conditions->Side_Products Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System Purification Re-evaluate Purification Optimize_Catalyst->Purification No_Reaction Starting Material Unchanged? Side_Products->No_Reaction Degradation Degradation Observed? No_Reaction->Degradation No Increase_Activation Increase Activation: - Stronger Acid - Higher Temp - Water Scavenging No_Reaction->Increase_Activation Yes Degradation->Optimize_Catalyst No Milder_Conditions Use Milder Conditions: - Lower Temp - Milder Acid - Protect Groups Degradation->Milder_Conditions Yes Increase_Activation->Purification Milder_Conditions->Purification

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Spiro[indoline-3,4'-piperidin]-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments. The spirooxindole core, particularly the this compound scaffold, is a privileged structure in medicinal chemistry, often presenting unique purification challenges due to its rigidity, potential for multiple stereoisomers, and varied reactivity based on substitution.[1][2]

This guide is structured to address specific problems you might encounter, offering solutions grounded in chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific problems in a question-and-answer format, providing potential causes and solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of my N-substituted this compound derivative. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a common issue and can stem from several factors related to the acidic nature of silica and the basicity of the piperidine nitrogen in your compound.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5) and can strongly adsorb basic compounds like your this compound, especially if the piperidine nitrogen is unprotected. This strong interaction can lead to irreversible binding or decomposition on the column, resulting in poor recovery.

  • Solutions & Protocol Adjustments:

    • Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your chosen eluent system containing a small percentage (0.1-1%) of a volatile base like triethylamine (Et₃N) or ammonia solution in methanol. This will neutralize the acidic silanol groups and reduce strong adsorption.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a polymer-based support.

    • Optimize Your Eluent System: A step-gradient or a very shallow linear gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can help to efficiently elute your compound without excessive band broadening. A common starting point is a gradient of 0-10% methanol in chloroform.[3]

    • Check for Decomposition: Run a quick TLC analysis of a small sample of your crude material spotted on a silica plate and let it sit for a few hours before eluting. If you see new spots appearing, it's an indication of on-plate (and likely on-column) decomposition.

Issue 2: Difficulty in Removing a Persistent, Co-eluting Impurity

Question: My 1H NMR spectrum shows a persistent impurity that co-elutes with my desired this compound product during normal phase chromatography. How can I resolve this?

Answer:

Co-elution is a classic purification challenge, often arising from impurities with similar polarity to the target compound.

  • Potential Impurities: Common impurities in the synthesis of this scaffold can include unreacted starting materials (e.g., isatin derivatives), byproducts from side reactions, or diastereomers if a new stereocenter is formed during synthesis.

  • Strategies for Separation:

    • Orthogonal Chromatography: If normal phase chromatography is failing, switch to a different separation mode.

      • Reverse Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. A typical eluent system would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and compounds with similar polarities. It often provides higher resolution and faster separations than HPLC.[4] Mixed-mode stationary phases combining reversed-phase and ion-exchange characteristics have shown success in separating spirooxindole alkaloids.[4]

    • Crystallization: This is often the most effective method for removing small amounts of impurities and can provide material of very high purity. Experiment with different solvent systems. Good starting points for this compound derivatives include mixtures of a good solvent (e.g., acetone, dichloromethane, ethyl acetate) and an anti-solvent (e.g., hexane, heptane, diethyl ether).[5]

    • Preparative TLC or HPLC: For small-scale purifications where high purity is critical, preparative thin-layer chromatography or preparative HPLC can be very effective.

Issue 3: Separation of Diastereomers

Question: My reaction produces a mixture of diastereomers of a substituted this compound. What is the best approach to separate them?

Answer:

The separation of diastereomers is a common requirement for spirocyclic compounds, as they often possess multiple chiral centers.

  • Method of Choice: Flash column chromatography on silica gel is often the first and most successful method for diastereomer separation.

  • Key Experimental Parameters:

    • Solvent System Optimization: The key to separating diastereomers is to find a solvent system that maximizes the difference in their interaction with the stationary phase. This often requires careful screening of different eluents. Hexane/ethyl acetate or dichloromethane/methanol are common starting points.[6]

    • Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the column is packed uniformly to prevent band broadening.

    • Loading Technique: Dissolve the sample in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be carefully loaded onto the top of the column. This "dry loading" technique often results in sharper bands and better separation.

    • Chiral Chromatography: If flash chromatography is unsuccessful, chiral HPLC or SFC with a suitable chiral stationary phase is the next logical step. The choice of the chiral column depends on the specific structure of your compound and often requires screening of different column types (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a novel this compound derivative?

A1: A good starting point is to perform thin-layer chromatography (TLC) analysis using silica gel plates. Screen a range of solvent systems with varying polarities. A good eluent system for column chromatography will give your product a retention factor (Rf) of approximately 0.2-0.4. Common solvent systems to start with are gradients of ethyl acetate in hexane or methanol in dichloromethane.

Q2: My purified this compound is a thick oil that won't crystallize. How can I induce crystallization?

A2: Inducing crystallization of a stubborn oil can be achieved through several techniques:

  • Solvent Screening: Dissolve a small amount of your oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate). Slowly add an anti-solvent (e.g., hexane, pentane, diethyl ether) dropwise until the solution becomes slightly cloudy. Warm the solution gently until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, add it to a supersaturated solution to induce crystallization.

  • Trituration: Add a solvent in which your compound is poorly soluble and stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization of the product.

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm purity:

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation and assessing purity. The absence of impurity peaks is a good indicator of high purity.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a suitable column (normal or reverse phase) with a detector like a UV-Vis or diode array detector is an excellent way to quantify purity. A single sharp peak indicates high purity.

  • Melting Point: A sharp melting point range for a solid is a classic indicator of high purity.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of 0.2-0.4 for your product.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, for less soluble compounds, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Start with the least polar eluent determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (isocratic or gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Crystallization

  • Solvent Selection: Choose a solvent system in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, place the flask in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid column_chrom Flash Column Chromatography is_solid->column_chrom No (Oil) crystallization Crystallization is_solid->crystallization Yes is_pure_enough Is purity >95% by NMR/LCMS? is_pure_enough->column_chrom No final_product Pure Product is_pure_enough->final_product Yes has_diastereomers Are diastereomers present? has_diastereomers->final_product No chiral_sep Chiral HPLC/SFC has_diastereomers->chiral_sep Yes column_chrom->has_diastereomers crystallization->is_pure_enough chiral_sep->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Workflow for Troubleshooting Low Recovery in Chromatography

Troubleshooting_Workflow start Low Recovery from Silica Column check_basicity Is piperidine N basic/unprotected? start->check_basicity add_base Action: Add 0.1-1% Et3N to eluent check_basicity->add_base Yes check_decomp Test for on-plate decomposition (TLC) check_basicity->check_decomp No change_sp Action: Switch to neutral alumina or polymer support add_base->change_sp success Improved Recovery add_base->success change_sp->success milder_cond Action: Use milder conditions (e.g., lower temp, faster elution) check_decomp->milder_cond Decomposition observed check_decomp->success No decomposition milder_cond->success

Caption: Workflow for addressing low product recovery.

References

Overcoming solubility issues of Spiro[indoline-3,4'-piperidin]-2-one in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for overcoming solubility challenges with Spiro[indoline-3,4'-piperidin]-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during in vitro and in vivo assays. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to design robust and reliable experiments.

Part 1: Understanding the Challenge

Spirocyclic scaffolds are increasingly vital in drug discovery due to their unique three-dimensional structures, which can improve drug-like properties.[1][2][3] However, these complex, often rigid structures, like this compound, frequently exhibit poor aqueous solubility. This section addresses the fundamental reasons for these challenges.

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a solid organic compound with a molecular weight of 202.26 g/mol .[4][5] Its structure contains both hydrophobic (the indoline core) and hydrophilic (amine and amide groups) moieties. However, the overall structure is largely nonpolar, leading to poor solubility in aqueous solutions. Understanding its properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[5][6]
Molecular Weight 202.26 g/mol [4][5]
Physical Form Solid[4][7]
Boiling Point 413.2 ± 45.0 °C (Predicted)[6]
pKa 13.94 ± 0.20 (Predicted)[6]
LogP (Predicted) ~0.7[5]

LogP is a measure of lipophilicity. While the predicted value is not extremely high, the rigid, crystalline nature of the solid form can significantly hinder dissolution in aqueous media.

FAQ 2: Why does my compound immediately precipitate when I dilute my DMSO stock into aqueous buffer or cell culture medium?

This common phenomenon is known as "solvent shock" or "crashing out."[8] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution.[9] However, when you introduce a small volume of this stock into a large volume of an aqueous medium, the DMSO rapidly disperses. This sudden shift in solvent environment dramatically lowers the compound's solubility limit, causing it to precipitate out of the solution before it can be properly solvated by the aqueous medium.[10][11]

Part 2: Foundational Protocols & Troubleshooting

A successful experiment begins with correctly prepared reagents. This section provides step-by-step protocols for preparing your compound and diagnosing solubility issues.

FAQ 3: What is the best practice for preparing a stock solution of this compound?

The key is to create a high-concentration stock solution in an appropriate organic solvent to minimize the final solvent concentration in your assay. DMSO is the most common and effective choice for spirooxindole derivatives.[8][9]

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Rationale: Creating a high-concentration stock allows for smaller transfer volumes, keeping the final DMSO concentration in your assay below cytotoxic levels.[8] Using anhydrous, high-purity DMSO is critical as water contamination can reduce the solubility of hydrophobic compounds.[8]

Materials:

  • This compound (MW: 202.26 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, you need 20.23 mg of the compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (0.1 mol / L) * (202.26 g / mol) * (1000 mg / 1 g) = 20.23 mg

  • Weigh Compound: Carefully weigh out 20.23 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to ensure complete dissolution.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[12] Store at -20°C or -80°C, protected from light.[7]

FAQ 4: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

You must determine the compound's kinetic solubility under your exact experimental conditions. The following workflow and protocol will guide you through this critical self-validating process.

Diagram 1: Workflow for Solubility Assessment

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dilution & Observation cluster_2 Phase 3: Decision cluster_3 Phase 4: Action A Prepare 100 mM Stock in 100% DMSO C Create Serial Dilutions in Pre-warmed Medium A->C B Pre-warm Assay Medium to 37°C B->C D Incubate at 37°C, 5% CO₂ C->D E Visually Inspect for Precipitate at t=0, 1h, 4h, 24h D->E G Precipitate Observed? E->G F Identify Highest Clear Concentration H This is your Max Working Concentration F->H G->F No I Proceed to Advanced Solubilization (Section 3) G->I Yes, at all conc.

Caption: Workflow for determining maximum soluble concentration.

Protocol 2: Kinetic Solubility Assessment

Rationale: This protocol simulates your final assay conditions to identify the highest concentration of the compound that remains in solution over the course of a typical experiment. Performing this upfront prevents failed experiments and ambiguous data.[13]

Materials:

  • 100 mM stock solution of the compound in DMSO

  • Your complete, sterile cell culture medium or assay buffer (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare Medium: Add 100 µL of your pre-warmed medium to 11 wells of a 96-well plate (e.g., A2 to A12).

  • Highest Concentration: In the first well (A1), add 198 µL of medium. Then add 2 µL of your 100 mM stock solution to achieve a 1 mM concentration (with 1% DMSO). Mix thoroughly by pipetting. This is your starting concentration.

  • Serial Dilution: Transfer 100 µL from well A1 to well A2. Mix thoroughly. This creates a 500 µM solution.

  • Continue Dilutions: Repeat this 2-fold serial dilution process across the plate until well A11. Do not add any compound to well A12; this is your negative control.

  • Incubate: Place the plate in your incubator under standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Observe: Visually inspect each well for signs of precipitation (cloudiness, crystals, film) immediately after dilution and at several time points (e.g., 1, 4, and 24 hours).[13] Viewing the plate over a dark background or under a microscope can help detect fine precipitates.

  • Determine Maximum Solubility: The highest concentration that remains completely clear throughout the entire incubation period is your maximum working concentration under these specific conditions.

Part 3: Advanced Solubilization Strategies

If you observe precipitation even at your desired effective concentration, you may need to employ more advanced techniques.

FAQ 5: My compound is still precipitating. What other methods can I use?

When standard dilution is insufficient, you can explore co-solvents, pH adjustment, or the use of solubilizing excipients like cyclodextrins.[11][14]

Table 2: Comparison of Advanced Solubilization Strategies

StrategyMechanism of ActionProsCons
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer reduces the overall polarity of the solvent system, increasing the solubility of hydrophobic compounds.[14][15]Simple to implement; can significantly increase solubility.[16]Can have toxic effects on cells; may interfere with assay components or protein targets.[17] Requires careful validation.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can convert the compound to its more soluble ionized (salt) form.[11][18]Highly effective for compounds with appropriate pKa values.The required pH may not be compatible with cell health or assay conditions. Cellular metabolism can alter the local pH over time, causing delayed precipitation.[10]
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[19][20]Generally have low toxicity; highly effective at increasing apparent water solubility.[20] Can be used in cell-based and in vivo studies.Can sometimes compete with the drug for the target binding site. The presence of co-solvents can sometimes have an antagonistic effect on complex formation.[15][21]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

Rationale: HP-β-CD is a widely used cyclodextrin derivative with high water solubility and low toxicity, making it an excellent choice for enhancing the solubility of compounds in biological assays.[15] This protocol involves creating a drug-cyclodextrin complex before final dilution.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile water or saline

  • Vortex mixer and sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) stock solution of HP-β-CD in sterile water or saline. For example, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL. Warm the solution slightly (to ~40-50°C) to aid dissolution.

  • Add Compound: Weigh the desired amount of solid this compound and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 30-60 minutes. Sonication can also be used to accelerate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.

  • Sterilization: Filter the final complex solution through a 0.22 µm sterile filter. This is now your aqueous stock solution.

  • Dilution: This aqueous stock can be directly diluted into your assay medium. Always perform a kinetic solubility test (Protocol 2) with this new stock solution to confirm its stability.

Part 4: Maintaining Assay Integrity

Solubilizing your compound is only half the battle. You must also ensure that the methods used do not interfere with your experimental results.

FAQ 6: What is the maximum concentration of DMSO I can use in my cell-based assay?

This is highly cell-line and assay-dependent. While a general rule is to keep the final DMSO concentration at or below 0.5%, some cell lines are sensitive to concentrations as low as 0.1%.[22][23] Conversely, some robust cell lines or short-term enzymatic assays may tolerate up to 1%.[11] It is essential to perform a solvent tolerance study for your specific system.

Table 3: General DMSO Tolerance Guidelines for Cell-Based Assays

Final DMSO Conc.General EffectRecommendation
< 0.1% Generally considered safe for most cell lines and long-term assays.Ideal Target
0.1% - 0.5% Acceptable for many cell lines in assays up to 72 hours.[22] May cause subtle effects on gene expression or cell signaling.Commonly Used Range. Always include a vehicle control at the same concentration.
0.5% - 1.0% Can inhibit cell proliferation and induce stress responses in sensitive cell lines.[22][24]Use with caution, only for short-term assays (<24h) and after rigorous validation.
> 1.0% Often cytotoxic, causing significant changes in cell membrane permeability and inducing apoptosis.[17][25]Avoid. Data is likely to be unreliable.

Diagram 2: Decision Tree for Solvent & Concentration

G A Start: Need to test Compound X at a target concentration (e.g., 10 µM) B Perform Kinetic Solubility Assessment (Protocol 2) A->B C Is 10 µM soluble and stable in medium for 24h? B->C D What is the final DMSO concentration at 10 µM? C->D Yes I Decrease target concentration or use advanced solubilization (Protocol 3) C->I No E Perform Solvent Tolerance Assay (Protocol 4) with your cells D->E F Is this DMSO concentration non-toxic to your cells? E->F G Proceed with Experiment! Include vehicle control. F->G Yes H Use Advanced Solubilization (e.g., Cyclodextrin) to create a new stock (Protocol 3) F->H No H->B I->B

Caption: Decision-making process for compound solubilization.

References

Technical Support Center: Enhancing the Stability of Spiro[indoline-3,4'-piperidin]-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates due to its rigid three-dimensional conformation and versatile biological activity.[1][2] However, the chemical stability of this heterocyclic system can present significant challenges during drug discovery, development, and formulation. This guide provides in-depth technical support for researchers encountering stability issues. We will explore common degradation pathways, offer robust troubleshooting strategies, and present validated protocols to enhance the stability of your compounds.

Section 1: Understanding Compound Stability - FAQs

This section addresses the fundamental chemical vulnerabilities of the this compound core. Understanding these potential degradation pathways is the first step in designing stable molecules and formulations.

Q1: What are the most common degradation pathways for this compound compounds?

Answer: Based on the core structure, there are three primary points of vulnerability you should be aware of:

  • Hydrolysis of the Oxindole Lactam: The cyclic amide (lactam) in the indolin-2-one ring is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] This is often the most significant degradation pathway, leading to a ring-opened product that is typically inactive and possesses altered physicochemical properties.

  • Oxidation of the Piperidine Ring: The nitrogen atom and adjacent α-carbons of the piperidine ring are susceptible to oxidation.[5][6][7] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.[8][9] Oxidative degradation can lead to the formation of N-oxides, iminium ions, or ring-opened byproducts.

  • Photodegradation: Aromatic systems and nitrogen heterocycles can be sensitive to UV or visible light.[5] Photolytic stress can induce complex radical-based reactions, leading to a variety of hard-to-characterize degradants.[5][8][9]

Q2: How does pH affect the stability of the oxindole lactam?

Answer: The stability of the lactam is highly pH-dependent.

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolytic cleavage of the amide bond.

  • Neutral Conditions (pH 6-8): The compound generally exhibits its maximum stability in the near-neutral pH range. For early-stage experiments, buffering your solutions to pH 7.4 is a sound starting point.

  • Basic Conditions (pH > 8): Under basic conditions, the lactam is susceptible to a base-catalyzed hydrolysis mechanism (BAC2). A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the C-N bond, opening the ring.[3] This process is often faster than acid-catalyzed hydrolysis.

Q3: My compound is colorless but turns yellow/brown in solution over time. What's happening?

Answer: This is a classic sign of oxidative degradation or the formation of highly conjugated impurities. The piperidine moiety or the indoline ring itself could be undergoing oxidation. This process is often accelerated by light and the presence of trace metals or peroxide impurities in your solvent. It is crucial to use high-purity, peroxide-free solvents and to store solutions protected from light, preferably under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Analytical Troubleshooting & Experimental Design

Effective troubleshooting requires a systematic approach to identify the root cause of instability. This section provides guidance on diagnosing degradation and setting up appropriate studies.

Q4: I'm seeing new peaks in my HPLC chromatogram during analysis. How can I determine if they are degradants?

Answer: The appearance of new, unexpected peaks is the primary indicator of degradation. A systematic approach is necessary to confirm this:

  • Peak Tailing/Fronting: Check the peak shape of your main compound. Poor peak shape can sometimes be mistaken for impurity peaks.

  • Control Sample Analysis: Always compare your "aged" or "stressed" sample to a freshly prepared standard solution or a T=0 (time zero) sample. This is your baseline.

  • Mass Spectrometry (LC-MS): The most powerful tool for this problem. Analyze the new peaks by MS to determine their mass-to-charge ratio (m/z). This allows you to hypothesize the chemical transformation (e.g., +16 Da suggests oxidation, +18 Da suggests hydrolysis).

  • Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (acid, base, peroxide, heat, light).[10][11][12] If the peaks appearing in your stressed samples match the retention times of the unknown peaks in your experimental sample, you have strong evidence they are degradants.

Q5: How do I set up a proper forced degradation study for my compound?

Answer: A forced degradation (or stress testing) study is a cornerstone of stability assessment, mandated by regulatory agencies like the ICH.[10][11][12][13] Its purpose is to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12]

Below is a standard protocol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust times and temperatures as needed.

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis & Characterization cluster_2 Phase 3: Solution & Mitigation A Unexpected peaks in HPLC or color change in solution B Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) A->B C Analyze via Stability-Indicating HPLC-UV/MS Method B->C D Identify Degradants (e.g., +18 Da = Hydrolysis, +16 Da = Oxidation) C->D E Optimize Formulation pH (Buffer Selection) D->E H Re-evaluate Stability E->H F Add Excipients (Antioxidants, Chelators) F->H G Implement Protective Measures (Amber Vials, Inert Atmosphere) G->H G compound Spiro-Oxindole (Lactam Intact) intermediate Tetrahedral Intermediate compound->intermediate + OH⁻ (Base) or H₂O (Acid) product Ring-Opened Product (Carboxylic Acid + Amine) intermediate->product C-N Bond Cleavage

References

Technical Support Center: Molecular Docking Simulations with Spiro[indoline-3,4'-piperidin]-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for molecular docking simulations involving the Spiro[indoline-3,4'-piperidin]-2-one scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of docking this unique and promising class of compounds. The inherent structural rigidity and three-dimensional nature of the spirocyclic core present specific challenges that require careful consideration during simulation setup and analysis.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues you may encounter. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to conduct robust and meaningful in silico experiments.

Troubleshooting Guide: Addressing Complex Docking Scenarios

This section delves into specific, challenging issues that can arise during the molecular docking of this compound derivatives. Each question is addressed with a detailed explanation and a step-by-step protocol to resolve the problem.

Question 1: My docking poses for this compound derivatives are inconsistent and show high RMSD values upon redocking the native ligand. How can I improve the reliability of my docking protocol?

Answer:

Inconsistent docking poses and high Root Mean Square Deviation (RMSD) values upon redocking are classic indicators of a suboptimal docking protocol. For a rigid scaffold like this compound, achieving reproducible poses is critical. The issue often lies in one of three areas: ligand preparation, binding site definition, or the docking algorithm's search parameters.

Underlying Causality: The spirocyclic nature of this scaffold restricts its conformational flexibility, meaning that even minor inaccuracies in the initial 3D structure or an improperly defined search space can prevent the docking algorithm from finding the correct binding mode. Furthermore, the scoring functions may not be adequately parameterized for the specific interactions that spirocyclic compounds can form.

Troubleshooting Protocol:

  • Rigorous Ligand Preparation:

    • Start with a high-quality 3D structure: Obtain the structure from a reliable source like PubChem or generate it using a robust chemical drawing tool.[1]

    • Correct Protonation State: The protonation state of the piperidine nitrogen is crucial. Determine the pKa of this amine and adjust its protonation state based on the simulated physiological pH of the binding site. This can significantly impact hydrogen bonding interactions.

    • Energy Minimization: Perform a thorough energy minimization of the ligand using a suitable force field (e.g., GAFF, MMFF94). This ensures a low-energy starting conformation.

  • Precise Binding Site Definition:

    • Grid Box Centering: If a co-crystallized ligand is available, center the grid box on it.

    • Grid Box Size: The grid box should be large enough to encompass the entire binding pocket but not excessively large, as this can increase the search space and lead to non-relevant poses. A margin of 10-15 Å around the co-crystallized ligand is a good starting point.

    • Receptor Flexibility: While the ligand is relatively rigid, the receptor side chains are not. Consider allowing for side-chain flexibility for residues within the binding pocket, as this can be critical for accommodating the bulky spiro scaffold.[2][3]

  • Optimization of Docking Parameters:

    • Increase Search Exhaustiveness: Most docking software has a parameter that controls the thoroughness of the conformational search (e.g., exhaustiveness in AutoDock Vina). Increase this value to allow for a more comprehensive exploration of the conformational space.

    • Multiple Docking Runs: Perform multiple independent docking runs to assess the convergence of the results. If the top-ranked poses from different runs are consistent, it increases confidence in the predicted binding mode.

  • Validation by Redocking:

    • The gold standard for validating a docking protocol is to redock the co-crystallized ligand into the binding site.[4][5][6]

    • A successful validation is generally considered an RMSD of less than 2.0 Å between the docked pose and the crystallographic pose.[7][8][9] If you are unable to achieve this, revisit the steps above.

Question 2: The scoring functions are ranking known active this compound derivatives lower than presumed inactive compounds in my virtual screening campaign. What could be the cause and how can I fix it?

Answer:

This is a common and frustrating issue in virtual screening, often referred to as the "scoring problem."[10][11] Scoring functions are approximations of binding free energy and can have inherent biases. For a novel scaffold like this compound, these biases can be more pronounced.

Underlying Causality: Standard scoring functions may not accurately capture the specific non-covalent interactions that are critical for the binding of this spirocyclic scaffold. For instance, the unique 3D arrangement of functional groups might lead to important hydrophobic or pi-stacking interactions that are underestimated by the scoring function. Additionally, desolvation penalties for burying the relatively large and rigid core in the binding pocket might be overestimated.

Troubleshooting Protocol:

  • Employ Consensus Scoring:

    • Do not rely on a single scoring function. Use multiple scoring functions from different docking programs (e.g., AutoDock Vina, Glide, GOLD) and rescore the top poses.

    • A compound that consistently ranks highly across different scoring functions is more likely to be a true positive.

  • Post-Docking Pose Filtering and Analysis:

    • Visually inspect the top-ranked poses of your known actives. Do they form key interactions that are known to be important for binding to the target (e.g., hydrogen bonds with specific residues)?

    • Use interaction fingerprints or other post-docking analysis tools to filter poses based on the presence of these critical interactions, rather than relying solely on the docking score.

  • Incorporate Ligand-Based Methods:

    • If you have a set of known active compounds, consider using ligand-based virtual screening methods, such as 3D shape similarity or pharmacophore modeling, in parallel with your docking campaign.[11]

    • Hits that are identified by both receptor-based (docking) and ligand-based methods have a higher probability of being true actives.

  • Consider Molecular Dynamics (MD) Simulations:

    • For a smaller set of top-ranked compounds, performing short MD simulations of the protein-ligand complexes can provide a more accurate assessment of binding stability.[9][12]

    • Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to re-rank the compounds based on a more rigorous free energy calculation.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of docking this compound derivatives.

Q1: What are the recommended initial preparation steps for the this compound scaffold before docking?

A: The initial preparation is crucial. Start by obtaining a high-quality 3D structure of the molecule.[1] Ensure that the protonation state of the piperidine nitrogen is correctly assigned based on the expected pH of the binding site. Finally, perform a thorough energy minimization of the 3D structure using a suitable force field to obtain a low-energy conformation.

Q2: Are there specific force fields that are better suited for spirocyclic compounds like this?

A: While general-purpose force fields like GAFF (General Amber Force Field) are often used, they may not have specific parameters for the spirocyclic junction.[13] For highly accurate simulations, it may be necessary to perform quantum mechanical calculations to derive custom force field parameters for the unique dihedral angles and bond parameters around the spiro atom.[14][15][16] Several automated tools and servers are available to assist with this process.[17]

Q3: How should I handle the conformational flexibility of the piperidine ring during docking?

A: The piperidine ring can adopt different chair and boat conformations. While the spirocyclic nature restricts some flexibility, it's important to allow the docking program to sample these different ring conformations. Most modern docking algorithms that handle flexible ligands can adequately sample these conformations if the search parameters are set to be sufficiently exhaustive.[18][19][20]

Q4: My docking results suggest that water molecules in the binding site are important. Should I include them in my simulation?

A: Yes, if there is experimental evidence (e.g., from a high-resolution crystal structure) that specific water molecules mediate interactions between the ligand and the protein, they should be included in the docking simulation. These "bridging" water molecules can be critical for accurate pose prediction. However, water molecules that do not make key interactions should generally be removed to simplify the system.[4]

Q5: What is a good workflow for validating my docking results for a novel this compound derivative?

A: A robust validation workflow should include several steps. First, perform redocking of a known co-crystallized ligand to validate the docking protocol itself.[6][7] Then, for your novel compound, use consensus scoring with multiple docking programs. Finally, for the most promising candidates, perform post-docking analysis such as interaction fingerprinting and consider more computationally intensive methods like MD simulations to assess the stability of the predicted binding pose.[9][12]

Visualizations and Data

Workflow for Troubleshooting Docking Simulations

G start Start: Inconsistent Docking Results ligand_prep Step 1: Review Ligand Preparation start->ligand_prep protonation Check Protonation States ligand_prep->protonation energy_min Perform Energy Minimization ligand_prep->energy_min binding_site Step 2: Refine Binding Site Definition energy_min->binding_site grid_box Optimize Grid Box Size & Position binding_site->grid_box receptor_flex Consider Receptor Side-Chain Flexibility binding_site->receptor_flex docking_params Step 3: Adjust Docking Parameters receptor_flex->docking_params exhaustiveness Increase Search Exhaustiveness docking_params->exhaustiveness consensus Use Consensus Scoring docking_params->consensus validation Step 4: Validate Protocol consensus->validation redocking Redock Native Ligand (RMSD < 2Å) validation->redocking redocking->ligand_prep Failure end End: Reliable Docking Protocol redocking->end Success md_sim Advanced: MD Simulation mmgbsa MM/GBSA Rescoring md_sim->mmgbsa end->md_sim

Caption: A decision-making workflow for troubleshooting and validating molecular docking protocols.

Recommended Docking Software and Scoring Functions
SoftwareDocking Algorithm TypeScoring Function(s)Key Advantage
AutoDock Vina Global energy optimization (Genetic Algorithm)Vina ScoreWidely used, open-source, and computationally efficient.[19]
Glide (Schrödinger) Incremental construction and exhaustive searchGlideScore, SP, XPHigh accuracy in pose prediction.[19]
GOLD Genetic AlgorithmGoldScore, ChemScore, ASP, PLPExcellent for handling ligand flexibility.[21]
DOCK Incremental construction (Shape matching)DOCK ScoreOne of the pioneering docking programs, good for ensemble docking.[18][20]

References

Technical Support Center: Scaling the Synthesis of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Spiro[indoline-3,4'-piperidin]-2-one. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our goal is to address common challenges and explain the causality behind experimental choices to ensure successful and scalable synthesis.

The spirooxindole core, and specifically the this compound scaffold, is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3][4] Its synthesis, while achievable, presents challenges that can impact yield, purity, and scalability. This guide is structured to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely reported and reliable method is a two-step process. It begins with the N-alkylation and intramolecular cyclization of an oxindole precursor with a protected piperidine fragment, typically using a strong base like sodium hydride (NaH). This is followed by a deprotection step, such as catalytic hydrogenation to remove a benzyl protecting group, to yield the final product.[5]

Q2: What are the critical parameters for the initial cyclization step?

A2: The success of the cyclization hinges on three key factors:

  • Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of moisture in solvents or on glassware will consume the reagent and prevent the necessary deprotonation of the oxindole.

  • Reagent Activity: Sodium hydride is often sold as a dispersion in mineral oil. It is crucial to use freshly opened or properly stored NaH, or to wash the mineral oil away with a dry, inert solvent like hexane before use.

  • Temperature Control: The reaction is typically initiated at room temperature and then heated to drive the cyclization to completion (e.g., 90°C).[5] Insufficient heat can lead to incomplete reaction, while excessive temperatures could promote side reactions.

Q3: How can I effectively monitor the progress of both the cyclization and deprotection steps?

A3: Thin-Layer Chromatography (TLC) is the most common method. For the cyclization step, you should see the consumption of the starting materials (e.g., hydroxyindole) and the appearance of a new, typically higher Rf spot for the protected spiro-intermediate. For the debenzylation step, you will monitor the disappearance of the intermediate and the appearance of the final, more polar product spot (lower Rf). Co-spotting with starting material is essential for confirmation. For more precise monitoring, especially during scale-up, LC-MS is recommended.

Q4: What kind of yields can I realistically expect?

A4: Yields can vary based on scale and optimization. For the initial cyclization to form the N-benzyl intermediate, literature reports yields around 45-50%.[5] The subsequent debenzylation via hydrogenation is typically very efficient, with yields often exceeding 90%.[5] Low yields in the first step are a common troubleshooting issue.

Synthetic Workflow Overview

The following diagram illustrates a standard, two-step synthetic pathway for producing this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection Hydroxyindole Hydroxyindole NaH Sodium Hydride (NaH) in THF Hydroxyindole->NaH Amine Benzylbis(2-chloroethyl)amine Amine->NaH Intermediate 1'-Benzylthis compound NaH->Intermediate 90°C, 3h PdC 10% Palladium on Carbon (Pd/C) Hydrogen Atmosphere Intermediate->PdC FinalProduct This compound PdC->FinalProduct RT, 15h caption General workflow for this compound synthesis.

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and scale-up, providing possible causes and actionable solutions.

Problem 1: Low or No Yield of Protected Intermediate

A low yield in the initial cyclization is the most frequent challenge. This decision tree can help diagnose the issue.

References

Technical Support Center: Navigating Resistance to Spiro[indoline-3,4'-piperidin]-2-one Based MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiro[indoline-3,4'-piperidin]-2-one based drugs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the mechanisms of action and, critically, the emergence of resistance to this promising class of therapeutics. As specialists in the field, we understand the nuances of your research and aim to provide not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.

The this compound scaffold is a cornerstone of several potent small molecule inhibitors designed to disrupt the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2.[1][2] By occupying the p53-binding pocket on MDM2, these drugs liberate p53, allowing it to accumulate and trigger its downstream transcriptional programs, which can lead to cell cycle arrest, senescence, or apoptosis in cancer cells with wild-type TP53.[3][4][5] However, as with many targeted therapies, both intrinsic and acquired resistance can limit their efficacy.[3][6] This guide will help you identify, understand, and address these resistance mechanisms in your experimental models.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries and issues that arise during the preclinical evaluation of this compound based MDM2 inhibitors.

Q1: My MDM2 inhibitor is showing little to no effect on the viability of my cancer cell line. What is the first thing I should check?

A1: The absolute first step is to verify the TP53 status of your cell line. The primary mechanism of these drugs is the reactivation of wild-type p53.[4][7] They will have minimal to no effect in cell lines that:

  • Are TP53-null: Lack the TP53 gene entirely.

  • Harbor mutant TP53: Contain mutations, typically in the DNA-binding domain, that render the p53 protein non-functional.[8][9][10]

Actionable Advice:

  • Verify TP53 Status: Sequence the TP53 gene in your cell line, even if it has a reported wild-type status from a cell bank. Genetic drift in culture can lead to the selection of TP53-mutant subclones.[8]

  • Positive Control: Use a well-characterized TP53 wild-type cell line (e.g., MCF-7, SJSA-1) and a TP53 mutant or null cell line (e.g., MDA-MB-231, H1299) in parallel to confirm drug activity and specificity.

Q2: I've confirmed my cell line is TP53 wild-type, but I'm still observing resistance. What are the next most likely mechanisms?

A2: If the TP53 gene is intact, resistance is likely mediated by other components of the p53 pathway or parallel survival signaling. The most common culprits are:

  • MDM4 (MDMX) Overexpression: MDM4 is a close homolog of MDM2 that also binds and inhibits p53's transcriptional activity.[11][12] Many this compound based inhibitors are designed to be highly specific for the p53-binding pocket of MDM2 and do not effectively inhibit MDM4.[11] High levels of MDM4 can keep p53 sequestered and inactive, even when the MDM2-p53 interaction is blocked.[11]

  • Mutations in MDM2: While less common than TP53 mutations, mutations in the MDM2 p53-binding pocket can arise that prevent drug binding while preserving the ability to bind and degrade p53.[13]

  • Upregulation of Anti-Apoptotic Proteins: The cell line may have high basal or induced expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which can neutralize the pro-apoptotic signals (e.g., from PUMA and Bax) initiated by activated p53.[14]

  • Alternative Splicing of MDM2 or MDM4: Alternative splice variants of MDM2 and MDM4 that lack the p53 binding domain but can still interact with their full-length counterparts may modulate the p53 pathway in complex ways, potentially contributing to resistance.[15]

Q3: How can I experimentally determine if MDM4 overexpression is the cause of resistance in my model?

A3: A combination of molecular analysis and targeted experiments can elucidate the role of MDM4.

  • Assess MDM4 Expression:

    • Quantitative PCR (qPCR): Measure MDM4 mRNA levels in your resistant cells compared to a panel of sensitive cell lines.

    • Western Blot: Analyze MDM4 protein levels. This is the most direct method to confirm overexpression.

  • Functional Experiments:

    • siRNA/shRNA Knockdown: Transiently or stably knock down MDM4 in your resistant cell line. A rescue of sensitivity to the MDM2 inhibitor following MDM4 knockdown is strong evidence for its role in resistance.

    • Dual MDM2/MDM4 Inhibitors: Test a compound known to inhibit both MDM2 and MDM4. If this dual inhibitor is effective where the MDM2-specific inhibitor is not, it points to MDM4-mediated resistance.

Q4: My treated cells show p53 accumulation and expression of the cell cycle inhibitor p21, but they are not undergoing apoptosis. Why?

A4: This is a common and important observation. p53 activation does not have a singular outcome. The cellular context, including the specific cell type and the presence of other oncogenic signals, dictates whether p53 activation leads to apoptosis, cell cycle arrest, or senescence.[16]

  • Cell Cycle Arrest Dominance: In many cell types, the primary response to p53 activation is a robust G1 and/or G2 cell cycle arrest, mediated by transcriptional targets like p21 (CDKN1A).[7] This is a tumor-suppressive function in its own right, but may not lead to cell death in the short term.

  • Defective Apoptotic Machinery: The cells may have defects downstream of p53 in the apoptotic cascade. For example, high levels of anti-apoptotic proteins like Bcl-2 can prevent the activation of Bax/Bak and subsequent caspase cleavage.[16]

Actionable Advice:

  • Assess Cell Cycle: Perform flow cytometry analysis of cell cycle distribution (e.g., propidium iodide staining) to confirm cell cycle arrest.

  • Measure Apoptosis Markers: Use multiple assays to assess apoptosis, such as Annexin V staining, caspase-3/7 activity assays, and western blotting for cleaved PARP.

  • Profile Apoptotic Proteins: Analyze the expression levels of key pro- and anti-apoptotic proteins of the Bcl-2 family.

Q5: Could multidrug resistance transporters be responsible for resistance to my this compound compound?

A5: Yes, this is a possibility. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively efflux a wide range of small molecule drugs from the cell, reducing their intracellular concentration and thus their efficacy.[17][18][19][20]

Actionable Advice:

  • Use Transporter Inhibitors: Co-treat your resistant cells with your MDM2 inhibitor and a known inhibitor of ABC transporters (e.g., verapamil for P-gp, Ko143 for BCRP). Re-sensitization to the MDM2 inhibitor in the presence of a transporter inhibitor suggests an efflux-mediated resistance mechanism.

  • Measure Intracellular Drug Concentration: If possible, use techniques like liquid chromatography-mass spectrometry (LC-MS) to directly measure the intracellular accumulation of your compound in resistant versus sensitive cells.

Troubleshooting Guides

This section provides structured approaches to common experimental roadblocks.

Issue 1: No p53 Accumulation Observed by Western Blot After Treatment

You've treated your TP53 wild-type cells with a this compound based drug, but a Western blot shows no increase in total p53 levels.

Potential CauseSuggested Solution & Rationale
Inactive Compound Solution: Test a fresh aliquot of the inhibitor. Use a well-characterized positive control compound like Nutlin-3a at a known effective concentration (e.g., 5-10 µM).[16] Rationale: this compound compounds, like all small molecules, can degrade with improper storage or multiple freeze-thaw cycles. A positive control validates the experimental system.
Sub-optimal Timepoint Solution: Perform a time-course experiment. Harvest cells at multiple time points (e.g., 2, 4, 8, 12, 24 hours) post-treatment. Rationale: The kinetics of p53 stabilization can vary between cell lines and depend on the inhibitor's potency and cell permeability. Peak accumulation may occur earlier or later than your initial timepoint.[16]
Insufficient Drug Concentration Solution: Perform a dose-response experiment with a wide range of concentrations. Rationale: The IC50 for p53 stabilization may be higher in your cell line of interest compared to others. You may be using a concentration that is too low to effectively disrupt the MDM2-p53 interaction.[21]
High Protein Turnover Solution: Co-treat with a proteasome inhibitor (e.g., MG132) for a short period before harvesting. Rationale: If p53 is being stabilized but is also being rapidly degraded by a mechanism independent of MDM2, inhibiting the proteasome will "trap" the accumulated p53, allowing for its detection.
Incorrect TP53 Status Solution: Re-verify the TP53 status of your cell line by sequencing. Rationale: As mentioned in the FAQs, cell line identity and genotype can drift over time. An unexpected TP53 mutation is a common cause of unresponsiveness.[9][10]
Issue 2: Inconsistent Cell Viability Assay Results

You are getting variable IC50 values for your compound across experiments.

Potential CauseSuggested Solution & Rationale
Variable Seeding Density Solution: Standardize your cell seeding protocol meticulously. Ensure even cell suspension before plating. Rationale: Cell density can influence growth rates and drug sensitivity. Over-confluent or under-confluent cells will respond differently to treatment.
Assay Timing Solution: Ensure the assay endpoint (e.g., 72 hours) is appropriate for the drug's mechanism. Rationale: MDM2 inhibitors often induce cell cycle arrest before apoptosis. A short incubation time may not capture the full cytotoxic effect. Assays that measure metabolic activity (e.g., MTT, AlamarBlue) might show cytostatic effects earlier than assays that measure cell death.
Compound Instability in Media Solution: Prepare fresh drug dilutions for each experiment. Consider the stability of your compound in aqueous media over the course of the experiment. Rationale: Some compounds can precipitate out of solution or degrade in culture media over several days, leading to a decrease in the effective concentration.
Edge Effects in Plates Solution: Do not use the outer wells of your microplates for experimental samples. Fill them with sterile PBS or media instead. Rationale: Evaporation from the outer wells of a plate can concentrate media components and the drug, leading to artifactual results.

Visualizing Resistance Mechanisms and Experimental Workflows

To provide a clearer understanding of the complex interactions and experimental logic, we have developed the following diagrams using Graphviz.

Signaling Pathway of MDM2 Inhibitors and Key Resistance Points

p53_pathway cluster_drug Therapeutic Intervention cluster_core Core p53 Regulation cluster_outcome Cellular Outcomes cluster_resistance Resistance Mechanisms Drug This compound (MDM2 Inhibitor) MDM2 MDM2 Drug->MDM2 Inhibits p53 Wild-Type p53 MDM2->p53 Ubiquitination & Degradation p53->MDM2 Upregulates Transcription Targets p53 Target Genes (p21, PUMA, Bax) p53->Targets Activates Arrest Cell Cycle Arrest Targets->Arrest Apoptosis Apoptosis Targets->Apoptosis p53_mut Mutant p53 MDM4 MDM4 (MDMX) Overexpression MDM4->p53 Inhibits p53 (Not blocked by drug) Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) Bcl2->Apoptosis Blocks Apoptosis Efflux ABC Transporters (Drug Efflux) Efflux->Drug Removes Drug workflow cluster_p53 Step 1: Verify Target Pathway Integrity cluster_mdm4 Step 2: Investigate MDM4 cluster_apoptosis Step 3: Assess Apoptotic Response cluster_efflux Step 4: Check for Drug Efflux start Start: Cell line shows resistance to MDM2 inhibitor p53_status 1a. Sequence TP53 Gene start->p53_status p53_western 1b. Western Blot for p53, p21 (Time-course & Dose-response) p53_status->p53_western If Wild-Type result_mut Result: TP53 is Mutant (Mechanism Identified) p53_status->result_mut If Mutant result_ok Result: TP53 is Wild-Type & Pathway is inducible p53_western->result_ok mdm4_exp 2a. qPCR & Western for MDM4 mdm4_kd 2b. siRNA/shRNA knockdown of MDM4 + Viability Assay mdm4_exp->mdm4_kd result_mdm4 Result: MDM4 knockdown restores sensitivity mdm4_kd->result_mdm4 flow 3a. Flow Cytometry (Annexin V / PI) bcl2_fam 3b. Western for Bcl-2 family proteins flow->bcl2_fam result_arrest Result: Cells arrest but don't undergo apoptosis bcl2_fam->result_arrest efflux_inhib 4a. Co-treat with ABC transporter inhibitors result_efflux Result: Sensitivity restored (Mechanism Identified) efflux_inhib->result_efflux result_ok->mdm4_exp result_ok->flow result_ok->efflux_inhib

References

Validation & Comparative

A Comparative Analysis of Spiro[indoline-3,4'-piperidin]-2-one and Other Spirooxindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The spirooxindole scaffold has emerged as a privileged structural motif in medicinal chemistry, captivating researchers with its remarkable and diverse pharmacological activities. This guide provides an in-depth comparative study of Spiro[indoline-3,4'-piperidin]-2-one and other prominent spirooxindole derivatives, offering experimental insights and data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. Our analysis will delve into the synthetic strategies, anticancer, antimicrobial, and enzyme inhibitory properties of these fascinating molecules, supported by detailed experimental protocols.

Introduction to the Spirooxindole Core

The defining feature of spirooxindoles is the spiro-fusion at the C3 position of the oxindole ring, creating a rigid three-dimensional structure. This unique architecture allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with various biological targets.[1][2] The this compound core, in particular, combines the pharmacologically significant oxindole and piperidine rings, paving the way for a wide range of biological applications.

Synthetic Strategies: A Comparative Overview

The synthesis of spirooxindoles is a dynamic area of organic chemistry, with numerous methodologies developed to construct this complex scaffold. A popular and efficient approach is the one-pot multi-component reaction, which allows for the rapid assembly of molecular diversity.[3]

Synthesis of this compound

A common route to this compound involves a multi-step synthesis. One reported method begins with the reaction of hydroxyindole with benzylbis(2-chloroethyl)amine in the presence of a strong base like sodium hydride.[4] The resulting N-benzylated intermediate is then debenzylated via catalytic hydrogenation to yield the final product.[4]

A more convergent approach involves a one-pot four-component reaction of an arylamine, methyl propiolate, isatin, and a suitable active methylene compound, catalyzed by a base like triethylamine.[5][6] This method offers the advantage of generating complex spiro[indoline-3,4'-pyridine] derivatives in a single step.

Synthesis of Other Spirooxindoles

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing spiro-pyrrolidinyl oxindoles.[7] This reaction typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (e.g., sarcosine or L-proline), which then reacts with a dipolarophile.[7] This method provides excellent control over stereochemistry, which is crucial for biological activity.

Comparative Biological Evaluation

The true value of a chemical scaffold lies in its biological activity. Here, we compare the performance of this compound and other spirooxindole derivatives in key therapeutic areas.

Anticancer Activity

Spirooxindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][8][9] A prominent target is the p53-MDM2 protein-protein interaction, where spirooxindoles can act as inhibitors, preventing the degradation of the p53 tumor suppressor.[10]

Table 1: Comparative Anticancer Activity of Spirooxindole Derivatives

Compound/ScaffoldCancer Cell LineIC50 (µM)Mechanism of ActionReference
Spirooxindole 6aHepG26.9Pro-apoptotic[11][12]
Spirooxindole 6aPC-311.8Pro-apoptotic[11][12]
Halogenated SpirooxindolePC33.7MDM2 Inhibitor[10]
Pyrrolidinyl-spirooxindole 5gMCF-70.026 (EGFR inhibition)EGFR/CDK-2 Inhibitor[13]
Pyrrolidinyl-spirooxindole 5lMCF-70.067 (EGFR inhibition)EGFR/CDK-2 Inhibitor[13]
Thiazolo-pyrrolidine-spirooxoindoleHCT1167.0Not specified[14]
Spirooxindole 4dHepG2 & PC-3PotentPDE-1 Inhibitor[15]

Note: Direct comparative data for the parent this compound is limited in the reviewed literature; the table presents data for structurally related and other spirooxindole compounds to illustrate the potential of the class.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of spirooxindole compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Spirooxindole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the spirooxindole compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Spirooxindoles have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[16]

Table 2: Comparative Antimicrobial Activity of Spirooxindole Derivatives

Compound/ScaffoldMicroorganismMIC (µg/mL)Reference
Spiro[indoline-3,2′-pyrrolidin]-2(1H)-one derivative 3aStaphylococcus aureus20[17]
Spiro[indoline-3,2′-pyrrolidin]-2(1H)-one derivative 3fEscherichia coli20[17]
Spirooxindole 21dStreptococcus pneumoniae0.49 µM[18]
Spirooxindole 21dBacillus subtilis0.24 µM[18]
Penicillium brefeldianum derived Spirooxindole 7Sporisorium scitamineum25 µM[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of spirooxindole compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Spirooxindole compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the spirooxindole compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern drug therapy. Spirooxindoles have been identified as inhibitors of various enzymes, including kinases and nucleotidases.[20]

Table 3: Comparative Enzyme Inhibitory Activity of Spirooxindole Derivatives

Compound/ScaffoldEnzyme TargetIC50Mechanism of InhibitionReference
Pyrrolidinyl-spirooxindole 5gEGFR0.026 µMNot specified[13]
Pyrrolidinyl-spirooxindole 5gCDK-20.301 µMNot specified[13]
Spirooxindole-pyrazole 9fhuman ecto-5′-NT0.15 µMNon-competitive[20]
Spirooxindole-pyrazole 9hrat ecto-5′-NT0.19 µMUncompetitive[20]
Spirooxindole 4dPhosphodiesterase 1 (PDE-1)74.2% inhibitionNot specified[15]

Visualizing the Spirooxindole Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

General Synthetic Approach to Spirooxindoles Isatin Isatin MCR Multi-component Reaction Isatin->MCR Cycloaddition 1,3-Dipolar Cycloaddition Isatin->Cycloaddition Amine Amine/ Amino Acid Amine->MCR Amine->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->MCR Dipolarophile->Cycloaddition Spirooxindole Spirooxindole Scaffold MCR->Spirooxindole Cycloaddition->Spirooxindole Biological Screening Workflow for Spirooxindoles cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Lead Optimization Spiro_Library Spirooxindole Library Anticancer Anticancer Assays (e.g., MTT) Spiro_Library->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Spiro_Library->Antimicrobial Enzyme Enzyme Inhibition Assays Spiro_Library->Enzyme SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Validating the Biological Target of Spiro[indoline-3,4'-piperidin]-2-one: A Comparative Guide to MDM2 Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of precision medicine, the unambiguous identification and validation of a drug's biological target is paramount. This foundational step not only elucidates the mechanism of action but also de-risks subsequent stages of drug development, from lead optimization to clinical trials. A compound's journey from a hit in a high-throughput screen to a candidate therapeutic is paved with rigorous biochemical and cellular assays designed to confirm that it engages its intended target with sufficient affinity and specificity.

The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in oncology.[1][2] Specifically, compounds based on the Spiro[indoline-3,4'-piperidin]-2-one core have been extensively investigated as inhibitors of the murine double minute 2 (MDM2) protein.[3][4][5] MDM2 is a principal negative regulator of the p53 tumor suppressor, often referred to as the "guardian of the genome."[1] In many cancers that retain wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively disabling its tumor-suppressive functions.[6][7][8] Small molecules that disrupt the MDM2-p53 protein-protein interaction (PPI) can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]

This guide provides a comprehensive framework for validating MDM2 as the biological target of a novel this compound derivative. We will explore and compare a suite of gold-standard methodologies, from direct biophysical measurements to complex cellular assays. As a benchmark for comparison, we will reference Nutlin-3, a well-characterized cis-imidazoline-based MDM2 inhibitor that serves as a cornerstone in the field.[9][11] This comparative approach will equip researchers with the rationale and practical steps to rigorously validate their own spirooxindole-based compounds.

The MDM2-p53 Signaling Axis: A Prime Target in Oncology

The interaction between MDM2 and p53 is a critical checkpoint in cellular homeostasis. Under normal physiological conditions, MDM2 keeps p53 levels low. However, upon cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate a transcriptional program that can lead to DNA repair, cell cycle arrest, or apoptosis.[10] The binding of MDM2 to the N-terminal transactivation domain of p53 is a well-defined interaction, with key hydrophobic residues on p53—Phe19, Trp23, and Leu26—docking into a hydrophobic cleft on the surface of MDM2.[3] Spirooxindole inhibitors are designed to mimic these key p53 residues, thereby competitively occupying this pocket and preventing MDM2 from binding to and degrading p53.[5]

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_core MDM2-p53 Negative Feedback Loop cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcomes Stress DNA Damage p53 p53 (Tumor Suppressor) Stress->p53 Stabilizes p53 MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Activates Transcription Proteasome Proteasomal Degradation Outcomes Cell Cycle Arrest Apoptosis DNA Repair p53->Outcomes Activates Target Genes MDM2->p53 Binds & Promotes Ubiquitination MDM2->Proteasome Targets p53 for Spiro This compound (MDM2 Inhibitor) Spiro->MDM2 Inhibits Binding to p53

Caption: The MDM2-p53 signaling pathway and the mechanism of its inhibition.

A Multi-pronged Approach to Target Validation

No single experiment can definitively validate a biological target. A robust validation strategy employs a combination of orthogonal assays that probe the compound-target interaction from different angles: direct binding, cellular engagement, and downstream functional consequences.

Validation_Workflow cluster_biophysical Tier 1: Biophysical Assays (Direct Binding) cluster_cellular Tier 2: Cellular Assays (Target Engagement) cluster_functional Tier 3: Functional Assays (Downstream Effects) SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Confirms in-cell binding CoIP Co-Immunoprecipitation (Co-IP) CETSA->CoIP Orthogonal confirmation Western Western Blot (p53 Stabilization) CoIP->Western Functional consequence Reporter p53 Reporter Gene Assay Western->Reporter Transcriptional activity

Caption: A tiered workflow for comprehensive target validation of MDM2 inhibitors.

Tier 1: Biophysical Assays - Quantifying Direct Target Binding

The first step is to demonstrate a direct, physical interaction between the spirooxindole compound and the MDM2 protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose, providing real-time kinetic data on the association (k_a) and dissociation (k_d) rates of the interaction, from which the equilibrium dissociation constant (K_D) can be derived.[6][12]

Comparative Analysis: SPR
FeatureThis compoundNutlin-3 (Alternative)Rationale & Interpretation
Binding Affinity (K_D) Expected in low nM to pM range~90 nM (IC50)A low K_D value indicates a high-affinity interaction. Potent spirooxindoles often exhibit higher affinity than Nutlin-3.[1][2]
Binding Kinetics Typically fast on-rate, slow off-rateWell-characterized kineticsA slow off-rate (low k_d) is often desirable as it indicates a longer residence time of the inhibitor on the target.
Specificity Test against a panel of off-targetsKnown to be highly selective for MDM2Demonstrating a lack of binding to structurally related proteins is crucial for establishing specificity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize recombinant human MDM2 protein (residues 1-118) onto a CM5 sensor chip via amine coupling.[12]

  • Analyte Preparation: Prepare a dilution series of the this compound compound and Nutlin-3 in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the analyte over the immobilized MDM2 surface and a reference flow cell. Record the change in resonance units (RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_a, k_d, and K_D values.[6]

Tier 2: Cellular Assays - Confirming Target Engagement in a Physiological Context

While biophysical assays are essential, they are performed in a simplified, in vitro system. It is critical to confirm that the compound can enter the cell and bind to its target in the complex intracellular environment.

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when a ligand is bound.[13][14] This allows for the direct measurement of target engagement in intact cells or cell lysates.

Comparative Analysis: CETSA
FeatureThis compoundNutlin-3 (Alternative)Rationale & Interpretation
Thermal Shift (ΔT_m) Dose-dependent increase in MDM2 melting temperatureDose-dependent increase in MDM2 melting temperatureA significant thermal shift confirms that the compound is binding to and stabilizing the target protein within the cell.[15]
Cellular Potency (EC50) Correlates with biophysical K_D and functional assaysEstablishes a benchmark for in-cell target engagementThe CETSA EC50 provides a measure of the compound's ability to engage the target at a cellular level, integrating factors like cell permeability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat a p53 wild-type cell line (e.g., MCF-7, SJSA-1) with various concentrations of the spirooxindole compound or Nutlin-3 for a defined period (e.g., 2 hours).[14]

  • Heat Shock: Aliquot the cell suspension into a PCR plate and heat the plate across a temperature gradient for 3 minutes, followed by cooling.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation: Separate the soluble protein fraction (containing non-denatured MDM2) from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble MDM2 in the supernatant at each temperature using an appropriate method, such as Western blot or an AlphaLISA® assay.

  • Data Analysis: Plot the percentage of soluble MDM2 against temperature to generate a melting curve. The shift in the melting temperature (T_m) in the presence of the compound indicates target engagement.[15]

Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique used to verify the disruption of a protein-protein interaction in cells.[17][18] By immunoprecipitating MDM2, one can assess the amount of p53 that is co-precipitated. An effective inhibitor will reduce the amount of p53 pulled down with MDM2.

Comparative Analysis: Co-IP
FeatureThis compoundNutlin-3 (Alternative)Rationale & Interpretation
p53 Co-precipitation Dose-dependent decrease in p53 signal in the MDM2 immunoprecipitateDose-dependent decrease in p53 signalThis provides direct evidence that the compound is disrupting the MDM2-p53 interaction within the cell.[19]
Input Controls Show total levels of MDM2 and p53 in the lysateShow total levels of MDM2 and p53 in the lysateEssential to ensure that the observed decrease in co-precipitated p53 is not due to a general decrease in p53 protein levels.
Experimental Protocol: Co-Immunoprecipitation
  • Cell Treatment: Treat p53 wild-type cells with the test compound or Nutlin-3 for an appropriate duration.

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an anti-MDM2 antibody overnight at 4°C. Then, add Protein A/G agarose beads to pull down the MDM2-antibody complexes.[20]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the proteins from the beads and analyze the samples by Western blotting using antibodies against both MDM2 and p53.

Tier 3: Functional Assays - Measuring Downstream Biological Effects

The ultimate validation comes from demonstrating that target engagement translates into the expected biological response. For an MDM2 inhibitor, this means the stabilization of p53 and the activation of its downstream transcriptional targets.

Western Blot for p53 Stabilization and Target Gene Induction

The most direct functional consequence of MDM2 inhibition is the accumulation of p53 protein. This can be readily assessed by Western blot. Furthermore, stabilized p53 will act as a transcription factor, increasing the expression of its target genes, such as p21 (a cell cycle inhibitor) and, in a negative feedback loop, MDM2 itself.[7]

Comparative Analysis: Western Blot
ReadoutThis compoundNutlin-3 (Alternative)Rationale & Interpretation
p53 Protein Levels Dose-dependent increaseDose-dependent increaseConfirms that inhibition of MDM2 leads to the expected stabilization of its primary substrate.[21]
p21 Protein Levels Dose-dependent increaseDose-dependent increaseDemonstrates that the stabilized p53 is transcriptionally active and inducing cell cycle arrest pathways.[10]
MDM2 Protein Levels Dose-dependent increaseDose-dependent increaseShows activation of the negative feedback loop, a hallmark of p53 pathway activation.[7]
p53 Status Control No effect in p53-null or mutant cell linesNo effect in p53-null or mutant cell linesCrucial for proving the on-target, p53-dependent mechanism of action.[9]
Experimental Protocol: Western Blot
  • Cell Treatment: Treat both p53 wild-type (e.g., MCF-7) and p53-null (e.g., H1299) cells with a dose range of the spirooxindole compound and Nutlin-3 for 8-24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., ß-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

p53 Reporter Gene Assay

To quantitatively measure the transcriptional activity of stabilized p53, a reporter gene assay is employed. This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter.[22]

Comparative Analysis: p53 Reporter Gene Assay
FeatureThis compoundNutlin-3 (Alternative)Rationale & Interpretation
Reporter Activity Dose-dependent increase in luciferase signalDose-dependent increase in luciferase signalProvides a quantitative measure of the compound's ability to activate p53-mediated transcription.
Functional Potency (EC50) Can be calculated from the dose-response curveProvides a benchmark for functional potencyAllows for direct comparison of the functional potency of different compounds in a cellular context.[23]
Experimental Protocol: p53 Reporter Gene Assay
  • Cell Seeding: Seed cells containing a p53-responsive reporter construct (e.g., T22-luciferase) in a 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of the spirooxindole compound and Nutlin-3.

  • Incubation: Incubate the cells for 16-24 hours to allow for p53 activation and reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot the reporter activity against the compound concentration to determine the EC50 value.

Conclusion: Building a Self-Validating Case for Target Engagement

Validating the biological target of a novel compound like this compound requires a meticulously planned, multi-tiered experimental approach. By systematically progressing from direct biophysical binding assays (SPR) to cellular target engagement (CETSA, Co-IP) and finally to downstream functional readouts (Western Blot, Reporter Assays), researchers can build a robust and self-validating data package.

The comparison with a well-characterized alternative such as Nutlin-3 provides an essential benchmark for potency and mechanism. A successful validation campaign will demonstrate that the spirooxindole compound:

  • Binds directly and with high affinity to MDM2.

  • Engages and stabilizes MDM2 within intact cells.

  • Disrupts the cellular MDM2-p53 interaction.

  • Leads to the accumulation of p53 and the transcriptional activation of its target genes in a p53-dependent manner.

By following the principles and protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to confidently assign MDM2 as the biological target of their spirooxindole compounds, paving the way for their further development as potential cancer therapeutics.

References

Navigating the Therapeutic Landscape: A Comparative Guide to the In Vivo Efficacy of Spiro[indoline-3,4'-piperidin]-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[indoline-3,4'-piperidin]-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. Its rigid, three-dimensional architecture allows for precise orientation of substituents to engage with biological targets, leading to the development of potent and selective inhibitors. This guide provides a comparative analysis of the in vivo efficacy of key derivatives, with a primary focus on their anticancer applications as MDM2-p53 interaction inhibitors. We will also explore the burgeoning potential of this scaffold in the context of neurodegenerative diseases, supported by compelling preclinical data.

The Rationale for Targeting the MDM2-p53 Axis in Cancer

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers, p53 remains wild-type but is functionally inactivated by its negative regulator, the E3 ubiquitin ligase MDM2.[1] Overexpression of MDM2 leads to the proteasomal degradation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1] The development of small molecules that disrupt the MDM2-p53 protein-protein interaction is therefore a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1] this compound derivatives have proven to be particularly adept at mimicking the key interactions of p53 within the hydrophobic pocket of MDM2.

Below is a diagram illustrating the mechanism of action of this compound based MDM2 inhibitors.

cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treated Cancer Cell p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Low level interaction Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis p53_n->Cell Cycle Arrest/Apoptosis Maintains genomic stability mdm2_n->p53_n Negative regulation p53_c p53 mdm2_c MDM2 (overexpressed) p53_c->mdm2_c Strong interaction mdm2_c->p53_c Enhanced degradation Tumor Growth Tumor Growth mdm2_c->Tumor Growth p53_t p53 (stabilized) Tumor Regression Tumor Regression p53_t->Tumor Regression mdm2_t MDM2 inhibitor This compound Derivative inhibitor->mdm2_t Inhibits interaction

Caption: Mechanism of MDM2-p53 Inhibition.

Comparative In Vivo Efficacy of Lead Anticancer Derivatives

Extensive preclinical research has identified several this compound derivatives with potent anticancer activity. Among the most promising are MI-219 and MI-888, which have demonstrated significant efficacy in xenograft models of human cancers.

MI-219: A Potent Inducer of p53-Mediated Tumor Growth Inhibition

MI-219 is a highly selective and orally active small-molecule inhibitor of the MDM2-p53 interaction.[2] In vivo studies have shown that MI-219 effectively inhibits tumor growth in various cancer models.[2]

Table 1: Summary of In Vivo Efficacy of MI-219

CompoundAnimal ModelTumor ModelDosage and AdministrationEfficacy ReadoutReference
MI-219 Nude MiceSJSA-1 (osteosarcoma) xenograft200 mg/kg, once daily, oral75% tumor growth inhibition (p < 0.0011)[2]
MI-219 Nude MiceSJSA-1 (osteosarcoma) xenograft200 mg/kg, twice daily, oral86% tumor growth inhibition (p < 0.0004)[2]
MI-219 Nude MiceLNCaP (prostate cancer) xenograftNot specifiedReduction in tumor size from 184 mm³ to 134 mm³[2]

These studies highlight the dose-dependent efficacy of MI-219 and its potential for oral administration. Importantly, no significant weight loss or other signs of toxicity were observed in the treated mice, suggesting a favorable safety profile.[2]

MI-888: Achieving Complete and Durable Tumor Regression

Building upon the scaffold of MI-219, MI-888 was developed as a more potent MDM2 inhibitor with an improved pharmacokinetic profile.[3] This compound has shown remarkable in vivo efficacy, achieving complete and long-lasting tumor regression in xenograft models.[3][4]

Table 2: Summary of In Vivo Efficacy and Pharmacokinetics of MI-888

CompoundAnimal ModelTumor ModelDosage and AdministrationEfficacy ReadoutPharmacokinetic Parameters (100 mg/kg, oral)Reference
MI-888 SCID MiceSJSA-1 (osteosarcoma) xenograft100-200 mg/kg, daily, oralRapid, complete, and durable tumor regressionCmax: ~10 µM[3][4][5]
MI-888 SCID MiceTwo types of human cancer xenograftsOral administrationComplete and durable tumor regressionTmax: 3-6 hours[3][5]

The ability of MI-888 to induce complete tumor regression underscores the therapeutic potential of optimizing the this compound scaffold.

Experimental Protocol: A Representative In Vivo Xenograft Study

To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined and rigorously controlled experimental protocol is paramount. The following is a representative protocol for evaluating the anticancer activity of a this compound derivative in a subcutaneous xenograft model.

Workflow for a Xenograft Efficacy Study

cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis cell_culture 1. Cancer Cell Culture (e.g., SJSA-1) cell_prep 2. Cell Preparation (Harvest and resuspend) cell_culture->cell_prep injection 3. Subcutaneous Injection (Immunocompromised mice) cell_prep->injection tumor_growth 4. Tumor Growth Monitoring (to ~150-200 mm³) injection->tumor_growth randomization 5. Randomization (into treatment groups) tumor_growth->randomization treatment 6. Drug Administration (e.g., daily oral gavage) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis 9. Data Analysis (Tumor growth inhibition, statistics) endpoint->analysis

Caption: Workflow of a typical xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Human cancer cells (e.g., SJSA-1 osteosarcoma cells) are cultured in appropriate media until they reach 80-90% confluency.

    • Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS and Matrigel mixture) at a concentration of 5 x 10⁷ cells/mL.[5]

  • Animal Model and Tumor Implantation:

    • Female immunodeficient mice (e.g., SCID or nude mice), aged 6-8 weeks, are used.

    • A 100 µL cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the flank of each mouse.[5]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor growth is monitored 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • The test compound (e.g., MI-888) is formulated in a suitable vehicle and administered orally via gavage at the desired dose and schedule (e.g., 100 mg/kg, daily).[5]

    • The control group receives the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are measured regularly throughout the study.

    • The primary efficacy endpoint is tumor growth inhibition.

    • Toxicity is assessed by monitoring body weight changes, clinical signs, and, if necessary, through histological analysis of major organs at the end of the study.

  • Pharmacodynamic Analysis (Optional):

    • At specific time points after drug administration, tumors can be harvested to assess target engagement by measuring the levels of p53 and its downstream targets (e.g., p21) via Western blot or immunohistochemistry.[5]

Emerging Applications in Neurodegenerative Diseases

The spirooxindole scaffold is also gaining attention for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. The core pathology of many of these diseases involves the misfolding and aggregation of proteins into neurotoxic fibrils.[6]

Recent in vitro studies have identified spirooxindole compounds, such as Hd-63, Hd-66, and Hd-74, as potent inhibitors of protein fibril formation.[6] These compounds have been shown to redirect the aggregation pathway towards the formation of disordered, non-fibrillar aggregates.[6] While in vivo efficacy data for these specific derivatives is not yet widely available, their ability to cross the blood-brain barrier and inhibit a key pathological process makes them exciting candidates for further preclinical development in animal models of neurodegeneration.

Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics. The impressive in vivo efficacy of MDM2-p53 inhibitors like MI-888, which can achieve complete and lasting tumor regression, highlights the power of this chemical class in oncology. While the exploration of these derivatives in neurodegenerative diseases is at an earlier stage, the promising in vitro data warrants further investigation in relevant animal models.

Future research should focus on:

  • Conducting head-to-head in vivo comparison studies between different this compound derivatives and standard-of-care drugs.

  • Performing comprehensive pharmacokinetic and toxicology studies to establish a clear therapeutic window for lead candidates.

  • Initiating in vivo efficacy studies of derivatives that show promise in models of neurodegenerative diseases.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Spiro[indoline-3,4'-piperidin]-2-one Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[indoline-3,4'-piperidin]-2-one Scaffold as a Privileged Structure

The this compound motif represents a versatile and privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for presenting functional groups in precise vectors, enabling high-affinity interactions with diverse biological targets. This has led to its successful application in developing potent inhibitors for distinct protein classes, including receptor tyrosine kinases like c-Met and ALK[1][2] and challenging protein-protein interactions (PPIs) such as the p53-MDM2 interface[3].

While this chemical tractability is advantageous, it also necessitates a rigorous evaluation of inhibitor selectivity. An inhibitor developed for one target may possess unintended activity against other proteins, leading to off-target toxicity or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of essential methodologies for building a comprehensive cross-reactivity profile for this important class of inhibitors, ensuring the selection of high-quality chemical probes and therapeutic candidates.

Pillar 1: The Imperative of Early and Comprehensive Profiling

In drug discovery, "selectivity" is not an absolute term but a profile. Failing to characterize this profile early can lead to the costly attrition of candidates in later developmental stages.[4] A comprehensive profiling strategy is built on three pillars: broad screening against related protein families, confirmation of target engagement in a physiological context, and assessment of general safety-related off-target liabilities. This guide will detail the experimental frameworks for each pillar, providing both the "how" and the "why" behind each methodological choice.

Pillar 2: Kinome-Wide Selectivity—Profiling the Kinase Inhibitor Space

For this compound inhibitors designed to target kinases such as c-Met and ALK, assessing selectivity across the human kinome is the first and most critical step. The high degree of conservation in the ATP-binding pocket across approximately 500 human kinases makes cross-reactivity a common challenge.[5]

Core Methodology: Competition Binding Assays (e.g., KINOMEscan®)

Large-scale kinase profiling platforms, such as KINOMEscan®, provide a robust method to quantitatively measure inhibitor binding affinities across a vast portion of the human kinome.[6][7]

Causality of Method: This assay format relies on the principle of active site-directed competition. A test compound is incubated with a specific kinase that is tagged and immobilized on a solid support. A proprietary, tagged ligand that is known to bind the active site of the kinase is also included. The amount of tagged ligand that binds to the kinase is quantified. If the test compound binds to the kinase's active site, it will compete with and displace the tagged ligand, resulting in a reduced signal. This approach is highly sensitive and is not dependent on enzymatic activity, allowing for the profiling of both active and inactive kinase conformations as well as atypical kinases.[8]

dot graph TD; subgraph "Experimental Workflow: Kinome Scanning" A[Test Compound in DMSO] --> B{Incubation}; C[Tagged Kinase on Solid Support] --> B; D[Free Active-Site Directed Ligand] --> B; B --> E[Washing Step to Remove Unbound Components]; E --> F[Quantification of Bound Ligand]; F --> G[Data Analysis: % Inhibition Calculation]; G --> H[Selectivity Profile Generation]; end

end caption: "Workflow for a competition-based kinase profiling assay."

Experimental Protocol: Kinome-Wide Profiling
  • Compound Preparation: Solubilize the test this compound inhibitor (e.g., "Spiro-K1") and a comparator (e.g., Crizotinib) in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Plate Preparation: Dispense the stock solutions into the appropriate wells of a multi-well plate.

  • Reagent Incubation: Add the kinase-tagged beads, the tagged active-site ligand, and the test compound to the assay wells. The choice of which kinases to screen against can range from a small, diversity-oriented panel (e.g., scanEDGE, 97 kinases) to a near-complete kinome panel (e.g., scanMAX, 468 kinases).[8]

  • Equilibration: Incubate the plates for a defined period (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.

  • Washing and Detection: Wash the plates to remove unbound components. The amount of tagged ligand remaining bound to the immobilized kinase is then quantified, typically via qPCR or another sensitive detection method.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower signal indicates stronger binding of the test compound. For hits, a dissociation constant (Kd) can be determined by running an 11-point dose-response curve.[8]

Data Presentation and Interpretation

The results are often visualized on a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an immediate visual representation of selectivity.

Table 1: Hypothetical Kinome Profiling Data for Spiro-K1 vs. Crizotinib (% Inhibition @ 10 µM)

Target KinaseProtein FamilySpiro-K1 (% Inhibition)Crizotinib (% Inhibition)Rationale for Inclusion
c-Met TK99.599.8Primary Target
ALK TK98.999.2Primary Target
AXLTK85.290.1Known Crizotinib off-target
ROS1TK45.195.6Structurally related target
Aurora ASTK15.320.5Common anti-proliferative off-target
CDK2CMGC5.810.1Cell cycle kinase
ROCK1AGC2.15.4Safety-relevant kinase

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase

This table shows that while both compounds potently hit the intended targets, Spiro-K1 demonstrates improved selectivity by avoiding potent inhibition of ROS1, a known liability of Crizotinib.

Pillar 3: Cellular Target Engagement—Verifying Intracellular Action

Biochemical assays are invaluable, but they do not confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and avoid rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by directly measuring target engagement in intact cells or tissues.[9][10]

Core Methodology: Cellular Thermal Shift Assay (CETSA)

Causality of Method: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to its ligand (e.g., an inhibitor), the resulting complex is often more resistant to thermal denaturation than the protein alone. The CETSA protocol involves treating intact cells with the compound, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble target protein remaining. A shift in the melting temperature (Tm) to the right indicates that the compound has bound to and stabilized the target protein.[12][13]

dot graph TD; subgraph "Experimental Workflow: CETSA" A[Culture and Harvest Cells] --> B[Treat Cells with Compound or Vehicle]; B --> C[Aliquot Cells and Heat to Different Temperatures]; C --> D[Cell Lysis (e.g., Freeze-Thaw)]; D --> E[Separate Soluble and Precipitated Fractions via Centrifugation]; E --> F[Collect Supernatant (Soluble Proteins)]; F --> G[Analyze Soluble Target Protein Levels (e.g., Western Blot)]; G --> H[Generate Melt Curve and Determine Tm Shift]; end

end caption: "Workflow for a Cellular Thermal Shift Assay (CETSA)."

Experimental Protocol: CETSA for Target Engagement
  • Cell Treatment: Culture cells expressing the target of interest (e.g., GTL-16 cells for c-Met) to ~80% confluency. Treat cells with the spiro-inhibitor (e.g., 10 µM Spiro-K1) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Analyze the amount of the soluble target protein (e.g., c-Met) and a control protein (e.g., GAPDH) by Western Blot or other protein quantification methods like mass spectrometry.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melt curves and determine the thermal shift.

Data Presentation and Interpretation

Table 2: Hypothetical CETSA Data for Spiro-K1 on c-Met

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.1 °CN/ABaseline thermal stability
10 µM Spiro-K158.9 °C+6.8 °CConfirmed intracellular target engagement

A significant positive thermal shift provides strong evidence that Spiro-K1 enters the cell and directly binds to its intended c-Met target.

Pillar 4: Broad Safety Screening—Profiling Beyond the Primary Target Class

For inhibitors targeting PPIs, such as a this compound designed against the MDM2-p53 interaction ("Spiro-P1"), kinome scanning is less relevant. Instead, a broader assessment of potential off-target liabilities is crucial. This involves screening against a panel of targets historically associated with adverse drug reactions (ADRs).[14]

Core Methodology: Off-Target Safety Panels

Commercial providers like Eurofins Discovery and Reaction Biology offer curated safety panels (e.g., SafetyScreen44/87, InVEST Panel) that include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[14][15] These are typically radioligand binding or functional assays.

Causality of Method: The goal is to proactively identify potential safety liabilities.[4] For instance, inhibition of the hERG potassium channel is linked to cardiac arrhythmias, while interaction with the 5-HT2B receptor can cause valvulopathy. By screening a compound against these and other critical targets at a high concentration (typically 10 µM), researchers can flag potential issues long before they manifest in preclinical toxicology studies.

dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"];

} caption: "p53-MDM2 signaling pathway and inhibitor intervention."

Data Presentation and Interpretation

The data from these panels are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM). A common threshold for a "hit" is >50% inhibition, which would then warrant follow-up with dose-response studies to determine an IC50 value.

Table 3: Hypothetical Safety Panel Profile for Spiro-P1 (MDM2 Inhibitor)

TargetTarget ClassSpiro-P1 (% Inhibition @ 10 µM)Known Alternative (e.g., Nutlin-3a)Potential Implication of a Hit (>50%)
MDM2/p53 PPI98.199.0On-Target Activity
hERGIon Channel5.28.1Cardiotoxicity
5-HT2BGPCR12.515.3Cardiac valvulopathy
Dopamine Transporter (DAT)Transporter8.84.5CNS side effects
COX-1Enzyme2.31.9GI toxicity
Histamine H1GPCR45.730.2Sedation (borderline activity)

This profile for Spiro-P1 would be considered "clean," with no significant hits on the major safety-relevant targets at a high concentration, suggesting a favorable preliminary safety profile. The borderline activity on the Histamine H1 receptor might warrant a follow-up IC50 determination but is unlikely to be a major concern.

Conclusion: A Synthesis of Methods for Confident Candidate Selection

The this compound scaffold is a powerful tool in drug discovery, capable of producing highly potent inhibitors for diverse target classes. However, its potential can only be fully realized through a rigorous and multi-faceted cross-reactivity profiling strategy. By integrating kinome-wide scans, cellular target engagement assays like CETSA, and broad off-target safety panels, researchers can build a comprehensive understanding of a compound's selectivity. This layered, data-driven approach is essential for mitigating risk, understanding a compound's full biological activity, and ultimately selecting candidates with the highest probability of success in preclinical and clinical development.

References

Benchmarking new synthetic routes for Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Spiro[indoline-3,4'-piperidin]-2-one: A Comparative Benchmarking of Modern Synthetic Routes

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The unique three-dimensional architecture of this spirocyclic system imparts conformational rigidity and novel vectoral arrangements of functional groups, making it an attractive target for drug discovery programs. Historically, the synthesis of this complex framework has been fraught with challenges, often requiring multi-step sequences with harsh reaction conditions and limited substrate scope. However, recent advancements in synthetic methodology have ushered in a new era of more efficient and versatile approaches.

This guide provides a comprehensive benchmark of new and established synthetic routes for the construction of the this compound skeleton. We will delve into the mechanistic underpinnings of each strategy, critically evaluate their relative merits and demerits, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific synthetic campaigns.

Comparative Analysis of Synthetic Strategies

The synthesis of the this compound core primarily revolves around the formation of the crucial C3-C4' bond and the construction of the piperidine ring onto the oxindole scaffold. We will compare three prominent strategies: the classical aza-Michael addition approach, a modern one-pot, three-component reaction, and an innovative multicomponent approach.

Parameter Aza-Michael Addition One-Pot, Three-Component Reaction Multicomponent Reaction (MCR)
Overall Yield 60-75% (over two steps)70-85%65-80%
Step Economy ModerateHighHigh
Atom Economy GoodExcellentExcellent
Reaction Time 12-24 hours8-16 hours10-20 hours
Scalability Demonstrated up to gram scalePotentially scalable, requires optimizationReported on millimolar scale
Substrate Scope Broad for substituted isatins and α,β-unsaturated ketonesGood, tolerant of various functional groups on all componentsBroad, with variations in all components
Reagent Availability Readily available starting materialsCommercially available starting materialsGenerally accessible starting materials
Environmental Impact Use of organic solvents, requires purification of intermediatesReduced solvent usage, minimized wasteReduced solvent usage and purification steps

Synthetic Route 1: The Aza-Michael Addition Approach

This well-established, two-step approach remains a reliable method for the synthesis of the this compound core. The strategy relies on the initial generation of a key intermediate via a Knoevenagel condensation, followed by an intramolecular aza-Michael addition to construct the piperidine ring.

Mechanistic Rationale

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between an isatin derivative and a β-ketoester or a related active methylene compound. This step forms a reactive α,β-unsaturated system. Subsequent treatment with a primary amine and a reducing agent, or a pre-formed amine followed by cyclization, initiates an intramolecular aza-Michael addition. The nucleophilic amine attacks the electron-deficient β-carbon of the unsaturated system, leading to the formation of the piperidine ring and the desired spirocyclic product.

Experimental Protocol

Step 1: Synthesis of the Intermediate (E)-ethyl 2-(2-oxoindolin-3-ylidene)acetate

  • To a solution of isatin (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the intermediate.

Step 2: Intramolecular Aza-Michael Addition

  • To a solution of the intermediate from Step 1 (1.0 mmol) in methanol (15 mL), add benzylamine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • The resulting precipitate is filtered, washed with cold methanol, and dried to yield the this compound product.

aza_michael_workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Intramolecular Aza-Michael Addition isatin Isatin intermediate (E)-ethyl 2-(2-oxoindolin-3-ylidene)acetate isatin->intermediate Piperidine, EtOH, Reflux ketoester β-Ketoester ketoester->intermediate product This compound intermediate->product Methanol, RT amine Primary Amine amine->product

Workflow for the Aza-Michael Addition Approach.

Synthetic Route 2: One-Pot, Three-Component Synthesis

This modern approach offers a more efficient and atom-economical synthesis of the this compound scaffold by combining three starting materials in a single reaction vessel. This strategy significantly reduces reaction time, solvent usage, and purification steps compared to the classical multi-step methods. A notable example of this is a one-pot, three-component synthesis of spiro[indoline-3,4'-piperidine] derivatives.

Mechanistic Rationale

The reaction likely proceeds through a cascade of reactions initiated by the formation of an α,β-unsaturated system in situ from the reaction of isatin and an active methylene compound, similar to the aza-Michael approach. A primary amine, added to the same pot, then participates in a tandem aza-Michael addition and subsequent intramolecular cyclization/condensation to furnish the final spiro product. The use of a catalyst, such as a Lewis acid or an organocatalyst, can facilitate the key bond-forming steps.

Experimental Protocol
  • In a round-bottom flask, combine isatin (1.0 mmol), malononitrile (1.1 mmol), and 4-anisidine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of L-proline (10 mol%).

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with a water/ethanol mixture, and dry under vacuum to obtain the pure this compound derivative.

three_component_workflow start Isatin + Active Methylene Compound + Primary Amine reaction One-Pot Reaction (Catalyst, Solvent, RT) start->reaction workup Aqueous Workup & Filtration reaction->workup product This compound workup->product

Workflow for the One-Pot, Three-Component Synthesis.

Synthetic Route 3: Multicomponent Reaction (MCR) Strategy

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation with high efficiency and atom economy. Several MCRs have been developed for the synthesis of spirooxindoles, including the this compound core. These reactions often involve a domino sequence of transformations, where the product of one reaction becomes the substrate for the next in the same pot. A relevant example is the synthesis of spiro[indoline-3,4'-pyridin-3'-yl]carbonitriles via a one-pot multicomponent approach. While the final heterocycle is a pyridine, the initial steps forming the spiro junction are highly relevant.

Mechanistic Rationale

The mechanism of these MCRs can be complex and highly dependent on the specific reactants and catalysts employed. Generally, they initiate with the formation of a reactive intermediate from two of the components. This intermediate then undergoes a series of intermolecular and intramolecular reactions with the remaining components to build the final spirocyclic system. For instance, an isatin-derived ketenimine could be a key intermediate, which then undergoes a [4+2] cycloaddition with an in-situ generated diene.

Experimental Protocol
  • A mixture of isatin (1.0 mmol), cyanoacetamide (1.0 mmol), and an aromatic aldehyde (1.0 mmol) is stirred in ethanol (10 mL).

  • A catalytic amount of piperidine (20 mol%) is added, and the reaction mixture is refluxed for 10-20 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the desired spiro compound.

mcr_logic cluster_MCR Multicomponent Reaction A Component A (e.g., Isatin) Intermediate1 A + B -> Intermediate 1 A->Intermediate1 B Component B (e.g., Active Methylene) B->Intermediate1 C Component C (e.g., Amine/Aldehyde) Product Intermediate 1 + C -> Final Product C->Product Intermediate1->Product

Logical Flow of a Multicomponent Reaction.

Conclusion and Future Outlook

The synthesis of the this compound scaffold has evolved significantly, with modern one-pot and multicomponent reactions offering clear advantages in terms of efficiency, atom economy, and environmental impact over classical multi-step approaches. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scale of synthesis, and available resources.

The aza-Michael addition remains a robust and reliable method, particularly when specific intermediates are desired or when the substrate scope of one-pot methods is limiting. For rapid access to a diverse range of analogs and for library synthesis, the one-pot, three-component reaction and other multicomponent strategies are undoubtedly superior.

Future research in this area will likely focus on the development of enantioselective variants of these reactions to access chiral spiro[indoline-3,4'-piperidin]-2-ones, which are of significant interest in drug discovery. Furthermore, the exploration of novel catalysts, including biocatalysts and photoredox catalysts, may unlock even more efficient and sustainable routes to this important class of molecules. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new therapeutics based on this privileged spirocyclic scaffold.

A Head-to-Head Comparison of Spiro[indoline-3,4'-piperidin]-2-one Analogs as MDM2-p53 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Potency and Cellular Activity

The Spiro[indoline-3,4'-piperidin]-2-one (or spiro-oxindole) scaffold represents a cornerstone in the development of small-molecule inhibitors targeting the p53-MDM2 protein-protein interaction (PPI).[1] Reactivating the tumor suppressor p53 by blocking its primary negative regulator, MDM2, is a clinically validated strategy in oncology.[2] This guide provides a head-to-head comparison of key spiro-oxindole analogs, detailing the experimental assays used to determine their efficacy, from direct binding affinity to cellular activity.

The p53-MDM2 Axis: A Critical Target in Cancer

The p53 protein, often called the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] The E3 ubiquitin ligase MDM2 (also known as HDM2 in humans) binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4][5] In many cancers with wild-type p53, the MDM2 protein is overexpressed, effectively neutralizing p53's tumor-suppressing function.[2][5]

Spiro-oxindole analogs are designed to mimic the key interactions of p53's N-terminal domain (specifically residues Phe19, Trp23, and Leu26) which fits into a deep hydrophobic pocket on the MDM2 protein. By competitively occupying this pocket, these small molecules disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1]

p53_MDM2_Pathway cluster_stress cluster_p53 cluster_outcomes cluster_mdm2 cluster_inhibitor Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 activates Arrest Cell Cycle Arrest, DNA Repair p53->Arrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 (E3 Ligase) p53->MDM2 induces transcription Degradation p53 Degradation p53->Degradation MDM2->p53 binds & inhibits MDM2->Degradation ubiquitinates Spiro Spiro-oxindole Analog Spiro->MDM2 INHIBITS FP_Workflow cluster_0 cluster_1 cluster_2 Plate 1. Dispense Assay Buffer to 384-well Plate Peptide 2. Add Fluorescent p53 Peptide (Probe) Plate->Peptide Compound 3. Add Spiro-oxindole Analog (Test Inhibitor) Peptide->Compound MDM2 4. Add MDM2 Protein (Target) Compound->MDM2 Incubate 5. Incubate at RT (e.g., 30 min) MDM2->Incubate Read 6. Measure Fluorescence Polarization (mP) Incubate->Read Neg_Ctrl Negative Control (Probe + Buffer) = Low Polarization Incubate->Neg_Ctrl Pos_Ctrl Positive Control (Probe + MDM2) = High Polarization Incubate->Pos_Ctrl

References

A Comparative Guide to the Synthesis of Spiro[indoline-3,4'-piperidin]-2-one: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive core for designing potent and selective therapeutic agents. This guide provides an in-depth comparison of two distinct, published synthetic protocols for the parent compound, evaluating their reproducibility, efficiency, and overall practicality for researchers in the field.

Introduction to the this compound Core

The fusion of an oxindole ring at the C3 position with a piperidine ring at the C4' position creates a spirocyclic system with a unique conformational profile. This scaffold is a key structural component in a variety of biologically active molecules, including antagonists for various receptors and inhibitors of protein-protein interactions. The development of reliable and scalable synthetic routes to this core structure is therefore a critical endeavor for the advancement of drug development programs targeting these areas. This guide will dissect two prominent synthetic strategies, offering insights into the chemical logic and experimental nuances of each approach.

Protocol A: Two-Step Synthesis via N-Alkylation and Debenzylation

This protocol, detailed on ChemicalBook, employs a classical approach involving the construction of the piperidine ring onto the oxindole core followed by the removal of a protecting group.

Scientific Rationale

The core of this synthesis lies in a double N-alkylation reaction. 2-Oxindole, acting as a nucleophile after deprotonation by a strong base, attacks the electrophilic carbons of N-benzylbis(2-chloroethyl)amine. The intramolecular nature of the second alkylation leads to the formation of the piperidine ring. The benzyl group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and facilitating purification of the intermediate. The final deprotection step via catalytic hydrogenation is a standard and generally high-yielding method for removing benzyl groups.

Experimental Protocol

Step 1: Synthesis of 1'-Benzylthis compound

  • To a solution of 2-oxindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (3.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Add a solution of N-benzylbis(2-chloroethyl)amine (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1'-benzylthis compound.

Step 2: Synthesis of this compound

  • Dissolve 1'-benzylthis compound (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 15 hours.

  • Filter the reaction mixture through celite to remove the catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Workflow Diagram

Protocol_A cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Debenzylation A 2-Oxindole Process1 NaH, THF 90°C, 3h A->Process1 B N-Benzylbis(2-chloroethyl)amine B->Process1 C 1'-Benzylthis compound D 1'-Benzylthis compound Process1->C Process2 H₂, 10% Pd/C Methanol, RT, 15h D->Process2 E This compound Process2->E

Caption: Workflow for the synthesis of this compound via Protocol A.

Protocol B: Multi-Step Synthesis via Heck Cyclization

This protocol, developed by Moorhoff and published in Synthetic Communications, builds the oxindole ring onto a pre-functionalized piperidine starting material.

Scientific Rationale

This strategy is fundamentally different from Protocol A as it constructs the oxindole ring in the key cyclization step. The synthesis begins with a standard amide coupling between a substituted aniline and a commercially available piperidine derivative. The crux of this method is the intramolecular Heck reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aromatic ring of the aniline derivative and the enamide, leading to the formation of the five-membered oxindole ring and establishing the spirocyclic center. The use of a Boc protecting group on the piperidine nitrogen is advantageous due to its stability under the Heck reaction conditions and its straightforward removal under acidic conditions.

Experimental Protocol

Step 1: Synthesis of N-(2-bromophenyl)-1-((tert-butoxy)carbonyl)piperidine-4-carboxamide

  • To a solution of 1-((tert-butoxy)carbonyl)piperidine-4-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC/HOBt).

  • Add 2-bromoaniline (1.0 eq) and a base (e.g., triethylamine or DIPEA).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform a standard aqueous workup and purify the crude product by crystallization or silica gel chromatography.

Step 2: Synthesis of tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

  • Combine the N-(2-bromophenyl) amide from Step 1 (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and perform an aqueous workup.

  • Purify the product by silica gel chromatography.

Step 3: Synthesis of this compound

  • Dissolve the Boc-protected spirocycle from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent.

  • Dry, concentrate, and purify if necessary to obtain the final product.

Workflow Diagram

Protocol_B cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Heck Cyclization cluster_step3 Step 3: Deprotection A N-Boc-piperidine- 4-carboxylic acid Process1 Coupling Agent Base, RT A->Process1 B 2-Bromoaniline B->Process1 C N-(2-bromophenyl)-1-Boc- piperidine-4-carboxamide D N-(2-bromophenyl)-1-Boc- piperidine-4-carboxamide Process1->C Process2 Pd(OAc)₂, Ligand Base, Heat D->Process2 E tert-butyl 2-oxospiro[indoline- 3,4'-piperidine]-1'-carboxylate F tert-butyl 2-oxospiro[indoline- 3,4'-piperidine]-1'-carboxylate Process2->E Process3 TFA or HCl RT F->Process3 G This compound Process3->G

Caption: Workflow for the synthesis of this compound via Protocol B.

Performance Comparison

The choice between these two protocols will largely depend on the specific constraints and objectives of the research laboratory, including available starting materials, equipment, and expertise in particular reaction types.

ParameterProtocol A (N-Alkylation/Debenzylation)Protocol B (Heck Cyclization)Analysis
Overall Yield Step 1: 44.6%, Step 2: 90.2%. Overall: ~40%Reported as "convenient", specific yields for each step may vary but are generally good for each reaction type.Protocol A has a documented moderate overall yield. The Heck cyclization in Protocol B can be high-yielding but is sensitive to conditions.
Number of Steps 23Protocol A is shorter, which is generally preferable for efficiency.
Starting Materials 2-Oxindole, N-benzylbis(2-chloroethyl)amineN-Boc-piperidine-4-carboxylic acid, 2-bromoanilineProtocol B's starting materials are arguably more common and stable shelf chemicals. N-benzylbis(2-chloroethyl)amine is a nitrogen mustard and a potent alkylating agent requiring careful handling.
Key Reagents Sodium Hydride (pyrophoric), Palladium on Carbon (flammable), Hydrogen gas (flammable)Palladium catalyst, phosphine ligands (often air-sensitive), strong acid (corrosive)Both protocols involve hazardous materials. Protocol A's use of NaH and H₂ gas may require more specialized equipment and safety precautions.
Reaction Conditions High temperature (90 °C), HydrogenationHigh temperature (80-120 °C), Inert atmosphereBoth require heating and inert atmosphere techniques. The Heck reaction can be sensitive to catalyst, ligand, and base choice, potentially requiring more optimization.
Purification Two chromatographic purifications are likely.Three steps, potentially requiring three purifications.Protocol B may involve more purification steps, increasing time and solvent consumption.
Scalability The use of NaH and catalytic hydrogenation can present challenges on a larger scale.Heck reactions are widely used in industry and are generally scalable, though catalyst cost can be a factor.Protocol B appears more amenable to scale-up, a critical consideration for drug development.

Conclusion and Recommendations

Both Protocol A and Protocol B offer viable pathways to the valuable this compound core.

Protocol A is a more direct, two-step approach that may be favored for small-scale synthesis where the primary concern is the speed of obtaining the final compound. However, the use of a hazardous nitrogen mustard derivative and the potential challenges of handling sodium hydride and hydrogen gas may limit its appeal in some laboratory settings.

Protocol B , while longer by one step, utilizes more common and arguably safer starting materials. The key Heck cyclization is a powerful and well-established transformation in organic synthesis. This route is likely more amenable to substrate diversification (by varying the aniline or piperidine starting materials) and is generally considered more scalable. The need for optimization of the Heck reaction conditions is a potential drawback, but the vast literature on this reaction provides a strong foundation for troubleshooting.

For researchers focused on medicinal chemistry applications, where analogue synthesis and future scale-up are important considerations, Protocol B offers a more robust and flexible platform . For academic labs requiring a small amount of the parent compound quickly, and with the appropriate safety infrastructure, Protocol A presents a more concise option . Ultimately, the choice of synthetic route should be made after a careful evaluation of the specific experimental capabilities and long-term goals of the project.

A Senior Application Scientist's Guide to Comparative ADMET Properties of Spiro[indoline-3,4'-piperidin]-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with diverse biological targets, leading to significant interest in its potential as a source of novel therapeutics, particularly in oncology and virology.[2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition.

Therefore, an early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not just beneficial but essential.[4] Integrating ADMET profiling into the early stages of the design-make-test-analyze cycle allows for the rapid identification of liabilities, guiding medicinal chemistry efforts to optimize for both potency and drug-like properties.[5][6]

This guide provides a comparative framework for evaluating the ADMET properties of novel this compound derivatives. We will delve into the causality behind key experimental choices, present detailed protocols for core in vitro assays, and interpret the resulting data to facilitate informed decision-making in drug discovery programs.

Comparative ADMET Profile of this compound Analogs

To illustrate the process, let us consider a hypothetical series of three derivatives (A, B, and C) based on the core scaffold. Each derivative features a unique substitution pattern, which is expected to modulate its physicochemical and, consequently, its ADMET properties. The goal of this early-stage profiling is to rank-order these compounds and identify which, if any, possess a sufficiently balanced profile to warrant further investigation.

Table 1: Summary of In Vitro ADMET Data for this compound Derivatives

ParameterAssayDerivative ADerivative BDerivative CInterpretation
Absorption PAMPA Pe (10⁻⁶ cm/s)15.28.51.1High (>10) / Medium (2-10) / Low (<2) Passive Permeability
Caco-2 Pₐₚₚ A→B (10⁻⁶ cm/s)12.17.90.9High (>10) / Medium (2-10) / Low (<2) Apparent Permeability
Caco-2 Efflux Ratio (Pₐₚₚ B→A / Pₐₚₚ A→B)1.14.81.3Ratio >2 suggests active efflux (e.g., P-gp substrate)[7][8]
Metabolism HLM Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)1504512High (>100) / Medium (20-100) / Low (<20) Metabolic Rate
HLM Half-Life (t₁/₂, min)< 515> 60Short / Moderate / Long Metabolic Stability
Toxicity hERG Inhibition (IC₅₀, µM)2.5> 30> 30High Risk (<10 µM) / Low Risk (>30 µM) for Cardiotoxicity
Cytotoxicity (HepG2 IC₅₀, µM)> 5015> 50Low (>50 µM) / Moderate (10-50 µM) / High (<10 µM) Cytotoxicity
Analysis and Field-Proven Insights
  • Derivative A: Exhibits excellent passive and apparent permeability, suggesting it would be well-absorbed. However, its high intrinsic clearance in human liver microsomes (HLM) indicates rapid metabolism, likely leading to a short in vivo half-life and poor oral bioavailability.[9] Furthermore, the potent hERG inhibition is a significant red flag for potential cardiotoxicity, often a project-killing liability.[10] This compound would likely be deprioritized.

  • Derivative B: Shows moderate permeability. The key finding is the high efflux ratio of 4.8 in the Caco-2 assay, indicating it is a substrate of an efflux transporter like P-glycoprotein (P-gp).[7] This could limit its effective absorption and brain penetration. While its metabolic stability is improved over Derivative A and it lacks hERG liability, the efflux issue would need to be addressed through chemical modification. Its moderate cytotoxicity also warrants further investigation.

  • Derivative C: Displays low permeability, a significant hurdle for oral drug development. However, it possesses excellent metabolic stability and is clean from a cardiotoxicity and cytotoxicity perspective. The low permeability might be addressable through formulation strategies or prodrug approaches. Given its clean safety profile, if this derivative has high target potency, it could be a candidate for optimization efforts focused specifically on improving absorption.

This comparative analysis demonstrates how a multi-parametric approach is crucial. No single data point tells the whole story. The ideal candidate would combine the high permeability of A with the metabolic stability and safety profile of C.

Experimental Workflows and Methodologies

To ensure data integrity and reproducibility, standardized and validated protocols are paramount. Below are detailed methodologies for the core assays discussed.

ADMET Screening Workflow

The following diagram illustrates a typical workflow for early-stage ADMET screening, designed to efficiently triage compounds.

ADMET_Workflow cluster_physchem Tier 1: Physicochemical & Early ADMET cluster_invitro Tier 2: In Vitro Biology cluster_safety Tier 3: Safety & Toxicity cluster_decision Decision Gate Compound_Library Spiroindoline Derivatives Solubility Kinetic Solubility Assay Compound_Library->Solubility PAMPA PAMPA Solubility->PAMPA Caco2 Caco-2 Permeability (Bidirectional) PAMPA->Caco2 HLM Microsomal Stability (HLM) Caco2->HLM hERG hERG Inhibition Assay HLM->hERG Cytotox Cytotoxicity Assay (e.g., MTT) hERG->Cytotox Analysis Data Analysis & SAR Interpretation Cytotox->Analysis Candidate Lead Candidate for In Vivo PK Analysis->Candidate

Caption: A tiered approach to in vitro ADMET screening.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Expertise & Causality: The PAMPA assay is a cost-effective, high-throughput method used to predict passive transcellular permeability.[11] It models the lipid environment of the intestinal epithelium without the complexity of active transporters.[12] This makes it an excellent first-pass screen for absorption potential. A compound that fails PAMPA is unlikely to have good passive absorption.

  • Membrane Preparation: A 1% solution of lecithin in dodecane is prepared. 5 µL of this lipid solution is carefully added to the membrane of each well of a 96-well donor plate (e.g., MultiScreen-IP Plate) and allowed to impregnate the filter.[11]

  • Compound Preparation: Test compounds are dissolved in a buffer of 1X PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM.[13]

  • Assay Setup: The acceptor plate wells are filled with 300 µL of the PBS/DMSO buffer. 150 µL of the compound solution is added to the donor plate wells.[11]

  • Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for 16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [Cₐ] / [Cₑq]) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the membrane area, Time is the incubation time, [Cₐ] is the concentration in the acceptor well, and [Cₑq] is the equilibrium concentration.

Absorption & Efflux Assessment: Caco-2 Permeability Assay

  • Expertise & Causality: Unlike PAMPA, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters (e.g., P-gp, BCRP).[8][14] This model provides a more comprehensive prediction of human intestinal absorption by accounting for passive diffusion, paracellular transport, and active transport mechanisms.[15] Running the assay bidirectionally (Apical → Basolateral and Basolateral → Apical) is critical for identifying compounds that are substrates of efflux transporters.[7]

Caco2_Workflow cluster_prep Cell Culture & QC cluster_assay Bidirectional Transport Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Dose_AB Dose Compound to Apical (A) side TEER->Dose_AB Dose_BA Dose Compound to Basolateral (B) side TEER->Dose_BA Incubate Incubate at 37°C for 2 hours Dose_AB->Incubate Dose_BA->Incubate Sample_AB Sample from Basolateral (B) side Incubate->Sample_AB Sample_BA Sample from Apical (A) side Incubate->Sample_BA LCMS Quantify Compound by LC-MS/MS Sample_AB->LCMS Sample_BA->LCMS Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[14][16]

  • Assay Initiation (A→B): The culture medium is replaced with pre-warmed transport buffer. The test compound (e.g., at 10 µM) is added to the apical (donor) compartment. The basolateral (receiver) compartment contains a drug-free buffer.

  • Assay Initiation (B→A): In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and the apical (receiver) compartment is drug-free.

  • Incubation: Plates are incubated for 2 hours at 37°C with gentle shaking.[14]

  • Sampling & Analysis: At the end of the incubation, samples are taken from the receiver compartments and analyzed by LC-MS/MS to determine the concentration of the transported compound.

  • Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated. The efflux ratio is determined by dividing Pₐₚₚ (B→A) by Pₐₚₚ (A→B).[8]

Metabolic Stability: Human Liver Microsomal (HLM) Assay

  • Expertise & Causality: This assay is the industry standard for assessing Phase I metabolic stability.[9][17] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[9] By incubating a compound with HLMs and an NADPH-regenerating system (as a cofactor), we can measure the rate of parent compound depletion. This provides an estimate of intrinsic clearance (CLᵢₙₜ), a key parameter for predicting in vivo hepatic clearance.[18]

HLM_Workflow cluster_setup Incubation Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation Prepare_Mix Prepare incubation mix: HLM, Buffer, Test Compound (1µM) Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Initiate Initiate reaction by adding NADPH system Pre_Incubate->Initiate T0 Time = 0 min Initiate->T0 T5 Time = 5 min Quench Quench aliquots at each time point with cold Acetonitrile + Internal Standard T0->Quench t=0 T15 Time = 15 min T5->Quench t=5 T30 Time = 30 min T15->Quench t=15 T60 Time = 60 min T30->Quench t=30 T60->Quench t=60 Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t1/2 and CLint Plot->Calc

Caption: Workflow for the HLM stability assay.

  • Reagent Preparation: An incubation medium is prepared containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM). An NADPH-regenerating system is prepared separately.[18][19]

  • Incubation: The compound-microsome mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the NADPH-regenerating system.[17]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Reaction Quenching: Each aliquot is immediately added to a plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[9]

  • Sample Processing: The quenched samples are centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[9]

Cardiotoxicity Assessment: hERG Inhibition Assay
  • Expertise & Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[10] Regulatory agencies mandate hERG testing for new chemical entities. Automated patch-clamp systems (e.g., QPatch) provide a higher throughput method than traditional manual patch-clamp while still directly measuring ion channel currents, making it the gold standard for early safety assessment.[10][20]

  • Cell Preparation: HEK-293 cells stably expressing the hERG channel are cultured and prepared for the assay.

  • Instrument Setup: The automated patch-clamp instrument (e.g., QPatch) is primed with intracellular and extracellular solutions.

  • Cell Sealing: Cells are captured on the measurement plate, and a high-resistance seal (>100 MΩ) is formed between the cell membrane and the aperture, achieving whole-cell configuration.[20]

  • Baseline Recording: A specific voltage protocol is applied to elicit hERG tail currents, and a stable baseline current is recorded.[20]

  • Compound Application: The test compound is applied to the cells at increasing concentrations. The vehicle (e.g., DMSO) is tested as a negative control, and a known hERG inhibitor (e.g., E-4031) is used as a positive control.[20]

  • Data Acquisition: The effect of the compound on the hERG tail current is recorded for each concentration.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value (the concentration at which 50% of the channel current is inhibited) is determined by fitting the data to a concentration-response curve.[10]

General Toxicity Assessment: MTT Cytotoxicity Assay
  • Expertise & Causality: The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells. This assay provides a general assessment of a compound's potential to cause cell death and is widely used as an early toxicity screen against relevant cell lines (e.g., HepG2 for hepatotoxicity).[22]

  • Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for 24-48 hours at 37°C.

  • MTT Addition: 10 µL of a 12 mM MTT stock solution is added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[23]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the purple formazan crystals.[23][24] The plate is mixed thoroughly on an orbital shaker.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the resulting dose-response curve.

Conclusion

The successful development of this compound derivatives into clinical candidates requires a proactive and integrated approach to ADMET profiling. By employing a strategic combination of in vitro assays—from high-throughput PAMPA to the more biologically complex Caco-2 and HLM models, complemented by critical safety screens like hERG and cytotoxicity—researchers can build a comprehensive understanding of a compound's drug-like properties. The comparative analysis of such data is essential for identifying liabilities, guiding structure-activity relationship (SAR) studies, and ultimately selecting candidates with the highest probability of success in the clinic.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Spiro[indoline-3,4'-piperidin]-2-one (CAS No. 252882-61-4). As a valued member of the scientific community, your safety, the integrity of your research, and environmental stewardship are paramount. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a robust and self-validating safety system within your laboratory.

The procedures outlined herein are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure full compliance and mitigate risk.

Hazard Profile and Initial Risk Assessment

This compound is a heterocyclic compound widely used as a building block in medicinal chemistry and drug development.[1][2] While invaluable in research, it is classified as a hazardous substance. Understanding its specific risks is the first step in safe management.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the GHS07 "Harmful" pictogram.[3] This is based on the following hazard statements:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Given these irritant properties, all waste streams containing this compound, including pure unused material, contaminated personal protective equipment (PPE), and experimental residues, must be treated as hazardous waste. Disposal into standard trash or down the sanitary sewer is strictly prohibited and violates federal regulations.[5][6]

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous chemical waste.[5][7] Your laboratory is considered a "generator" of hazardous waste and must adhere to specific protocols for waste accumulation, labeling, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates safe handling practices to protect laboratory personnel.[8] This includes the use of a Chemical Hygiene Plan (CHP), proper training, and access to Safety Data Sheets (SDS).[8][9]

This guide is designed to satisfy the core requirements of both regulatory bodies.

Core Disposal Protocol: From Benchtop to Final Disposition

This section details the operational workflow for safely managing this compound waste from the point of generation to its final removal from your facility.

Step 1: Immediate Waste Containment and Personal Protective Equipment (PPE)

Proper containment begins at the bench. The causality is simple: preventing exposure and cross-contamination is the most effective safety measure.

  • PPE: Before handling the compound or its waste, always don the following PPE:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A standard laboratory coat.

  • Waste Container Selection:

    • Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate for this solid compound.[7]

    • Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw cap.[6][10]

    • Never use food-grade containers (e.g., jars, beverage bottles) for hazardous waste.[6]

  • Initial Transfer:

    • Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Minimize the creation of dust.

    • For items with trace contamination (e.g., weigh boats, gloves, absorbent pads), place them directly into a designated solid waste container.

Step 2: Segregation and Satellite Accumulation

The EPA allows for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6][11][12]

  • Designate an SAA: Choose a location in your lab that is under the direct control of laboratory personnel.[7] This could be a secondary containment bin within a fume hood or a designated cabinet.

  • Chemical Compatibility: Store the this compound waste container segregated from incompatible materials. While it is a relatively stable organic solid, as a best practice, it should be stored away from strong oxidizing agents, acids, and bases.[12]

  • Labeling the SAA Container: The moment the first particle of waste enters the container, it must be labeled. The EPA requires the label to include:

    • The words "Hazardous Waste ".[11][12]

    • The full chemical name: "This compound ". Do not use formulas or abbreviations.[12]

    • A clear indication of the hazards (e.g., "Irritant").[11]

Step 3: Preparing for Final Disposal

Proper management within the SAA ensures a seamless transition to final disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed waste vendor.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[6][12] This prevents the release of vapors or dust.

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion and prevent spills during transport.[6][7]

  • Requesting Pickup:

    • Once the container is 90% full, complete a chemical waste pickup request form as required by your institution.[12]

    • Do not let waste accumulate for extended periods. While regulations allow for storage up to one year in an SAA (for partially filled containers), it is best practice to arrange for regular disposal.[6]

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Surface Decontamination: For glassware and equipment, rinse with a suitable organic solvent (e.g., ethanol or acetone) into a separate hazardous waste container for liquid organic waste. Follow with a standard wash using soap and water. The solvent rinseate must be disposed of as hazardous waste.

  • Small Spill Cleanup:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing your full PPE, gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in your designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with soapy water. Dispose of the cloth and any contaminated PPE as hazardous waste.

Disposal Quick Reference

This section provides a summary of key parameters and a logical workflow for the disposal process.

Summary of Disposal Parameters
ParameterGuidelineRationale & Reference
Hazard Classification GHS07 (Harmful); Skin/Eye/Respiratory IrritantDesignated by H-Statements H315, H319, H335.[4]
Required PPE Nitrile gloves, safety glasses/goggles, lab coatPrevents direct contact and irritation as mandated by safety protocols.[4]
Waste Container Clearly labeled, sealed, chemically compatible (HDPE or glass)Ensures safe containment and prevents leaks or reactions, per EPA/OSHA rules.[6][10]
Storage Practice Segregate from strong acids, bases, and oxidizers in a designated SAAStandard chemical safety practice to avoid hazardous reactions.[12]
Spill Cleanup Use inert absorbent material (e.g., vermiculite, sand)Safely contains the solid powder, preventing aerosolization, before disposal.
Final Disposal Method Licensed hazardous waste vendor (typically via incineration)Ensures complete destruction in compliance with EPA regulations.[7][11]
Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper waste management.

DisposalWorkflow cluster_generation At The Bench cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposition start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Coat) start->ppe container Select Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer label_node Label Container: 'Hazardous Waste' + Chemical Name transfer->label_node store Store in Designated SAA (Segregated) label_node->store check_full Is Container >90% Full? store->check_full check_full->store No request_pickup Arrange for EH&S Pickup check_full->request_pickup Yes end_node Ready for Disposal request_pickup->end_node

References

Personal protective equipment for handling Spiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovative compounds like Spiro[indoline-3,4'-piperidin]-2-one but also an unwavering commitment to safety. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this spirooxindole derivative. Our goal is to build your trust by offering value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

The spirooxindole scaffold is a cornerstone in medicinal chemistry, recognized for its conformational rigidity and presence in numerous bioactive molecules.[1][2] this compound is a valuable building block in this class. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough hazard assessment is paramount. For this compound (CAS 252882-61-4), the primary risks are associated with direct contact and inhalation of the solid powder.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation. [3][4][5] Direct contact with the skin can lead to local redness, itching, or inflammation.

  • H319: Causes serious eye irritation. [3][4][5] Exposure to the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.

  • H335: May cause respiratory irritation. [3][4][5] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.

It is a critical laboratory practice to treat all research chemicals, for which comprehensive toxicological data may not be available, with a high degree of caution. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8]

Core Directive: Personal Protective Equipment (PPE)

The following PPE is essential for minimizing exposure and ensuring your safety when handling this compound. The selection criteria are based on preventing skin/eye contact and inhalation of the solid compound.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (in Fume Hood) Chemical Splash GogglesDisposable Nitrile GlovesFlame-Resistant Lab CoatNot required
Solution Preparation / Reaction Setup Chemical Splash GogglesDisposable Nitrile GlovesFlame-Resistant Lab CoatNot required
Large Quantity Transfer (>5g) Face Shield over GogglesDouble-layer Nitrile GlovesFlame-Resistant Lab CoatN95 Respirator (if potential for dust cannot be fully contained)
Spill Cleanup Chemical Splash GogglesHeavy-Duty Nitrile GlovesFlame-Resistant Lab CoatN95 Respirator
Detailed PPE Specifications:
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required in the laboratory at all times.[9] However, when actively handling this compound, chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against airborne particles and potential splashes.[10] For operations with a higher risk of splashing, such as transferring larger quantities or preparing solutions, a face shield should be worn in addition to goggles.[11]

  • Hand Protection : Disposable nitrile gloves are the standard for providing protection against incidental contact.[10] It is crucial to check the gloves for any signs of degradation or punctures before use. After any direct contact with the chemical, gloves must be removed immediately and disposed of as contaminated waste, followed by hand washing. For extended operations or when handling larger quantities, consider double-gloving for an added layer of protection.

  • Body Protection : A flame-resistant lab coat that is fully buttoned provides essential protection for your skin and personal clothing.[9][12] Ensure the sleeves are of an appropriate length to cover the wrists.

  • Respiratory Protection : All handling of solid this compound that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood. This engineering control is the primary method for preventing respiratory exposure.[6] If a situation arises where this is not feasible, or during a spill cleanup outside of a hood, a NIOSH-approved N95 respirator should be used to minimize inhalation of airborne particles.[12][13]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation : Before starting, ensure your chemical fume hood is operational and the sash is at the appropriate working height. Gather all necessary equipment, including spatulas, weigh boats, and solvent containers.

  • PPE Donning : Don your PPE in the following order: lab coat, chemical splash goggles, and finally, gloves.

  • Handling : Carefully open the container inside the fume hood. Use a spatula to gently transfer the required amount of the solid compound to a weigh boat. Avoid any actions that could create dust.

  • Post-Handling : Securely close the main container. Clean any residual powder from the spatula and work surface within the hood using a damp cloth, which should then be disposed of as chemical waste.

  • PPE Doffing : To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove gloves first, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Disposal Plan:
  • Chemical Waste : All surplus this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels used for cleaning) must be disposed of as hazardous chemical waste.[14][15] Place these materials in a clearly labeled, sealed waste container.

  • Contaminated PPE : Used gloves and other disposable PPE should be placed in the designated solid hazardous waste container.

  • Local Regulations : Always adhere to your institution's specific waste disposal guidelines and local environmental regulations.[16] Never dispose of this chemical down the drain.[16]

Workflow Visualization

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Verify Fume Hood Functionality gather_materials Gather All Materials & Waste Containers prep_start->gather_materials don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves gather_materials->don_ppe handle_chem Weigh & Transfer Spiro[...]one don_ppe->handle_chem clean_area Clean Work Area & Equipment handle_chem->clean_area dispose_chem Dispose Chemical Waste in Labeled Container clean_area->dispose_chem dispose_ppe Dispose Contaminated PPE dispose_chem->dispose_ppe doff_ppe Doff PPE & Wash Hands dispose_ppe->doff_ppe

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 2
Spiro[indoline-3,4'-piperidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.